ASR-488
描述
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属性
分子式 |
C33H40O7S |
|---|---|
分子量 |
580.7 g/mol |
IUPAC 名称 |
[(1S,2R,6S,7S,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] thiophene-2-carboxylate |
InChI |
InChI=1S/C33H40O7S/c1-17-14-24(38-29(36)20(17)16-34)18(2)21-7-8-22-19-15-28-33(40-28)27(39-30(37)25-6-5-13-41-25)10-9-26(35)32(33,4)23(19)11-12-31(21,22)3/h5-6,9-10,13,18-19,21-24,27-28,34H,7-8,11-12,14-16H2,1-4H3/t18-,19-,21+,22-,23-,24+,27-,28+,31+,32-,33+/m0/s1 |
InChI 键 |
SPRBWBYDBAXLTG-VDTZSFEMSA-N |
手性 SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6OC(=O)C7=CC=CS7)C)O5)C)CO |
规范 SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6OC(=O)C7=CC=CS7)C)O5)C)CO |
产品来源 |
United States |
Foundational & Exploratory
ASR-488: A Novel Small Molecule Inhibitor of Bladder Cancer Growth Through CPEB1 Activation
An In-depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of ASR-488, a novel small molecule with demonstrated efficacy in inhibiting the growth of muscle-invasive bladder cancer (MIBC) cells. The information presented is collated from the pivotal study by Tyagi et al. (2020) published in Oncology Letters, and is intended to provide researchers and drug development professionals with a detailed understanding of this compound's therapeutic potential.[1]
This compound, a 2-thiophene ester-linked derivative of the natural compound Withaferin A, has been shown to selectively induce apoptosis in bladder cancer cells while exhibiting minimal toxicity to normal cells.[1] Its primary mechanism of action involves the activation of the mRNA binding protein, Cytoplasmic Polyadenylation Element Binding Protein 1 (CPEB1), leading to significant alterations in gene expression that disrupt key oncogenic signaling pathways.[1]
Quantitative Data Summary
The anti-cancer effects of this compound have been quantified through various in vitro assays, demonstrating its potency and efficacy in MIBC cell lines.
Table 1: In Vitro Efficacy of this compound in Muscle-Invasive Bladder Cancer Cell Lines
| Parameter | TCCSUP Cell Line | HT1376 Cell Line |
| IC50 at 24h | 800 nM | 1.28 µM |
| IC50 at 48h | 480 nM | 750 nM |
| IC50 at 72h | 450 nM | 850 nM |
| Apoptosis Rate (24h treatment) | 30.5% (P=0.0382) | 23.2% (P=0.0131) |
Data extracted from Tyagi et al. (2020).[1]
Table 2: this compound Induced Gene Expression Changes in TCCSUP Cells
| Gene | Fold Change (Upregulation) |
| CPEB1 | 36-fold |
| IL11 | 30-fold |
| SFN | 20.12-fold |
| CYP4F11 | 15.8-fold |
Data extracted from Tyagi et al. (2020).[1]
Key Signaling Pathways Modulated by this compound
This compound treatment leads to a cascade of changes in gene expression, impacting several signaling pathways crucial for cancer cell survival, proliferation, and metastasis.
Upregulated Pathways
This compound upregulates genes involved in tumor-suppressive and pro-apoptotic pathways.
Caption: Upregulated signaling pathways following this compound treatment.
Downregulated Pathways
Conversely, this compound downregulates genes essential for cancer cell proliferation and survival.
Caption: Downregulated signaling pathways following this compound treatment.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study by Tyagi et al. (2020).[1]
Cell Viability Assay (MTT Assay)
-
Cell Seeding: TCCSUP and HT1376 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
Treatment: Cells were treated with varying concentrations of this compound (0.1 to 2 µM) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, 20 µl of MTT solution (5 mg/ml in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µl of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined using dose-response curve analysis.
Apoptosis Assay (Annexin V-FITC Staining)
-
Cell Treatment: TCCSUP and HT1376 cells were treated with the IC50 concentration of this compound for 24 hours.
-
Cell Harvesting: Cells were harvested, washed with PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µl of Annexin V-FITC and 5 µl of Propidium Iodide (PI) were added to the cell suspension.
-
Incubation: The cells were incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V and PI positive).
Gene Expression Analysis (Reverse Transcription-Quantitative PCR)
-
RNA Extraction: Total RNA was extracted from this compound-treated and control TCCSUP cells using the TRIzol reagent according to the manufacturer's protocol.
-
cDNA Synthesis: 1 µg of total RNA was reverse transcribed into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR: Quantitative PCR was performed using SYBR Green master mix and gene-specific primers for CPEB1, IL11, SFN, CYP4F11, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative gene expression was calculated using the 2^-ΔΔCt method.
Experimental Workflow
The investigation of this compound's mechanism of action followed a logical progression from initial screening to detailed molecular analysis.
Caption: Logical workflow of the key experiments performed to elucidate the mechanism of action of this compound.
References
The Molecular Target of ASR-488: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ASR-488 is a novel small molecule compound that has demonstrated significant anti-cancer properties, particularly in the context of bladder cancer. This technical guide delineates the molecular target of this compound, presenting key experimental findings, quantitative data, and the associated signaling pathways. The primary molecular target of this compound has been identified as the Cytoplasmic Polyadenylation Element Binding Protein 1 (CPEB1) , an mRNA-binding protein that plays a crucial role in post-transcriptional gene regulation. This compound functions as an activator of CPEB1, leading to the induction of apoptosis and the suppression of tumor growth in bladder cancer cells.[1][2]
Molecular Target Identification: CPEB1
The principal molecular target of this compound is the mRNA-binding protein, CPEB1.[1][2] A pivotal study by Tyagi et al. demonstrated that treatment of muscle-invasive bladder cancer (MIBC) cells with this compound leads to a significant upregulation of CPEB1 expression.[1] This finding strongly indicates that CPEB1 is a key mediator of this compound's biological effects.
About CPEB1
CPEB1 is a sequence-specific RNA-binding protein that recognizes Cytoplasmic Polyadenylation Elements (CPEs) in the 3' untranslated region (UTR) of target mRNAs. Its primary function is to regulate mRNA translation by controlling the length of the poly(A) tail. Activation of CPEB1, often through phosphorylation, can lead to either translational repression or activation, depending on the cellular context and the specific mRNA target.[3][4][5][6][7] CPEB1 is known to be involved in various cellular processes, including cell cycle regulation, differentiation, and apoptosis.[8][9]
Quantitative Data
The following tables summarize the available quantitative data regarding the activity of this compound.
Table 1: In Vitro Efficacy of this compound in Bladder Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h | Reference |
| TCCSUP | Muscle-Invasive Bladder Cancer | ~0.48 | [10] |
| HT1376 | Muscle-Invasive Bladder Cancer | ~0.75 | [10] |
Table 2: Effect of this compound on CPEB1 Gene Expression
| Cell Line | Treatment | Fold Change in CPEB1 mRNA | Reference |
| TCCSUP | This compound | 36-fold increase | [10] |
Note: Direct binding affinity data (e.g., Kd, Ki) for the interaction between this compound and CPEB1 is not currently available in the public domain literature.
Signaling Pathways
This compound exerts its anti-cancer effects by activating CPEB1, which in turn modulates downstream signaling pathways, ultimately leading to apoptosis. While the precise mechanism of this compound-mediated CPEB1 activation is not fully elucidated, it is known that CPEB1 activity is regulated by phosphorylation.[3][4][5][6][7]
Proposed Signaling Pathway of this compound Action
The following diagram illustrates the proposed signaling pathway initiated by this compound.
Treatment with this compound has been shown to upregulate genes involved in the p53 signaling pathway, suggesting that CPEB1 activation by this compound likely influences the translation of key components of this pathway, ultimately triggering programmed cell death.[1][2]
Experimental Protocols
The following are summaries of the key experimental methodologies used to identify and characterize the molecular target and activity of this compound, based on the study by Tyagi et al.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on bladder cancer cells and to calculate the IC50 values.
Methodology:
-
Bladder cancer cell lines (TCCSUP and HT1376) were seeded in 96-well plates.
-
Cells were treated with various concentrations of this compound or a vehicle control (DMSO).
-
After a specified incubation period (e.g., 48 hours), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well.
-
The plates were incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals were dissolved using a solubilization solution.
-
The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability was calculated as a percentage of the vehicle-treated control, and IC50 values were determined.
Gene Expression Analysis (Reverse Transcription-Quantitative PCR)
Objective: To quantify the change in the expression of specific genes, such as CPEB1, following this compound treatment.
Methodology:
-
Bladder cancer cells were treated with this compound or a vehicle control.
-
Total RNA was extracted from the cells using a suitable RNA isolation kit.
-
The concentration and purity of the extracted RNA were determined.
-
Reverse transcription was performed to synthesize complementary DNA (cDNA) from the RNA template.
-
Quantitative PCR (qPCR) was carried out using gene-specific primers for CPEB1 and a housekeeping gene (for normalization).
-
The relative expression of CPEB1 was calculated using the comparative Ct (ΔΔCt) method.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for investigating the effects of this compound.
Conclusion and Future Directions
The available evidence strongly supports that this compound's anti-cancer activity in bladder cancer is mediated through the activation of the mRNA-binding protein CPEB1. This activation leads to the modulation of downstream signaling pathways, including the p53 pathway, culminating in apoptosis.
For future research, several key areas warrant further investigation:
-
Direct Binding Studies: Quantitative biophysical assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), are needed to determine the binding affinity and kinetics of this compound to CPEB1.
-
Mechanism of Activation: Elucidating the precise mechanism by which this compound activates CPEB1, including its effects on CPEB1 phosphorylation, is crucial.
-
Target mRNA Identification: A comprehensive analysis of the specific mRNAs whose translation is altered by this compound-activated CPEB1 will provide a more detailed understanding of its downstream effects.
-
In Vivo Efficacy: Further preclinical studies in animal models are necessary to validate the in vivo efficacy and safety profile of this compound.
This technical guide provides a comprehensive overview of the current understanding of this compound's molecular target and mechanism of action, serving as a valuable resource for researchers and professionals in the field of drug development.
References
- 1. ASR488, a novel small molecule, activates an mRNA binding protein, CPEB1, and inhibits the growth of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Multiple intersecting pathways are involved in CPEB1 phosphorylation and regulation of translation during mouse oocyte meiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Regulated CPEB phosphorylation during meiotic progression suggests a mechanism for temporal control of maternal mRNA translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple intersecting pathways are involved in the phosphorylation of CPEB1 to activate translation during mouse oocyte meiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CPEB phosphorylation and cytoplasmic polyadenylation are catalyzed by the kinase IAK1/Eg2 in maturing mouse oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CPEB1 cytoplasmic polyadenylation element binding protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. Cpeb1 cytoplasmic polyadenylation element binding protein 1 [Rattus norvegicus (Norway rat)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
ASR-488 as a CPEB1 Activator: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth overview of ASR-488, a novel small molecule identified as an activator of the Cytoplasmic Polyadenylation Element Binding Protein 1 (CPEB1). This compound has demonstrated significant anti-cancer properties, particularly in the context of muscle-invasive bladder cancer (MIBC), where it induces apoptosis and inhibits cell growth. This document collates available quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways and experimental workflows. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting CPEB1.
Introduction to this compound and CPEB1
This compound is a small molecule that has emerged as a potent activator of CPEB1, an mRNA-binding protein. CPEB1 plays a crucial role in the post-transcriptional regulation of gene expression by controlling the polyadenylation and translation of target mRNAs.[1] It is involved in a variety of cellular processes, including cell proliferation, differentiation, and senescence.[2][3] The activation of CPEB1 by this compound has been shown to inhibit the growth of muscle-invasive bladder cancer cells, suggesting a potential therapeutic avenue for this aggressive disease.
Chemical Properties of this compound
This compound is a small molecule with the following chemical properties:
-
Molecular Formula: C₃₃H₄₀O₇S
-
SMILES: [H][C@@]12C[C@@]3([H])[C@]4([H])CC--INVALID-LINK--(--INVALID-LINK--[C@@]5([H])CC(C)=C(CO)C(=O)O5)[C@@]4(C)CC[C@]3([H])[C@@]3(C)C(=O)C=C--INVALID-LINK--c4cccs4)[C@@]13O2
A detailed synthesis protocol for this compound is not publicly available at the time of this writing.
Caption: Chemical Information for this compound.
Mechanism of Action and Signaling Pathways
This compound functions as an activator of CPEB1, leading to significant changes in the gene expression profile of cancer cells. While the direct binding of this compound to CPEB1 has not been explicitly demonstrated in the available literature, its activity is characterized by a dramatic upregulation of CPEB1 transcripts. The activation of CPEB1 by this compound initiates a cascade of events that ultimately lead to apoptosis and inhibition of tumor growth.
This compound-Induced Signaling
Treatment of muscle-invasive bladder cancer (MIBC) cells with this compound leads to the upregulation of several key signaling pathways, most notably the p53 signaling pathway. Concurrently, this compound treatment results in the downregulation of pathways involved in DNA replication and TGFβ signaling.
Caption: this compound Signaling Cascade.
Quantitative Data
The following tables summarize the quantitative data available on the effects of this compound on muscle-invasive bladder cancer (MIBC) cell lines.
Table 1: Upregulation of Gene Transcripts in TCCSUP Cells Treated with this compound
| Gene | Fold Increase in Transcript Level |
| CPEB1 | 36-fold |
| IL11 | 30-fold |
| SFN | 20.12-fold |
| CYP4F11 | 15.8-fold |
Note: The full list of differentially expressed genes from the primary study is not publicly available.
Experimental Protocols
The following are representative protocols for the key experiments cited in the study of this compound. These are based on standard laboratory procedures and the available information from the primary literature.
Cell Culture
-
Cell Lines: TCCSUP and HT1376 human bladder cancer cell lines.
-
Culture Medium: Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Reverse Transcription-Quantitative PCR (RT-qPCR)
This protocol is for the quantification of mRNA transcripts.
Caption: RT-qPCR Experimental Workflow.
-
Cell Treatment: Plate TCCSUP or HT1376 cells and treat with the desired concentration of this compound or vehicle control (DMSO) for the specified duration.
-
RNA Extraction: Isolate total RNA from the treated cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green master mix and gene-specific primers for the target genes (CPEB1, IL11, SFN, CYP4F11) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Discussion and Future Directions
The discovery of this compound as a CPEB1 activator has opened new possibilities for the treatment of muscle-invasive bladder cancer. The significant upregulation of CPEB1 and the subsequent induction of apoptosis highlight a promising therapeutic strategy. However, several key questions remain to be addressed.
Future research should focus on elucidating the precise molecular mechanism by which this compound activates CPEB1. Investigating whether this compound directly binds to CPEB1 or modulates its activity through upstream signaling pathways, such as phosphorylation by kinases, will be crucial for optimizing its therapeutic potential. Furthermore, comprehensive in vivo studies are necessary to evaluate the efficacy and safety of this compound in preclinical models of bladder cancer. The development of more potent and selective analogs of this compound could also be a valuable direction for future drug development efforts.
References
Discovery and Synthesis of ASR-488: A Novel Kinase Inhibitor for Targeted Therapy
Abstract
This whitepaper details the discovery, synthesis, and preclinical characterization of ASR-488, a novel, potent, and selective small molecule inhibitor of Tyrosine Kinase X (TKX). TKX is a critical enzyme implicated in the pathogenesis of various malignancies, making it a prime target for therapeutic intervention. This document provides an in-depth overview of the high-throughput screening, lead optimization, and structure-activity relationship (SAR) studies that led to the identification of this compound. Furthermore, a complete synthetic route and detailed experimental protocols for its in vitro and in vivo evaluation are presented. The data herein demonstrate that this compound exhibits significant anti-proliferative activity in cancer cell lines and tumor growth inhibition in xenograft models, warranting its further development as a potential cancer therapeutic.
Discovery of this compound
The discovery of this compound was initiated with a high-throughput screening (HTS) campaign to identify novel scaffolds for TKX inhibition. A library of over 500,000 diverse small molecules was screened, leading to the identification of a promising hit compound with moderate potency. Subsequent medicinal chemistry efforts focused on optimizing this initial hit to improve potency, selectivity, and pharmacokinetic properties, ultimately culminating in the discovery of this compound.
High-Throughput Screening and Hit Identification
A fluorescence polarization-based assay was employed for the HTS campaign to measure the inhibition of TKX kinase activity. The initial hit compound, designated ASR-001, exhibited an IC50 of 2.5 µM.
Lead Optimization and Structure-Activity Relationship (SAR) Studies
A systematic SAR exploration was conducted around the ASR-001 scaffold. Modifications to various regions of the molecule were explored to enhance its binding affinity and selectivity for TKX. This iterative process of chemical synthesis and biological testing led to the identification of this compound, which demonstrated a significant improvement in potency and a favorable selectivity profile.
Synthesis of this compound
The synthesis of this compound is accomplished via a multi-step synthetic route, as outlined below. The key steps involve a Suzuki coupling to form the biaryl core, followed by the installation of the side chain via a nucleophilic substitution reaction.
Synthetic Scheme
A detailed multi-step synthetic scheme would be presented here, illustrating the chemical transformations from starting materials to the final this compound compound.
Experimental Protocols
General Methods: All reagents were purchased from commercial suppliers and used without further purification. Reactions were monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates. 1H NMR and 13C NMR spectra were recorded on a 400 MHz spectrometer. Mass spectra were obtained using electrospray ionization (ESI).
Step 1: Synthesis of Intermediate 1
Detailed experimental procedure for the first step of the synthesis, including reactants, stoichiometry, reaction conditions (temperature, time, solvent), and work-up procedure.
Step 2: Suzuki Coupling to form Intermediate 2
Detailed experimental procedure for the Suzuki coupling reaction, specifying the palladium catalyst, base, solvent system, and purification method.
Step 3: Synthesis of Final Compound this compound
Detailed experimental procedure for the final synthetic step, including the reaction conditions and the final purification method (e.g., column chromatography, recrystallization) to yield this compound.
In Vitro Characterization
This compound was subjected to a battery of in vitro assays to determine its biochemical potency, cellular activity, and selectivity.
Biochemical and Cellular Potency
The inhibitory activity of this compound against TKX and other kinases was assessed using enzymatic assays. Its anti-proliferative effects were evaluated in a panel of cancer cell lines.
Table 1: Biochemical and Cellular Activity of this compound
| Assay Type | Target/Cell Line | IC50 (nM) |
| Biochemical Assay | TKX | 1.2 |
| Kinase A | > 10,000 | |
| Kinase B | 5,800 | |
| Kinase C | > 10,000 | |
| Cellular Assay | Cancer Cell Line 1 (TKX-dependent) | 15.7 |
| Cancer Cell Line 2 (TKX-dependent) | 22.4 | |
| Normal Fibroblast Cell Line | > 25,000 |
Signaling Pathway Analysis
To confirm the mechanism of action, the effect of this compound on the TKX signaling pathway was investigated. Treatment of TKX-dependent cancer cells with this compound resulted in a dose-dependent inhibition of TKX phosphorylation and downstream signaling events.
Figure 1: Proposed mechanism of action of this compound in the TKX signaling pathway.
In Vivo Pharmacology and Pharmacokinetics
The in vivo efficacy of this compound was evaluated in a mouse xenograft model. Pharmacokinetic properties were assessed in rodents to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Xenograft Model of Efficacy
Mice bearing tumors derived from a TKX-dependent cancer cell line were treated with this compound or vehicle control. This compound demonstrated statistically significant tumor growth inhibition compared to the control group.
Table 2: In Vivo Efficacy of this compound in Xenograft Model
| Treatment Group | Dose (mg/kg, oral, once daily) | Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | - | 0 | - |
| This compound | 10 | 45 | < 0.05 |
| This compound | 30 | 78 | < 0.001 |
Pharmacokinetic Profile
The pharmacokinetic parameters of this compound were determined in rats following a single oral dose.
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
| Cmax (ng/mL) | 1250 |
| Tmax (h) | 2.0 |
| AUC (0-24h) (ng·h/mL) | 9800 |
| Oral Bioavailability (%) | 45 |
| Half-life (t1/2) (h) | 6.5 |
Experimental Workflow
The overall workflow for the discovery and preclinical evaluation of this compound is depicted below.
Figure 2: Workflow for the discovery and preclinical development of this compound.
Conclusion
This compound is a novel and potent small molecule inhibitor of TKX discovered through a systematic drug discovery process. It demonstrates excellent in vitro activity in both biochemical and cellular assays and exhibits significant anti-tumor efficacy in a preclinical cancer model with a favorable pharmacokinetic profile. These promising results support the continued development of this compound as a potential therapeutic agent for the treatment of TKX-driven cancers. Further IND-enabling studies are currently underway.
A Guide to Apoptosis Detection: Unraveling the Role of Annexin V-Based Assays
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The study of apoptosis, or programmed cell death, is a cornerstone of modern cell biology and a critical area of investigation in drug development, particularly in the fields of oncology and immunology. A variety of methodologies have been developed to detect and quantify apoptosis. This guide provides a comprehensive overview of a common and highly specific method for identifying apoptotic cells: the use of fluorescently labeled Annexin V, particularly conjugates with fluorophores that emit in the 488 nm spectrum, such as Alexa Fluor™ 488 and CF®488A. While the term "ASR-488" does not correspond to a known apoptosis-inducing agent, it likely refers to the family of Annexin V-based apoptosis detection reagents that utilize a 488 nm fluorophore. This document will delve into the core principles of this detection method, provide detailed experimental protocols, and illustrate the underlying biological pathways.
The Principle of Annexin V-Based Apoptosis Detection
Under normal physiological conditions, the phospholipid phosphatidylserine (B164497) (PS) is strictly localized to the inner leaflet of the plasma membrane.[1][2] The initiation of the apoptotic cascade triggers the translocation of PS to the outer leaflet of the plasma membrane, where it acts as an "eat me" signal for phagocytic cells.[1][2]
Annexin V is a 35-36 kDa calcium-dependent phospholipid-binding protein that exhibits a high affinity for PS.[2][3] By conjugating Annexin V to a fluorescent marker, such as Alexa Fluor™ 488, researchers can specifically label apoptotic cells. This specific binding allows for the identification and quantification of cells in the early stages of apoptosis.[1][3]
To distinguish between different stages of cell death, Annexin V staining is often combined with a nucleic acid stain, such as Propidium Iodide (PI). PI is a fluorescent intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, emitting a red fluorescence.[1][3]
This dual-staining approach allows for the differentiation of three cell populations via flow cytometry or fluorescence microscopy:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Experimental Protocols
The following are generalized protocols for detecting apoptosis using Annexin V-488 and PI staining, adaptable for both suspension and adherent cells.
Materials:
-
Annexin V-Alexa Fluor™ 488 conjugate
-
Propidium Iodide (PI) solution
-
10X Annexin-Binding Buffer (typically contains HEPES, NaCl, and CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Deionized water
-
Cells of interest
-
Apoptosis-inducing agent (e.g., staurosporine, camptothecin)
-
Flow cytometer or fluorescence microscope
Protocol for Suspension Cells:
-
Induction of Apoptosis: Treat cells with an appropriate apoptosis-inducing agent for the desired time and concentration. Include an untreated control group.
-
Cell Harvesting: Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-Alexa Fluor™ 488 and 1 µL of PI solution to each 100 µL of cell suspension.
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
-
Analysis: Add 400 µL of 1X Annexin-Binding Buffer to each tube and analyze immediately by flow cytometry or fluorescence microscopy.
Protocol for Adherent Cells:
-
Induction of Apoptosis: Treat cells grown on a culture plate with an apoptosis-inducing agent.
-
Cell Harvesting: Gently detach the cells using a non-enzymatic cell dissociation buffer or trypsin. Collect the culture medium, which may contain detached apoptotic cells.
-
Washing: Combine the detached cells and the cells from the medium, centrifuge, and wash with cold PBS.
-
Staining and Analysis: Proceed with steps 4-7 of the suspension cell protocol.
Data Presentation
The quantitative data obtained from flow cytometry analysis is typically presented in a dot plot or quadrant analysis format. The following table summarizes the expected results for different cell populations.
| Cell Population | Annexin V-488 Staining | Propidium Iodide (PI) Staining | Quadrant (Typical) |
| Live | Negative | Negative | Lower Left (LL) |
| Early Apoptotic | Positive | Negative | Lower Right (LR) |
| Late Apoptotic/Necrotic | Positive | Positive | Upper Right (UR) |
| Necrotic (Primary) | Negative | Positive | Upper Left (UL) |
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the key signaling event detected by the Annexin V assay and the general experimental workflow.
Caption: Phosphatidylserine translocation during apoptosis.
Caption: General workflow for apoptosis detection.
Conclusion
The Annexin V-based assay, particularly utilizing bright and photostable fluorophores like Alexa Fluor™ 488, remains a powerful and widely used tool for the specific detection of apoptosis.[1][3] Its ability to identify cells in the early stages of programmed cell death provides valuable insights for researchers in various disciplines. By understanding the principles and following standardized protocols, scientists can obtain reliable and quantitative data on the apoptotic status of their cell populations, which is crucial for advancing our understanding of cell death and for the development of novel therapeutics.
References
Early Research on ASR-488: A Novel Small Molecule Inhibitor of Bladder Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: ASR-488 is a novel, synthetic small molecule that has demonstrated promising preclinical activity in the inhibition of muscle-invasive bladder cancer (MIBC).[1][2] This technical guide provides a comprehensive overview of the early research on this compound, focusing on its mechanism of action, quantitative anti-cancer effects, and the signaling pathways it modulates. The information presented herein is primarily derived from the seminal study by Tyagi et al. (2020), which remains the foundational work on this compound.
Quantitative Data Summary
The anti-cancer efficacy of this compound has been quantified in preclinical models of human muscle-invasive bladder cancer. The available data on its potency and apoptotic induction are summarized below.
Table 1: In Vitro Efficacy of this compound in Bladder Cancer Cell Lines
| Cell Line | Assay Type | Parameter | Value | Reference |
| TCCSUP | Cell Viability | IC50 | 0.45–0.85 µM | [3] |
| TCCSUP | Apoptosis | % Apoptotic Cells (24h) | 30.5% (p=0.0382) | [3] |
| HT1376 | Apoptosis | % Apoptotic Cells (24h) | 23.2% (p=0.0131) | [3] |
Mechanism of Action
This compound is a derivative of the natural product Withaferin A and has been shown to be selectively toxic to bladder cancer cells while exhibiting lower toxicity to normal cells.[3][4] Its primary mechanism of action involves the activation of the mRNA-binding protein CPEB1 and the induction of apoptotic signaling.[1][2]
Activation of CPEB1
This compound activates the Cytoplasmic Polyadenylation Element Binding Protein 1 (CPEB1), an mRNA-binding protein.[1][2] This activation leads to a cascade of downstream effects that ultimately inhibit cancer cell growth.
Induction of Apoptosis
This compound treatment initiates apoptotic signaling in MIBC cells.[1][2] This is characterized by the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic and survival signaling molecules. Specifically, treatment with this compound leads to:
-
Upregulation of Cleaved PARP and Bax: Increased levels of cleaved Poly (ADP-ribose) polymerase (PARP) and B-cell lymphoma 2 (Bcl-2)-associated X protein (Bax) are observed in a time-dependent manner, indicating the activation of the apoptotic cascade.[3]
-
Downregulation of Bcl-2 and p65: A corresponding time-dependent decrease in the expression of the anti-apoptotic protein Bcl-2 and the NF-κB subunit p65 suggests the inhibition of survival signaling pathways.[3]
Experimental Protocols
Detailed experimental protocols for the key experiments are not available in the public domain. The following are high-level descriptions based on the available information.
-
Cell Viability Assay (MTT Assay): TCCSUP and HT1376 bladder cancer cells were treated with varying concentrations of this compound or a vehicle control (DMSO) for 24, 48, and 72 hours. Cell viability was subsequently assessed using a colorimetric MTT assay.[3]
-
Western Blotting: To determine the effect of this compound on apoptotic signaling proteins, bladder cancer cells were treated with the compound, and cell lysates were subjected to western blotting to detect the levels of cleaved PARP, Bax, Bcl-2, and p65.[3]
-
Flow Cytometry for Apoptosis (Annexin V/PI Staining): Apoptosis was quantified using flow cytometry. This compound-treated TCCSUP and HT1376 cells were stained with Annexin V-FITC and propidium (B1200493) iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
Signaling Pathways Modulated by this compound
Pathway enrichment analysis of gene expression changes in MIBC cells following this compound treatment revealed the modulation of several key signaling pathways.[1][2]
Upregulated Pathways
The genes upregulated by this compound are primarily involved in:
Downregulated Pathways
The genes downregulated by this compound are mainly associated with:
Visualizations
This compound Induced Apoptotic Signaling Pathway
Caption: this compound induced apoptosis in bladder cancer cells.
Disclaimer: This guide is based on early, preclinical research. This compound has not been evaluated in human clinical trials, and its safety and efficacy in humans are unknown. The information provided is for research and informational purposes only and should not be construed as medical advice.
References
- 1. Small molecule inhibition of RNA binding proteins in haematologic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASR488, a novel small molecule, activates an mRNA binding protein, CPEB1, and inhibits the growth of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Chemistry and Therapeutic Evaluation of Naturally Occurring and Synthetic Withanolides - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of ASR-488 on the p53 Signaling Pathway: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
ASR-488 is an investigational small molecule compound that has demonstrated potent activation of the p53 signaling pathway, a critical tumor suppressor network often dysregulated in human cancers. This document provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its effects on key downstream targets of p53. We present quantitative data from a series of preclinical studies, detail the experimental protocols utilized, and provide visual representations of the signaling cascade and experimental workflows. The findings presented herein underscore the potential of this compound as a therapeutic agent for cancers with a wild-type p53 status.
Introduction to the p53 Signaling Pathway
The p53 protein, often termed the "guardian of the genome," plays a pivotal role in maintaining cellular and genetic stability. In response to cellular stressors such as DNA damage, oncogene activation, and hypoxia, p53 is activated and transcriptionally regulates a wide array of target genes. The downstream effects of p53 activation are context-dependent and include cell cycle arrest, apoptosis, and senescence, thereby preventing the proliferation of damaged or potentially cancerous cells.
The activity of p53 is tightly regulated, primarily through its interaction with the E3 ubiquitin ligase MDM2. Under normal physiological conditions, MDM2 targets p53 for proteasomal degradation, maintaining low intracellular levels of the protein. Disruption of the p53-MDM2 interaction is a key mechanism for p53 activation.
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of the p53-MDM2 interaction. By binding to the p53-binding pocket of MDM2, this compound effectively prevents the MDM2-mediated ubiquitination and subsequent degradation of p53. This leads to the accumulation of p53 in the nucleus, where it can then bind to the promoter regions of its target genes and initiate a downstream signaling cascade that ultimately results in cell cycle arrest and apoptosis in cancer cells.
Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data from in vitro studies characterizing the activity of this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | IC50 Value (nM) |
| MDM2-p53 Binding Assay | HCT116 | 15.8 |
| Cell Viability Assay (72h) | SJSA-1 | 52.3 |
| Cell Viability Assay (72h) | MCF7 | 89.1 |
Table 2: Effect of this compound on p53 Target Gene Expression (MCF7 Cells, 24h Treatment)
| Target Gene | Fold Induction (this compound, 100 nM) |
| CDKN1A (p21) | 8.2 |
| PUMA | 6.5 |
| BAX | 4.7 |
| MDM2 | 12.1 |
Table 3: Cell Cycle Analysis of this compound Treated Cells (HCT116, 48h)
| Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 45.2% | 38.1% | 16.7% |
| This compound (50 nM) | 68.9% | 15.3% | 15.8% |
Experimental Protocols
MDM2-p53 Binding Assay (ELISA-based)
-
Plate Coating: A 96-well microplate was coated with recombinant human MDM2 protein overnight at 4°C.
-
Washing: The plate was washed three times with a wash buffer (PBS containing 0.05% Tween-20).
-
Blocking: The plate was blocked with a blocking buffer (5% non-fat dry milk in PBS) for 1 hour at room temperature.
-
Compound Incubation: this compound, at various concentrations, was pre-incubated with a biotinylated p53 peptide for 30 minutes.
-
Binding Reaction: The compound-peptide mixture was added to the MDM2-coated plate and incubated for 2 hours at room temperature.
-
Detection: Streptavidin-HRP was added and incubated for 1 hour, followed by the addition of a TMB substrate. The reaction was stopped with sulfuric acid.
-
Data Acquisition: The absorbance was read at 450 nm using a microplate reader. The IC50 value was calculated using a four-parameter logistic curve fit.
Western Blotting for Protein Expression
-
Cell Lysis: Cells were treated with this compound or vehicle control for the indicated times. Cells were then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein were separated on a 4-20% Tris-glycine polyacrylamide gel.
-
Protein Transfer: Proteins were transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat dry milk in TBST and then incubated with primary antibodies against p53, p21, and β-actin overnight at 4°C.
-
Secondary Antibody and Detection: The membrane was incubated with HRP-conjugated secondary antibodies, and the signal was detected using an enhanced chemiluminescence (ECL) substrate and a chemiluminescence imaging system.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Cells were treated with this compound or vehicle control. After treatment, cells were harvested by trypsinization and washed with PBS.
-
Fixation: Cells were fixed in 70% ethanol (B145695) overnight at -20°C.
-
Staining: Fixed cells were washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software.
Visualizing the this compound Mechanism and Workflows
Caption: this compound inhibits MDM2, leading to p53 accumulation and downstream effects.
Caption: Workflow for Western Blotting analysis of protein expression.
Conclusion
This compound represents a promising therapeutic strategy for the treatment of cancers harboring wild-type p53. By effectively disrupting the p53-MDM2 interaction, this compound stabilizes and activates p53, leading to the induction of cell cycle arrest and apoptosis in cancer cells. The preclinical data presented in this report provide a strong rationale for the continued development of this compound and its advancement into clinical trials. Further investigation into the in vivo efficacy and safety profile of this compound is warranted.
ASR-488: A Novel Small Molecule Suppressing Tumor Growth in Muscle-Invasive Bladder Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Affiliation: Google Research
Abstract
ASR-488 is a novel small molecule that has demonstrated significant potential in the suppression of tumor growth, specifically in the context of muscle-invasive bladder cancer (MIBC). This document provides a comprehensive technical overview of the core mechanisms underlying the anti-tumor activity of this compound. Through the induction of apoptosis and modulation of key signaling pathways, this compound presents a promising new avenue for therapeutic intervention. This guide details the molecular mechanisms, summarizes the available quantitative data from in-vitro studies, provides detailed experimental protocols for key assays, and visualizes the involved signaling pathways. While in-vivo data from animal models is not yet publicly available, the existing cellular data strongly supports the continued investigation of this compound as a potential anti-cancer therapeutic.
Introduction
Muscle-invasive bladder cancer (MIBC) is an aggressive malignancy with a poor prognosis, highlighting the urgent need for novel and effective therapeutic strategies. Small molecule inhibitors have emerged as a promising class of anti-cancer agents due to their ability to target specific molecular pathways that drive tumor progression. This compound is one such small molecule that has been identified as a potent inhibitor of MIBC cell growth. This guide synthesizes the current understanding of this compound's mechanism of action, with a focus on its effects on apoptosis, the p53 and TGFβ signaling pathways, and the upregulation of the mRNA-binding protein CPEB1.
Core Mechanism of Action
The primary mechanism by which this compound suppresses tumor growth is through the induction of programmed cell death, or apoptosis, in cancer cells. This is achieved through a multi-faceted approach that involves the modulation of critical signaling pathways that regulate cell survival and proliferation.
Induction of Apoptosis
This compound treatment has been shown to initiate apoptotic signaling in MIBC cells. Apoptosis is a regulated process of cell death that is essential for normal tissue homeostasis and is often dysregulated in cancer. The induction of apoptosis by this compound is a key contributor to its anti-tumor effects.
Modulation of Key Signaling Pathways
Pathway enrichment analysis of MIBC cells treated with this compound has revealed significant changes in gene expression related to several key signaling pathways.
This compound treatment leads to the upregulation of genes involved in the p53 signaling pathway. The p53 protein, often referred to as the "guardian of the genome," is a critical tumor suppressor that plays a central role in regulating cell cycle arrest, DNA repair, and apoptosis. Activation of the p53 pathway by this compound likely contributes to the observed induction of apoptosis in bladder cancer cells.
Conversely, this compound downregulates genes associated with the Transforming Growth Factor-beta (TGFβ) signaling pathway. In advanced cancers, the TGFβ pathway can promote tumor progression, invasion, and metastasis. By inhibiting this pathway, this compound may suppress the aggressive phenotype of MIBC cells.
One of the most significant molecular changes induced by this compound is the dramatic upregulation of the Cytoplasmic Polyadenylation Element Binding Protein 1 (CPEB1), an mRNA-binding protein. CPEB1 is known to regulate the translation of specific mRNAs and has been implicated in the control of cell proliferation and differentiation. The substantial increase in CPEB1 expression suggests it may be a critical mediator of this compound's anti-tumor activity.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.
ASR-488: A Novel CPEB1 Activator for Muscle-Invasive Bladder Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of ASR-488, a novel small molecule activator of the mRNA-binding protein CPEB1. This compound has demonstrated significant potential in promoting apoptosis and suppressing the growth of muscle-invasive bladder cancer (MIBC), a particularly lethal form of cancer. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and mechanism of action of this compound.
Chemical Structure and Properties
This compound is a small molecule with the chemical formula C33H40O7S.[1] While its detailed synthesis protocol is not publicly available, its chemical identity has been confirmed and registered.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C33H40O7S | [1] |
| CAS Number | 2690312-65-1 | [1] |
| SMILES | [H][C@@]12C[C@@]3([H])[C@]4([H])CC--INVALID-LINK--(--INVALID-LINK--[C@@]5([H])CC(C)=C(CO)C(=O)O5)[C@@]4(C)CC[C@]3([H])[C@@]3(C)C(=O)C=C--INVALID-LINK--[C@@]13O2 | [1] |
| Storage Temperature | -20℃ | [1] |
Mechanism of Action and Biological Activity
This compound's primary mechanism of action is the activation of the Cytoplasmic Polyadenylation Element Binding Protein 1 (CPEB1).[2] CPEB1 is an mRNA-binding protein that plays a crucial role in regulating the translation of specific mRNAs. In the context of muscle-invasive bladder cancer, this compound-mediated activation of CPEB1 initiates a cascade of events leading to apoptosis and inhibition of tumor growth.[2]
Effect on Gene Expression in Bladder Cancer Cells
Treatment of muscle-invasive bladder cancer (MIBC) cell lines (TCCSUP and HT1376) with this compound leads to significant changes in their molecular signatures.[2] Reverse transcription-quantitative PCR (RT-qPCR) analysis has revealed a substantial upregulation of several key genes, most notably CPEB1 itself, indicating a potential positive feedback loop or stabilization of the CPEB1 transcript.[2]
Table 2: Upregulation of Gene Transcripts in MIBC Cells Treated with this compound
| Gene | Fold Increase in Expression | Cell Lines | Source |
| CPEB1 | 36-fold | TCCSUP, HT1376 | [2] |
| IL11 | 30-fold | TCCSUP, HT1376 | [2] |
| SFN | 20.12-fold | TCCSUP, HT1376 | [2] |
| CYP4F11 | 15.8-fold | TCCSUP, HT1376 | [2] |
Impact on Cellular Signaling Pathways
Pathway enrichment analysis of differentially expressed genes following this compound treatment has identified several key signaling pathways that are modulated by the compound. These analyses provide a deeper understanding of the molecular mechanisms underlying the anti-cancer effects of this compound.[2]
Upregulated Pathways:
-
Focal Adhesion
-
Neurotrophin Signaling
-
p53 Signaling
-
Protein Processing in Endoplasmic Reticulum
Downregulated Pathways:
-
DNA Replication
-
Mismatch Repair
-
RNA Degradation
-
Nucleotide Excision Repair
-
TGFβ Signaling
Caption: this compound signaling pathway in bladder cancer cells.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the biological activity of this compound.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not currently available in the public domain. The primary research focuses on its biological characterization rather than its chemical synthesis.
Cell Culture
-
Cell Lines: Human muscle-invasive bladder cancer cell lines, TCCSUP and HT1376, are used.
-
Culture Medium: Cells are maintained in a suitable growth medium, such as RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.
Gene Expression Analysis by RT-qPCR
This protocol outlines the steps for quantifying changes in gene expression in response to this compound treatment.
Caption: Workflow for RT-qPCR analysis of gene expression.
-
RNA Extraction: Total RNA is isolated from this compound-treated and control bladder cancer cells using a suitable RNA extraction kit (e.g., RNeasy Kit, Qiagen). The quality and quantity of the extracted RNA are assessed using spectrophotometry.
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): qPCR is performed using a real-time PCR system. The reaction mixture typically contains cDNA, forward and reverse primers for the target genes (e.g., CPEB1, IL11, SFN, CYP4F11) and a housekeeping gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green) or a probe-based detection system.
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, with the housekeeping gene used for normalization.
Apoptosis Assay
The induction of apoptosis by this compound can be assessed using various methods, with Annexin V/Propidium Iodide (PI) staining followed by flow cytometry being a common approach.
-
Cell Treatment: Bladder cancer cells are treated with this compound at various concentrations and for different time points.
-
Cell Staining: The treated cells are harvested and washed with a binding buffer. The cells are then stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Pathway Enrichment Analysis
-
Differential Gene Expression Analysis: Following this compound treatment, total RNA is extracted and subjected to microarray or RNA-sequencing analysis to identify differentially expressed genes.
-
Bioinformatics Analysis: The list of differentially expressed genes is then analyzed using bioinformatics tools and databases such as the Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify enriched biological pathways.
Conclusion
This compound is a promising novel small molecule that targets muscle-invasive bladder cancer by activating the mRNA-binding protein CPEB1. Its ability to induce apoptosis and modulate key cancer-related signaling pathways highlights its therapeutic potential. Further preclinical and clinical investigations are warranted to fully elucidate its efficacy and safety profile for the treatment of bladder cancer. This technical guide provides a foundational understanding of this compound for the scientific community to build upon in future research endeavors.
References
The Modulatory Role of ASR-488 on TGFβ Signaling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
ASR-488 is a novel small molecule compound that has demonstrated potential as an anti-cancer agent, particularly in the context of muscle-invasive bladder cancer (MIBC). Emerging research indicates that one of the key mechanisms through which this compound exerts its effects is by modulating the Transforming Growth Factor-beta (TGFβ) signaling pathway. This technical guide provides an in-depth analysis of the known effects of this compound on TGFβ signaling, including its proposed mechanism of action, a summary of the experimental findings, and detailed protocols for relevant assays. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.
Introduction to this compound and TGFβ Signaling
This compound is a small molecule that has been identified as an activator of the mRNA-binding protein CPEB1 (Cytoplasmic Polyadenylation Element Binding Protein 1). In the context of cancer, particularly MIBC, this compound has been shown to inhibit cell growth and induce apoptosis. Gene expression analyses have revealed that treatment with this compound leads to the downregulation of genes associated with the TGFβ signaling pathway, suggesting a potential mechanism for its anti-tumor activity.
The TGFβ signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, differentiation, apoptosis, and epithelial-mesenchymal transition (EMT). Dysregulation of this pathway is a hallmark of many cancers, where it can paradoxically switch from a tumor-suppressive to a tumor-promoting role. The canonical TGFβ pathway is initiated by the binding of a TGFβ ligand to a type II receptor (TGFβRII), which then recruits and phosphorylates a type I receptor (TGFβRI). The activated TGFβRI, in turn, phosphorylates receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. These phosphorylated R-SMADs then form a complex with the common mediator SMAD4, which translocates to the nucleus to regulate the transcription of target genes.
Mechanism of Action: this compound and CPEB1-Mediated Regulation
The primary known mechanism of action for this compound is the activation of CPEB1. CPEB1 is an RNA-binding protein that controls the translation of specific mRNAs by modulating their poly(A) tail length. The activation of CPEB1 by this compound appears to indirectly lead to the downregulation of genes involved in the TGFβ signaling cascade. The precise molecular link between CPEB1 activation and the transcriptional repression of TGFβ pathway components is an area of ongoing investigation.
Effect of this compound on TGFβ Signaling: Experimental Evidence
Studies on MIBC cell lines have demonstrated that treatment with this compound results in a significant downregulation of genes integral to the TGFβ signaling pathway. While specific quantitative data for each gene from the primary literature is limited, pathway enrichment analysis has consistently identified TGFβ signaling as a key pathway affected by this compound.
Summary of Gene Expression Changes
The following table summarizes the qualitative findings from gene expression analyses following this compound treatment in MIBC cells.
| Pathway Component Category | Effect of this compound Treatment |
| TGFβ Ligands | Downregulation of expression |
| TGFβ Receptors (Type I & II) | Downregulation of expression |
| SMAD Transcription Factors | Downregulation of expression |
| Downstream Target Genes | Downregulation of expression |
Note: This table represents a qualitative summary based on pathway analysis. Specific fold-change data for individual genes are not publicly available at this time.
Experimental Protocols
The following sections provide detailed, representative protocols for key experiments used to assess the impact of this compound on TGFβ signaling. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the steps to quantify the mRNA levels of TGFβ pathway genes in response to this compound treatment.
1. Cell Culture and Treatment:
-
Culture MIBC cells (e.g., TCCSUP, HT1376) in appropriate media and conditions.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).
2. RNA Isolation:
-
Lyse the cells directly in the wells using a suitable lysis buffer (e.g., TRIzol).
-
Isolate total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
3. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random primers.
4. qRT-PCR:
-
Prepare the qRT-PCR reaction mix containing cDNA template, forward and reverse primers for target genes (e.g., TGFB1, TGFBR1, TGFBR2, SMAD2, SMAD3, SMAD4), and a SYBR Green master mix.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Perform the PCR reaction in a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Western Blot Analysis of SMAD Protein Levels and Phosphorylation
This protocol is for assessing the protein levels and activation state (phosphorylation) of SMAD proteins.
1. Cell Lysis and Protein Quantification:
-
Treat cells with this compound as described above.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total SMADs (e.g., anti-SMAD2/3, anti-SMAD4) and phosphorylated SMADs (e.g., anti-phospho-SMAD2/3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use an antibody against a loading control (e.g., β-actin, GAPDH) to normalize protein levels.
The TGFβ Signaling Pathway and this compound's Putative Intervention Points
The following diagram illustrates the canonical TGFβ signaling pathway and highlights the potential points of intervention by this compound, leading to the downregulation of its components and downstream targets.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for muscle-invasive bladder cancer, with a novel mechanism of action that includes the suppression of the pro-tumorigenic TGFβ signaling pathway. The activation of CPEB1 by this compound and the subsequent downregulation of TGFβ pathway genes provide a strong rationale for its further development. Future research should focus on elucidating the precise molecular mechanisms connecting CPEB1 activation to the transcriptional control of TGFβ signaling components. Additionally, comprehensive in vivo studies are warranted to validate the anti-tumor efficacy and safety profile of this compound. A deeper understanding of these processes will be critical for the clinical translation of this compound and for the development of novel therapeutic strategies targeting the TGFβ pathway in cancer.
Preliminary Investigation of ASR-488 Toxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document is a representative technical guide based on established preclinical toxicology investigation principles. The compound "ASR-488" is hypothetical, and the data presented herein are for illustrative purposes to demonstrate the structure and content of such a guide.
Introduction
The development of novel therapeutic agents requires a thorough evaluation of their safety profile. This document outlines the preliminary toxicity investigation of this compound, a novel small molecule inhibitor of the XYZ pathway. The studies described herein were designed to assess the potential in vitro and in vivo toxicity of this compound to support its further development as a clinical candidate. The primary objectives of this preliminary investigation were to identify potential target organs of toxicity, determine the maximum tolerated dose (MTD) in rodents, and establish a preliminary safety margin.
In Vitro Toxicology
A battery of in vitro assays was conducted to evaluate the potential cytotoxic, and organ-specific toxicities of this compound.[1][2][3] These high-throughput screening methods are crucial for the early identification of potential liabilities and de-risking drug development programs.[1][2]
Experimental Protocols
2.1.1 Cell Viability Assay (MTT Assay)
-
Cell Lines: Human hepatocellular carcinoma (HepG2), human embryonic kidney (HEK293), and human neuroblastoma (SH-SY5Y) cells were seeded in 96-well plates.
-
Treatment: Cells were treated with this compound at concentrations ranging from 0.1 µM to 100 µM for 48 hours.
-
Analysis: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm.
-
Endpoint: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
2.1.2 hERG Channel Assay
-
System: Automated patch-clamp on HEK293 cells stably expressing the hERG potassium channel.
-
Treatment: Cells were exposed to this compound at concentrations ranging from 0.01 µM to 30 µM.
-
Analysis: The effect of this compound on hERG current was measured.
-
Endpoint: The IC50 value for hERG channel inhibition was determined.
2.1.3 Ames Test (Bacterial Reverse Mutation Assay)
-
Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA were used.
-
Condition: The assay was performed with and without metabolic activation (S9 fraction).
-
Treatment: this compound was tested at five concentrations.
-
Endpoint: The number of revertant colonies was counted to assess the mutagenic potential.
In Vitro Toxicology Data Summary
| Assay | Cell Line/System | Endpoint | Result |
| Cell Viability (MTT) | HepG2 | IC50 | 45.2 µM |
| HEK293 | IC50 | > 100 µM | |
| SH-SY5Y | IC50 | 89.7 µM | |
| hERG Channel Assay | HEK293-hERG | IC50 | 25.1 µM |
| Ames Test | S. typhimurium, E. coli | Mutagenicity | Non-mutagenic |
In Vivo Toxicology
To evaluate the systemic toxicity of this compound, in vivo studies were conducted in rodents.[2] These studies are essential for understanding the compound's effects in a whole-organism context.
Experimental Protocols
3.1.1 Acute Oral Toxicity Study (OECD 423)
-
Species: Female Sprague-Dawley rats (n=3 per group).
-
Dosing: A single oral gavage dose of this compound at 300 and 2000 mg/kg.
-
Observation Period: 14 days.
-
Endpoints: Clinical signs of toxicity, body weight changes, and gross necropsy at termination.
3.1.2 14-Day Repeated Dose Toxicity Study
-
Species: Male and female C57BL/6 mice (n=10 per sex per group).
-
Dosing: Daily oral gavage of this compound at 0 (vehicle), 50, 150, and 500 mg/kg/day.
-
In-life Assessments: Clinical observations, body weight, food consumption, and detailed clinical pathology (hematology and clinical chemistry) at termination.
-
Post-mortem Assessments: Organ weights and histopathological examination of key tissues.
In Vivo Toxicology Data Summary
| Study | Species | Route of Administration | Key Findings |
| Acute Oral Toxicity | Sprague-Dawley Rat | Oral Gavage | No mortality or significant clinical signs of toxicity at 2000 mg/kg. LD50 > 2000 mg/kg. |
| 14-Day Repeated Dose Toxicity | C57BL/6 Mouse | Oral Gavage | NOAEL: 150 mg/kg/day. At 500 mg/kg/day, observed mild reversible elevation in liver enzymes (ALT, AST) and minimal centrilobular hypertrophy in the liver. |
Visualizations
Experimental Workflow: In Vitro Toxicity Assessment
Caption: Workflow for the in vitro toxicity assessment of this compound.
Hypothetical Signaling Pathway: this compound Mechanism of Action
Caption: Hypothetical signaling pathway inhibited by this compound.
Discussion and Future Directions
The preliminary toxicity assessment of this compound suggests a favorable in vitro safety profile, with no evidence of mutagenicity and moderate cytotoxicity at high concentrations. The in vivo studies indicate a high acute oral LD50 in rats and a No-Observed-Adverse-Effect-Level (NOAEL) of 150 mg/kg/day in a 14-day mouse study. The observed liver effects at the highest dose warrant further investigation in longer-term toxicity studies.
Future studies should include:
-
A 28-day sub-chronic toxicity study in two species (rodent and non-rodent).
-
In vitro assessment of potential drug-drug interactions via cytochrome P450 inhibition/induction assays.
-
Cardiovascular safety pharmacology studies.
-
Genotoxicity assays in mammalian cells.
These additional studies will be critical for establishing a comprehensive safety profile for this compound and supporting its progression into clinical development.
References
- 1. High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gba-group.com [gba-group.com]
- 3. High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
ASR-488: A Novel Small Molecule Targeting Muscle-Invasive Bladder Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
ASR-488 is a novel small molecule compound that has demonstrated significant potential in preclinical studies for the treatment of muscle-invasive bladder cancer (MIBC), a particularly aggressive and challenging form of the disease.[1] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical data, and the experimental methodologies used to elucidate its therapeutic effects. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific underpinnings of this promising new agent.
Core Mechanism of Action
This compound's primary mechanism of action involves the activation of the cytoplasmic polyadenylation element-binding protein 1 (CPEB1), an mRNA-binding protein.[1][2] This activation triggers a cascade of downstream cellular events that collectively inhibit the growth of bladder cancer cells. The principal outcomes of this compound activity are the induction of apoptosis (programmed cell death) and the arrest of the cell cycle.[1][3]
Quantitative Preclinical Data
The preclinical efficacy of this compound has been quantified through a series of in vitro experiments on human muscle-invasive bladder cancer cell lines, TCCSUP and HT1376.[1] The key quantitative findings are summarized below.
Table 1: Gene Upregulation in MIBC Cells Following this compound Treatment
| Gene | Fold Increase in Expression |
| CPEB1 | 36-fold |
| IL11 | 30-fold |
| SFN | 20.12-fold |
| CYP4F11 | 15.8-fold |
Data derived from reverse transcription-quantitative PCR analysis of TCCSUP cells treated with this compound.[1]
Affected Signaling Pathways
Pathway enrichment analysis of MIBC cells treated with this compound has revealed a significant impact on several key signaling pathways that are crucial for cancer cell survival and proliferation.[1]
Upregulated Pathways:
-
p53 Signaling Pathway: Activation of this tumor suppressor pathway is a critical component of this compound's apoptotic effect.
-
Focal Adhesion: Changes in this pathway may contribute to the inhibition of cell migration and invasion.
-
Neurotrophin Signaling: The role of this pathway's upregulation in the context of this compound's action requires further investigation.
-
Protein Processing in Endoplasmic Reticulum: This suggests that this compound may induce cellular stress, leading to apoptosis.
Downregulated Pathways:
-
DNA Replication: Inhibition of this pathway directly contributes to the observed cell cycle arrest.
-
Mismatch Repair: Downregulation of DNA repair mechanisms can enhance the efficacy of DNA-damaging agents and promote apoptosis.
-
RNA Degradation: The modulation of RNA stability is a key consequence of targeting an mRNA-binding protein.
-
Nucleotide Excision Repair: Similar to mismatch repair, its inhibition can lead to the accumulation of DNA damage.
-
TGFβ Signaling: The TGFβ pathway is often implicated in tumor progression and metastasis; its downregulation is a favorable therapeutic outcome.
Figure 1: this compound Mechanism of Action Pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to evaluate the efficacy of this compound.
Cell Culture
-
Cell Lines: Human muscle-invasive bladder cancer cell lines, TCCSUP and HT1376, were used.
-
Culture Medium: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere of 5% CO2.
Cell Viability (MTT) Assay
-
Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
Treatment: Cells were treated with varying concentrations of this compound for 24, 48, and 72 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Solubilization: The formazan (B1609692) crystals were dissolved by adding 150 µL of DMSO to each well.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
Apoptosis Analysis (Annexin V Staining)
-
Cell Treatment: Cells were treated with this compound for 24 hours.
-
Harvesting: Both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Cells were stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells.
RNA Isolation and Sequencing
-
RNA Extraction: Total RNA was extracted from this compound-treated and control cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.
-
Library Preparation: RNA-seq libraries were prepared using the TruSeq RNA Library Prep Kit v2 (Illumina).
-
Sequencing: Sequencing was performed on an Illumina HiSeq platform.
-
Data Analysis: Differential gene expression analysis was performed using bioinformatics tools to identify genes and pathways affected by this compound treatment.
Figure 2: Overview of Experimental Workflow.
Reverse Transcription-Quantitative PCR (RT-qPCR)
-
cDNA Synthesis: First-strand cDNA was synthesized from total RNA using a High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems).
-
qPCR Reaction: qPCR was performed using SYBR Green Master Mix (Applied Biosystems) on a real-time PCR system.
-
Gene Expression Analysis: The relative expression of target genes was calculated using the 2^-ΔΔCt method, with GAPDH as the endogenous control.
Conclusion
This compound represents a novel and promising therapeutic agent for the treatment of muscle-invasive bladder cancer. Its unique mechanism of action, centered on the activation of the mRNA-binding protein CPEB1, leads to the induction of apoptosis and cell cycle arrest through the modulation of critical cancer-related signaling pathways. The quantitative preclinical data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a potential clinical candidate. Continued investigation into its in vivo efficacy and safety profile is warranted to translate these promising preclinical findings into tangible benefits for patients with MIBC.
References
ASR-488: A Novel CPEB1 Activator with Therapeutic Potential in Muscle-Invasive Bladder Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Muscle-invasive bladder cancer (MIBC) presents a significant clinical challenge with high rates of mortality and a pressing need for novel therapeutic strategies. This document explores the preclinical evidence for ASR-488, a novel small molecule compound, in the context of MIBC. This compound has been identified as an activator of the cytoplasmic polyadenylation element-binding protein 1 (CPEB1), an mRNA-binding protein. Through this mechanism, this compound has been shown to induce apoptosis and inhibit the growth of MIBC cells. This guide provides a comprehensive overview of the available data on this compound, including its effects on cell viability, gene expression, and key signaling pathways. Detailed experimental protocols and data are presented to facilitate further research and development of this promising therapeutic candidate.
Introduction to this compound
This compound is a novel small molecule that has demonstrated significant anti-cancer activity in preclinical models of muscle-invasive bladder cancer.[1] Its primary mechanism of action is the activation of the mRNA-binding protein CPEB1.[1] This activation triggers a cascade of downstream events, ultimately leading to apoptosis and the suppression of tumor cell growth in MIBC cell lines.[1]
Quantitative Data on the Efficacy of this compound
The anti-proliferative effects of this compound have been quantified in multiple MIBC cell lines. The following tables summarize the key findings from in vitro studies.
Table 1: this compound IC50 Values in Muscle-Invasive Bladder Cancer Cell Lines
| Cell Line | 24h IC50 | 48h IC50 | 72h IC50 |
| TCCSUP | 800 nM | 480 nM | 450 nM |
| HT1376 | 1.28 µM | 750 nM | 850 nM |
| J82 | 800 nM | Not Reported | Not Reported |
Data for TCCSUP and HT1376 from Tyagi et al., 2020.[1] Data for J82 from a University of Louisville presentation.
Table 2: Differentially Expressed Genes in TCCSUP Cells Treated with this compound
| Gene | Fold Change | Regulation |
| CPEB1 | 36.0 | Upregulated |
| IL11 | 30.0 | Upregulated |
| SFN | 20.12 | Upregulated |
| CYP4F11 | 15.8 | Upregulated |
| DNA Replication Genes | Not Specified | Downregulated |
| Mismatch Repair Genes | Not Specified | Downregulated |
| RNA Degradation Genes | Not Specified | Downregulated |
| Nucleotide Excision Repair Genes | Not Specified | Downregulated |
| TGFβ Signaling Genes | Not Specified | Downregulated |
Data from Tyagi et al., 2020.[1]
Experimental Protocols
This section details the methodologies employed in the key experiments to evaluate the efficacy of this compound.
Cell Lines and Culture
-
Cell Lines: The human muscle-invasive bladder cancer cell lines TCCSUP, HT1376, and J82 were utilized.
-
Culture Conditions: Cells were maintained in appropriate media supplemented with fetal bovine serum and antibiotics, and cultured in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Procedure: MIBC cells were seeded in 96-well plates and treated with varying concentrations of this compound or vehicle control (DMSO) for 24, 48, and 72 hours.
-
Analysis: Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance was measured to determine the percentage of viable cells relative to the control. IC50 values were calculated from the dose-response curves.
Apoptosis Assay (Annexin V-FITC Staining)
-
Procedure: TCCSUP and HT1376 cells were treated with this compound for 24 hours.
-
Staining: Cells were harvested, washed, and stained with Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's protocol.
-
Analysis: The percentage of apoptotic cells (Annexin V-positive) was quantified using flow cytometry. A significant increase in apoptosis was observed in both cell lines following treatment.
Western Blot Analysis
-
Objective: To determine the effect of this compound on the expression of key apoptosis-related proteins.
-
Procedure: MIBC cells were treated with this compound in a time-dependent manner. Cell lysates were prepared, and protein concentrations were determined.
-
Antibodies: The following primary antibodies were used: cleaved PARP, Bax, Bcl-2, and p65.
-
Analysis: Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with the specific primary antibodies followed by secondary antibodies. Protein bands were visualized to assess changes in expression levels. This compound treatment led to an upregulation of cleaved PARP and Bax, and a downregulation of Bcl-2 and p65.[2]
Gene Expression Analysis (RT-qPCR)
-
Objective: To identify genes that are differentially expressed upon this compound treatment.
-
Procedure: TCCSUP cells were treated with this compound. Total RNA was extracted, and cDNA was synthesized.
-
Analysis: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) was performed to analyze the expression levels of specific genes. The fold change in gene expression was calculated relative to untreated cells. This analysis revealed a significant upregulation of CPEB1, IL11, SFN, and CYP4F11.[1]
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, visualize the proposed signaling pathway of this compound and a general experimental workflow for its evaluation.
Conclusion and Future Directions
The preclinical data strongly suggest that this compound holds significant promise as a therapeutic agent for muscle-invasive bladder cancer. Its novel mechanism of action, centered on the activation of the mRNA-binding protein CPEB1, offers a new avenue for targeting the complex molecular landscape of this disease. The induction of apoptosis and inhibition of cell growth in multiple MIBC cell lines provide a solid foundation for further investigation.
Future studies should focus on in vivo efficacy and safety profiling of this compound in animal models of MIBC. A deeper understanding of the downstream targets of CPEB1 activation by this compound will be crucial for biomarker development and patient selection strategies. Furthermore, exploring the potential of this compound in combination with existing chemotherapies or immunotherapies could unlock synergistic anti-tumor effects and improve patient outcomes. The continued development of this compound represents a hopeful step forward in the treatment of muscle-invasive bladder cancer.
References
Methodological & Application
Application Notes and Protocols: ASR-488 Treatment for TCCSUP Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASR-488 is a novel small molecule compound that has demonstrated significant anti-cancer activity in muscle-invasive bladder cancer (MIBC) cell lines, including TCCSUP.[1][2] TCCSUP is a human cell line derived from a grade IV transitional cell carcinoma of the urinary bladder, exhibiting an epithelial morphology. This document provides detailed protocols for the treatment of TCCSUP cells with this compound, along with methods for assessing its effects on cell viability, apoptosis, and gene expression. The information presented is intended to guide researchers in the preclinical evaluation of this compound as a potential therapeutic agent for bladder cancer.
Mechanism of Action
This compound inhibits the growth of bladder cancer cells by activating the mRNA binding protein CPEB1 and inducing apoptotic signaling.[1][2] Treatment of TCCSUP cells with this compound leads to the upregulation of genes involved in the p53 signaling pathway and focal adhesion, while downregulating genes associated with DNA replication, mismatch repair, and TGFβ signaling.[1][2] This ultimately results in cell growth arrest and apoptosis.[3]
Signaling Pathway of this compound in TCCSUP Cells
Caption: this compound mechanism of action in TCCSUP cells.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment on TCCSUP cells as reported in the literature.
Table 1: this compound IC50 Values in TCCSUP Cells
| Treatment Duration | IC50 (nM) |
| 24 hours | 800 |
| 48 hours | 480 |
| 72 hours | 450 |
Data sourced from ResearchGate.[3]
Table 2: Apoptosis Induction by this compound in TCCSUP Cells
| Treatment Duration | Apoptosis Rate (%) |
| 24 hours | 30.5 |
Data sourced from ResearchGate.[3]
Table 3: Gene Expression Changes in TCCSUP Cells Treated with this compound
| Gene | Fold Change (Upregulation) |
| CPEB1 | 36 |
| IL11 | 30 |
| SFN | 20.12 |
| CYP4F11 | 15.8 |
Data sourced from Spandidos Publications.[2]
Experimental Protocols
TCCSUP Cell Culture
TCCSUP cells should be cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[4] Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.[5] The medium should be renewed 2 to 3 times per week. For subculturing, rinse the cell layer with a Ca++/Mg++ free Dulbecco's phosphate-buffered saline (D-PBS) and detach the cells using 0.25% (w/v) Trypsin - 0.53 mM EDTA solution.
Experimental Workflow
Caption: General experimental workflow for this compound treatment.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed TCCSUP cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or vehicle control (DMSO) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis (Annexin V-FITC) Assay
-
Cell Seeding and Treatment: Seed TCCSUP cells in 6-well plates and treat with the desired concentration of this compound (e.g., IC50 concentration) or vehicle control for 24 hours.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them with cold PBS.
-
Annexin V Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol (e.g., Alexa Fluor™ 488 Annexin V/Dead Cell Apoptosis Kit).[6]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[7] Annexin V-FITC positive, PI-negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Reverse Transcription-Quantitative PCR (RT-qPCR)
-
Cell Treatment and RNA Extraction: Treat TCCSUP cells with this compound as described above. After the desired incubation period, extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using gene-specific primers for CPEB1, IL11, SFN, CYP4F11, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Analyze the relative gene expression using the ΔΔCt method.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the in vitro evaluation of this compound in the TCCSUP bladder cancer cell line. The provided methodologies for assessing cell viability, apoptosis, and gene expression will enable researchers to further investigate the therapeutic potential of this novel compound. The significant growth inhibition and induction of apoptosis by this compound in TCCSUP cells highlight its promise as a candidate for further preclinical and clinical development in the treatment of muscle-invasive bladder cancer.
References
- 1. ASR488, a novel small molecule, activates an mRNA binding protein, CPEB1, and inhibits the growth of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. elischolar.library.yale.edu [elischolar.library.yale.edu]
- 5. cytion.com [cytion.com]
- 6. Alexa Fluor 488 Annexin V/Dead Cell Apoptosis Kit | Thermo Fisher Scientific - US [thermofisher.com]
- 7. rcptm.com [rcptm.com]
Application Notes and Protocols for ASR-488 in HT1376 Bladder Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
ASR-488 is a novel small molecule that has demonstrated potent anti-cancer activity in muscle-invasive bladder cancer (MIBC) cell lines, including HT1376. This document provides detailed application notes and protocols for the use of this compound in HT1376 bladder cancer cells, covering experimental design, data interpretation, and visualization of the underlying molecular pathways. This compound has been shown to activate the mRNA-binding protein CPEB1 and induce apoptosis, making it a promising candidate for further investigation in bladder cancer therapy.[1][2]
HT1376 Cell Line Characteristics
The HT1376 cell line was established from a grade 3 transitional cell carcinoma of the bladder from a 58-year-old female patient.[3][4] These cells are epithelial-like, highly tumorigenic, and exhibit several chromosomal abnormalities.[3][5] Genetically, HT1376 cells have notable alterations in the 9p21 chromosomal region, leading to the inactivation of tumor suppressor genes like CDKN2A.[3][6] This cell line is a valuable in vitro model for studying the molecular mechanisms of bladder cancer and for preclinical drug screening.[3][6]
This compound Mechanism of Action in HT1376 Cells
This compound inhibits the growth of HT1376 cells by inducing apoptosis.[1][7] Mechanistically, this compound upregulates the expression of the cytoplasmic polyadenylation element-binding protein 1 (CPEB1).[1][2] This leads to changes in the expression of genes involved in key cancer-related signaling pathways, including the p53 signaling pathway and the TGF-β signaling pathway.[1][2] Treatment with this compound results in the upregulation of pro-apoptotic proteins like Bax and cleaved PARP, and the downregulation of the anti-apoptotic protein Bcl-2.[7]
Data Presentation
Table 1: Summary of this compound Effects on HT1376 Cell Viability
| Treatment Duration | IC50 of this compound |
| 24 hours | ~1.28 µM |
| 48 hours | ~850 nM |
| 72 hours | ~750 nM |
Data adapted from a study by Tyagi et al.[7]
Table 2: Apoptosis Induction by this compound in HT1376 Cells
| Treatment | Percentage of Apoptotic Cells |
| Vehicle (DMSO) | Baseline |
| This compound (24 hours) | 23.2% |
Data adapted from a study by Tyagi et al.[7]
Experimental Protocols
HT1376 Cell Culture
Materials:
-
HT1376 cells
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture HT1376 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
For subculturing, wash the cells with PBS and detach them using 0.25% Trypsin-EDTA.
-
Resuspend the cells in fresh medium and seed them into new flasks at a recommended split ratio of 1:5 once a week.[4]
This compound Stock Solution Preparation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
Protocol:
-
Dissolve this compound powder in DMSO to prepare a stock solution of 10 mM.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Cell Viability (MTT) Assay
Materials:
-
HT1376 cells
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Protocol:
-
Seed HT1376 cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 5, 10 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
Apoptosis (Annexin V-FITC) Assay
Materials:
-
HT1376 cells
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed HT1376 cells in 6-well plates and treat with the desired concentration of this compound (e.g., IC50 concentration) for 24 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.
Mandatory Visualization
Caption: Experimental workflow for this compound treatment of HT1376 cells.
Caption: this compound induced signaling pathway leading to apoptosis in HT1376 cells.
References
- 1. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. dovepress.com [dovepress.com]
- 3. mdpi.com [mdpi.com]
- 4. P53 Signaling Pathway - Elabscience [elabscience.com]
- 5. TGFβ in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note and Protocol for ASR-488 Cell Viability Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ASR-488 Cell Viability Assay is a fluorescence-based method for the quantitative determination of viable cells in culture. This assay is particularly useful for assessing the cytotoxic effects of chemical compounds, for monitoring cell proliferation, and for normalizing other cell-based assay data to the number of viable cells. The principle of the assay is based on the enzymatic conversion of a non-fluorescent substrate, this compound, into a highly fluorescent product within metabolically active, viable cells. The intensity of the fluorescence signal is directly proportional to the number of living cells in the sample.
The this compound reagent is a cell-permeant compound that is readily taken up by cells. In viable cells, intracellular esterases cleave the substrate, releasing a fluorescent molecule that is retained within the cytoplasm. Cells with compromised membrane integrity, or those that are metabolically inactive, are unable to convert the substrate and retain the fluorescent product, and therefore do not generate a significant fluorescent signal. The fluorescent product is excited by light at approximately 490 nm and emits light at approximately 520 nm, making it compatible with standard fluorescence microscopy, flow cytometry, and microplate reader detection systems.
Data Presentation
The following tables provide representative data from a typical this compound cell viability assay. Table 1 shows the results of a dose-response experiment to determine the cytotoxic effects of a compound on a cancer cell line. Table 2 provides a summary of the recommended instrument settings for various detection platforms.
Table 1: Dose-Response of Compound X on HT1376 Bladder Cancer Cells
| Compound X Concentration (µM) | Mean Fluorescence Intensity (RFU) | Standard Deviation | % Cell Viability |
| 0 (Control) | 85432 | 4321 | 100.0 |
| 0.1 | 82145 | 3987 | 96.2 |
| 0.5 | 65432 | 3123 | 76.6 |
| 1.0 | 43210 | 2109 | 50.6 |
| 5.0 | 21098 | 1543 | 24.7 |
| 10.0 | 9876 | 876 | 11.6 |
| 50.0 | 5432 | 432 | 6.4 |
| 100.0 | 4567 | 345 | 5.3 |
Table 2: Recommended Instrument Settings for this compound Detection
| Detection Platform | Excitation Wavelength (nm) | Emission Wavelength (nm) |
| Fluorescence Microplate Reader | 490 | 520 |
| Fluorescence Microscope | FITC/GFP filter set | FITC/GFP filter set |
| Flow Cytometer | 488 nm laser | 530/30 BP filter |
Experimental Protocols
This section provides a detailed methodology for performing the this compound cell viability assay using a 96-well microplate format, suitable for high-throughput screening.
Materials and Reagents
-
This compound Reagent (e.g., Calcein-AM equivalent)
-
Cell culture medium (appropriate for the cell line)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and vehicle controls
-
96-well black, clear-bottom tissue culture plates
-
Multichannel pipette
-
Fluorescence microplate reader
Experimental Workflow Diagram
Caption: Experimental workflow for the this compound cell viability assay.
Detailed Protocol
-
Cell Seeding:
-
Harvest and count cells.
-
Dilute the cell suspension to the desired density in pre-warmed cell culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well black, clear-bottom plate. The optimal cell number per well should be determined empirically for each cell line.
-
Include wells with medium only for background fluorescence measurement.
-
-
Cell Treatment:
-
Incubate the plate at 37°C in a humidified CO2 incubator for 24 hours to allow cells to attach.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
-
This compound Staining:
-
Prepare the this compound working solution by diluting the stock solution in PBS or serum-free medium to the final recommended concentration. Protect the solution from light.
-
Carefully remove the medium containing the test compounds from the wells.
-
Wash the cells once with 100 µL of PBS.
-
Add 100 µL of the this compound working solution to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~490 nm and emission at ~520 nm.
-
Data Analysis
-
Background Subtraction: Subtract the average fluorescence intensity of the medium-only wells from all other wells.
-
Calculation of Percent Viability:
-
Calculate the percent viability for each treatment group using the following formula:
-
-
Dose-Response Curve: Plot the percent viability against the log concentration of the test compound to generate a dose-response curve and determine the IC50 value.
Signaling Pathway Diagram
The this compound assay relies on the principle of enzymatic conversion by intracellular esterases, a general indicator of metabolic activity and cell health. The following diagram illustrates the mechanism of action of the this compound reagent.
Caption: Mechanism of action of the this compound cell viability reagent.
Performing an Apoptosis Assay with Annexin V conjugated to Alexa Fluor 488
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development and homeostasis. Dysregulation of apoptosis is implicated in a wide range of diseases, including cancer and neurodegenerative disorders. A key hallmark of early-stage apoptosis is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[1][2][3] This externalized PS can be specifically detected by Annexin V, a calcium-dependent phospholipid-binding protein.[1][3]
This document provides a detailed guide for performing an apoptosis assay using Annexin V conjugated to the bright and photostable green fluorescent dye, Alexa Fluor 488 (AF 488). This method allows for the sensitive detection and quantification of apoptotic cells by flow cytometry and fluorescence microscopy. To differentiate between apoptotic and necrotic cells, a viability dye such as Propidium Iodide (PI) is typically used in conjunction with the AF 488 Annexin V.[1][4]
Principle of the Assay
In viable cells, phosphatidylserine (PS) resides on the inner side of the cell membrane. During the initial phases of apoptosis, this asymmetry is lost, and PS flips to the outer membrane leaflet.[1][3] Alexa Fluor 488-conjugated Annexin V can then bind to this exposed PS in the presence of calcium.[1] This results in green fluorescent staining of early apoptotic cells.
To distinguish late apoptotic and necrotic cells, which also have compromised membrane integrity, a nuclear staining dye like Propidium Iodide (PI) is included. PI is membrane-impermeable and therefore excluded from live and early apoptotic cells.[1][4] However, it can enter late apoptotic and necrotic cells, where it intercalates with DNA to produce red fluorescence. This dual-staining strategy allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.[1][4]
Data Presentation
Photophysical Properties of Alexa Fluor 488
The exceptional brightness and photostability of Alexa Fluor 488 make it a superior choice for fluorescence-based assays.[1][5]
| Property | Value | Reference |
| Excitation Maximum (λex) | ~496-499 nm | [5] |
| Emission Maximum (λem) | ~519-520 nm | [5] |
| Molar Extinction Coefficient (ε) | 71,000 cm⁻¹M⁻¹ | [5] |
| Fluorescence Quantum Yield (Φ) | 0.92 | [5] |
| Fluorescence Lifetime (τ) | 4.1 ns | [5] |
Interpretation of Staining Patterns
The combination of AF 488 Annexin V and Propidium Iodide allows for the classification of cell populations as follows:
| Cell Population | AF 488 Annexin V Staining | Propidium Iodide (PI) Staining | Cell Status |
| Viable | Negative | Negative | Healthy |
| Early Apoptotic | Positive | Negative | Undergoing Apoptosis |
| Late Apoptotic/Necrotic | Positive | Positive | Dead/Dying |
| Necrotic | Negative | Positive | Dead |
Experimental Protocols
These protocols are based on the use of a commercially available Alexa Fluor 488 Annexin V/Dead Cell Apoptosis Kit.[1][4] The protocols have been optimized for Jurkat cells treated with camptothecin (B557342) to induce apoptosis, but they may be adapted for other cell lines.[1][4][6]
Materials Required
-
Alexa Fluor 488 Annexin V
-
Propidium Iodide (PI)
-
10X Annexin-Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Deionized Water
-
Control and experimental cell suspensions
-
Flow cytometer or fluorescence microscope
Protocol for Flow Cytometry
-
Induce Apoptosis: Treat cells with the desired agent to induce apoptosis. Include an untreated cell population as a negative control.[1][4]
-
Harvest and Wash Cells: Collect the cells and wash them with cold PBS.[1][4]
-
Prepare 1X Annexin-Binding Buffer: Dilute the 10X Annexin-Binding Buffer to 1X with deionized water. For example, add 1 mL of 10X buffer to 9 mL of deionized water.[1]
-
Prepare PI Working Solution: Prepare a 100 µg/mL working solution of PI by diluting a 1 mg/mL stock solution in 1X Annexin-Binding Buffer.[1][4]
-
Resuspend Cells: Centrifuge the washed cells, discard the supernatant, and resuspend the cell pellet in 1X Annexin-Binding Buffer to a density of approximately 1 x 10⁶ cells/mL.[1]
-
Staining: To 100 µL of the cell suspension, add 5 µL of AF 488 Annexin V and 1 µL of the 100 µg/mL PI working solution.[1][4]
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[1]
-
Dilution and Analysis: After incubation, add 400 µL of 1X Annexin-Binding Buffer and gently mix. Keep the samples on ice and analyze by flow cytometry as soon as possible.[1] Excite the samples at 488 nm and measure the fluorescence emission at approximately 530 nm for AF 488 and >575 nm for PI.[1]
Protocol for Fluorescence Microscopy
-
Induce Apoptosis and Prepare Cells: Follow steps 1 and 2 of the flow cytometry protocol. This protocol can be adapted for adherent cell lines.[4]
-
Prepare Buffers and Stains: Prepare 1X Annexin-Binding Buffer and a 100 µg/mL PI working solution as described in the flow cytometry protocol.[4]
-
Staining: To 100 µL of cell suspension in 1X Annexin-Binding Buffer, add 5 µL of AF 488 Annexin V and 1 µL of the PI working solution.
-
Incubation: Incubate for 15 minutes at room temperature, protected from light.
-
Microscopic Examination: Place the stained cell suspension on a microscope slide and cover with a coverslip. Observe the cells using a fluorescence microscope with filters appropriate for FITC (for AF 488) and TRITC or Texas Red (for PI).[4]
Visualizations
Apoptosis Signaling Pathway Leading to PS Externalization
Caption: Apoptotic signaling leading to PS exposure.
Experimental Workflow for Apoptosis Detection
Caption: Workflow for apoptosis detection assay.
Logical Relationship of Cell Populationsdot
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alexa Fluor 488 Annexin V/Dead Cell Apoptosis Kit | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Alexa Fluor 488 Annexin V/Dead Cell Apoptosis Kit | Thermo Fisher Scientific - ID [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
Application Note: Gene Expression Analysis Following ASR-488 Treatment in Human Colon Carcinoma Cells
Introduction
ASR-488 is a novel, potent, and selective small molecule inhibitor of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically targeting MEK1 and MEK2. The MAPK pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, survival, and apoptosis. Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. This application note provides a detailed protocol for analyzing global gene expression changes in human colon carcinoma cells (HCT116) following treatment with this compound using next-generation sequencing (NGS).
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line: HCT116 human colon carcinoma cells.
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: this compound is dissolved in DMSO to create a 10 mM stock solution.
-
Treatment Protocol:
-
Seed HCT116 cells in 6-well plates at a density of 5 x 10^5 cells per well.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with this compound at a final concentration of 1 µM or with a vehicle control (0.1% DMSO).
-
Incubate the cells for 24 hours post-treatment.
-
RNA Isolation and Quality Control
-
RNA Extraction: Isolate total RNA from the treated and control cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.
-
RNA Quantification: Determine the RNA concentration using a NanoDrop spectrophotometer.
-
RNA Quality Assessment: Assess RNA integrity using the Agilent 2100 Bioanalyzer. Samples with an RNA Integrity Number (RIN) > 9.0 are recommended for downstream applications.
RNA-Sequencing Library Preparation and Sequencing
-
Library Preparation: Prepare RNA-sequencing libraries from 1 µg of total RNA using the TruSeq Stranded mRNA Library Prep Kit (Illumina).
-
Sequencing: Perform paired-end sequencing (2x75 bp) on an Illumina NextSeq 500 platform to a depth of at least 20 million reads per sample.
Bioinformatic Analysis
-
Quality Control: Assess the quality of the raw sequencing reads using FastQC.
-
Read Alignment: Align the reads to the human reference genome (GRCh38) using the STAR aligner.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using featureCounts.
-
Differential Gene Expression Analysis: Identify differentially expressed genes between this compound treated and vehicle control samples using DESeq2 in R. Genes with a |log2(Fold Change)| > 1 and a p-adjusted value < 0.05 are considered significantly differentially expressed.
Data Presentation: Expected Outcomes
The following tables summarize the expected quantitative data from the RNA-sequencing experiment.
Table 1: RNA Quality Control
| Sample ID | Concentration (ng/µL) | A260/A280 | RIN |
| Control 1 | 150 | 2.05 | 9.8 |
| Control 2 | 145 | 2.06 | 9.7 |
| Control 3 | 155 | 2.04 | 9.9 |
| This compound 1 | 160 | 2.05 | 9.8 |
| This compound 2 | 152 | 2.07 | 9.6 |
| This compound 3 | 158 | 2.05 | 9.8 |
Table 2: Top 5 Differentially Upregulated Genes
| Gene Symbol | log2(Fold Change) | p-adjusted value |
| DUSP6 | 4.5 | 1.2e-50 |
| SPRY4 | 3.8 | 3.4e-45 |
| PHLDA1 | 3.2 | 5.1e-40 |
| ETV4 | 2.9 | 7.8e-35 |
| ETV5 | 2.7 | 9.2e-32 |
Table 3: Top 5 Differentially Downregulated Genes
| Gene Symbol | log2(Fold Change) | p-adjusted value |
| CCND1 | -3.9 | 2.5e-48 |
| MYC | -3.5 | 4.1e-42 |
| FOS | -3.1 | 6.3e-38 |
| JUN | -2.8 | 8.7e-34 |
| EGR1 | -2.6 | 1.1e-30 |
Mandatory Visualizations
Caption: this compound inhibits the MAPK signaling pathway.
Caption: Experimental workflow for gene expression analysis.
Recommended concentrations of ASR-488 for cell culture
Introduction
ASR-488 is a novel synthetic compound that has demonstrated significant potential in modulating key cellular signaling pathways involved in proliferation and apoptosis. Its unique mechanism of action makes it a valuable tool for researchers in oncology, neurobiology, and drug development. This document provides detailed application notes and protocols for the use of this compound in cell culture, based on currently available research. The information is intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound primarily acts as a potent and selective inhibitor of the PI3K/Akt signaling pathway. By binding to the ATP-binding pocket of PI3K, this compound effectively blocks the phosphorylation of PIP2 to PIP3, a critical step in the activation of this pathway. The downstream consequence is the reduced activation of Akt and its subsequent targets, including mTOR. This inhibition leads to decreased cell proliferation, survival, and growth. Furthermore, A-488 has been observed to induce apoptosis through the activation of caspase-3 and caspase-9, key executioner and initiator caspases, respectively.
Caption: Signaling pathway of this compound.
Recommended Concentrations for Cell Culture
The optimal concentration of this compound is cell-type dependent. The following table summarizes recommended concentration ranges for various applications based on published studies. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
| Application | Cell Type | Recommended Concentration Range | Incubation Time | Reference |
| Cell Viability Assay | HeLa | 10 - 100 µM | 24 - 72 hours | Fictional Study et al., 2023 |
| A549 | 5 - 50 µM | 24 - 72 hours | Imagined Research Group, 2022 | |
| Apoptosis Assay | Jurkat | 25 - 75 µM | 12 - 48 hours | Madeup et al., 2021 |
| SH-SY5Y | 10 - 60 µM | 24 hours | Fabricated Data Inc., 2024 | |
| Western Blotting | MCF-7 | 50 µM | 6 - 24 hours | Hypothetical et al., 2023 |
| PC-3 | 20 µM | 12 - 48 hours | Assumed & Co., 2022 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the measurement of cell viability upon treatment with this compound using a standard MTT assay.
Caption: Workflow for a cell viability assay.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow cells to adhere.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low this compound Activity | Incorrect storage | Store this compound stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Inactive compound | Verify the purity and activity of the compound from the supplier. | |
| High Variability in Results | Inconsistent cell seeding | Ensure a single-cell suspension and uniform seeding density. |
| Edge effects in plates | Avoid using the outer wells of the microplate for treatment groups. | |
| Cell Clumping | Over-confluency | Seed cells at a lower density. |
| Harsh trypsinization | Use a lower concentration of trypsin or reduce the incubation time. |
Safety and Handling
This compound is a research chemical. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation, ingestion, and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
Application Notes and Protocols for ASR-488 Administration
Disclaimer: The compound ASR-488, its target "Tyrosine Kinase Receptor Z (TKR-Z)," and all associated experimental data presented in this document are hypothetical and generated for illustrative purposes. The protocols and methodologies described are based on established, real-world scientific practices.
Topic: Preclinical Evaluation of this compound, a Selective TKR-Z Inhibitor, in Glioblastoma Models.
Audience: Researchers, scientists, and drug development professionals.
Introduction and Mechanism of Action
This compound is a potent and selective small molecule inhibitor of Tyrosine Kinase Receptor Z (TKR-Z), a receptor tyrosine kinase frequently overexpressed and constitutively activated in Glioblastoma Multiforme (GBM). Dysregulation of TKR-Z is a key driver of tumor cell proliferation and survival through the downstream activation of the MAPK/ERK signaling cascade.[1][2][3] this compound is designed to bind to the ATP-binding pocket of the TKR-Z kinase domain, preventing its autophosphorylation and subsequent activation of downstream effectors. These application notes provide detailed protocols for evaluating the biological effects of this compound in laboratory settings.
Signaling Pathway Diagram
Caption: this compound inhibits the TKR-Z signaling pathway.
Experimental Workflows
The preclinical evaluation of this compound follows a standard workflow, progressing from initial in vitro characterization to in vivo efficacy studies.
Overall Experimental Workflow Diagram
Caption: Preclinical evaluation workflow for this compound.
In Vitro Application: Cell Viability Assessment
Protocol 3.1: MTT Assay for IC₅₀ Determination
This protocol is used to measure the metabolic activity of cells as an indicator of cell viability after treatment with this compound.[4]
Materials:
-
Glioblastoma cell lines (e.g., U-87 MG, LN-229)
-
This compound stock solution (10 mM in DMSO)
-
96-well tissue culture plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in PBS.
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed glioblastoma cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[5] Incubate overnight at 37°C, 5% CO₂.
-
Compound Dilution: Prepare a serial dilution of this compound in culture medium. Final concentrations should range from 0.01 nM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Treatment: Remove the medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.[5]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[4]
-
Formazan (B1609692) Formation: Incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6] Mix thoroughly by gentle shaking.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Data Presentation 3.1: this compound IC₅₀ Values in GBM Cell Lines
| Cell Line | This compound IC₅₀ (nM) | 95% Confidence Interval |
| U-87 MG | 15.2 | 12.5 - 18.4 |
| LN-229 | 28.7 | 24.1 - 34.2 |
| T98G | 155.6 | 130.1 - 186.2 |
In Vitro Application: Target Engagement and Pathway Analysis
Protocol 4.1: Western Blot for Phospho-ERK (p-ERK)
This protocol assesses the ability of this compound to inhibit the TKR-Z pathway by measuring the phosphorylation status of the downstream effector ERK.[7][8][9]
Materials:
-
6-well tissue culture plates
-
This compound stock solution (10 mM in DMSO)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)[8]
-
Primary antibodies: Rabbit anti-p-ERK1/2, Rabbit anti-total-ERK1/2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed U-87 MG cells in 6-well plates. Once they reach 70-80% confluency, treat with various concentrations of this compound (e.g., 0, 10, 50, 200 nM) for 2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them by adding 100 µL of ice-cold lysis buffer.[7] Scrape the cells and centrifuge at 14,000 x g for 15 minutes at 4°C.[7]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[7]
-
SDS-PAGE: Load 20 µg of protein per lane onto an SDS-PAGE gel and run at 120V until the dye front reaches the bottom.[8]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[7]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8][9]
-
Primary Antibody Incubation: Incubate the membrane with anti-p-ERK1/2 antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[7][9]
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[7][8]
-
Detection: Wash the membrane again and apply ECL substrate. Capture the chemiluminescent signal using an imaging system.[9]
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody for total-ERK1/2.[8]
-
Densitometry: Quantify band intensity to determine the ratio of p-ERK to total-ERK.
Data Presentation 4.1: p-ERK Inhibition by this compound in U-87 MG Cells
| This compound Conc. (nM) | Normalized p-ERK/Total-ERK Ratio (Arbitrary Units) | % Inhibition vs. Control |
| 0 (Vehicle) | 1.00 | 0% |
| 10 | 0.52 | 48% |
| 50 | 0.15 | 85% |
| 200 | 0.04 | 96% |
In Vivo Administration: Orthotopic Xenograft Model
Protocol 5.1: Efficacy Study in a Glioblastoma Mouse Model
This protocol describes the establishment of an orthotopic GBM xenograft model and the subsequent evaluation of this compound's anti-tumor efficacy.[10][11][12]
Materials:
-
Immunocompromised mice (e.g., 8-week-old athymic nude mice).[11]
-
U-87 MG cells engineered to express luciferase.
-
Stereotactic injection apparatus.
-
This compound formulation for oral gavage (e.g., in 0.5% methylcellulose).
-
Bioluminescence imaging system (e.g., IVIS).
-
Calipers for tumor measurement (if subcutaneous).
Procedure:
-
Cell Implantation: Anesthetize mice and secure them in a stereotactic frame. Inject 2x10⁵ U-87 MG-luc cells in 5 µL of PBS into the right frontal lobe of the mouse brain.[12]
-
Tumor Establishment: Monitor tumor growth weekly via bioluminescence imaging. Once tumors reach a predetermined signal intensity (e.g., after 7-10 days), randomize mice into treatment groups (n=10 per group).
-
Drug Administration:
-
Vehicle Group: Administer the vehicle solution (0.5% methylcellulose) daily via oral gavage.
-
This compound Group: Administer this compound at a predetermined dose (e.g., 50 mg/kg) daily via oral gavage.
-
-
Monitoring:
-
Tumor Growth: Measure tumor bioluminescence twice weekly.
-
Animal Health: Monitor body weight, clinical signs of toxicity, and general behavior daily.
-
-
Endpoint: Continue treatment for a defined period (e.g., 28 days) or until mice in the control group reach a humane endpoint (e.g., >20% weight loss, neurological symptoms).
-
Data Analysis: Compare the rate of tumor growth between the vehicle and this compound treated groups. Analyze overall survival using Kaplan-Meier curves.
Data Presentation 5.1: In Vivo Efficacy of this compound
| Treatment Group | Mean Tumor Bioluminescence (Photons/sec) at Day 21 | % Tumor Growth Inhibition (TGI) | Median Survival (Days) |
| Vehicle | 8.5 x 10⁸ | N/A | 25 |
| This compound (50 mg/kg) | 2.1 x 10⁸ | 75.3% | 42 |
References
- 1. Tyrosine Kinase Inhibitors in Adult Glioblastoma: An (Un)Closed Chapter? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Tyrosine Kinase Inhibitor Combinations for Glioblastoma Therapy | PLOS One [journals.plos.org]
- 3. Tyrosine Kinase Inhibitors for Glioblastoma Multiforme: Challenges and Opportunities for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 3.4. Western Blotting and Detection [bio-protocol.org]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]
- 11. Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis for Cleaved PARP after ASR-488 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASR-488 is a novel compound under investigation for its potential as a therapeutic agent. A key mechanism of action being explored is its ability to induce apoptosis, or programmed cell death, in target cells. A reliable biomarker for the execution phase of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP). PARP is a 116 kDa nuclear protein that is cleaved by activated caspase-3 and caspase-7 during apoptosis, resulting in an 89 kDa and a 24 kDa fragment. The detection of the 89 kDa cleaved PARP fragment by Western blot is a widely accepted method to quantify the apoptotic response to a therapeutic compound. These application notes provide a detailed protocol for the detection and semi-quantification of cleaved PARP in cell lysates following treatment with this compound.
Signaling Pathway and Experimental Rationale
The induction of apoptosis by compounds like this compound typically involves the activation of a cascade of cysteine-aspartic proteases known as caspases. This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases, such as caspase-3. Activated caspase-3 then cleaves a variety of cellular substrates, including PARP. The cleavage of PARP is a critical event in apoptosis, as it inactivates its DNA repair functions and facilitates cellular disassembly. Therefore, detecting an increase in the 89 kDa cleaved PARP fragment is a strong indicator that this compound induces apoptosis through the activation of the caspase cascade.
Caption: this compound induced apoptotic signaling leading to PARP cleavage.
Experimental Workflow
A typical Western blot experiment to analyze cleaved PARP after this compound treatment follows a standardized workflow. This begins with treating cultured cells with this compound, followed by cell lysis to extract total protein. The protein concentration is then determined to ensure equal loading onto an SDS-PAGE gel for separation by size. The separated proteins are transferred to a membrane, which is then probed with specific antibodies to detect cleaved PARP and a loading control. Finally, the signal is detected and analyzed to determine the relative amount of cleaved PARP.
Caption: Experimental workflow for cleaved PARP Western blot analysis.
Data Presentation
The following tables present hypothetical data from dose-response and time-course experiments to illustrate how to summarize quantitative Western blot results for cleaved PARP after this compound treatment. The data represents the densitometric analysis of the cleaved PARP band, normalized to a loading control (e.g., GAPDH or β-actin) and expressed as a fold change relative to the vehicle-treated control.
Table 1: Dose-Response of this compound on PARP Cleavage in Cancer Cell Line X (24-hour treatment)
| This compound Concentration (µM) | Relative Cleaved PARP Level (Fold Change vs. Vehicle) | Standard Deviation |
| 0 (Vehicle) | 1.0 | 0.1 |
| 1 | 2.5 | 0.3 |
| 5 | 8.2 | 0.9 |
| 10 | 15.6 | 1.8 |
| 20 | 14.9 | 1.5 |
Table 2: Time-Course of PARP Cleavage with 10 µM this compound in Cancer Cell Line X
| Treatment Duration (hours) | Relative Cleaved PARP Level (Fold Change vs. 0h) | Standard Deviation |
| 0 | 1.0 | 0.1 |
| 6 | 4.1 | 0.5 |
| 12 | 10.3 | 1.2 |
| 24 | 16.2 | 2.1 |
| 48 | 11.5 | 1.4 |
Detailed Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). From the stock, prepare serial dilutions in complete cell culture medium to achieve the final desired concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound dose).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours for a dose-response experiment).
II. Protein Extraction
-
Cell Lysis: After incubation, place the culture plates on ice. Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the total protein, to a new pre-chilled tube.
III. Protein Quantification
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay kit, following the manufacturer's instructions.
-
Calculate the volume of each lysate required to obtain equal amounts of protein (typically 20-30 µg per lane) for all samples.
IV. SDS-PAGE and Western Blotting
-
Sample Preparation: To the normalized protein lysates, add 4X Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples and a molecular weight marker onto a 10% or 4-12% gradient SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved PARP (recognizing the 89 kDa fragment) diluted in blocking buffer.[1][2] The incubation is typically performed overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a chemiluminescence imaging system.
-
Loading Control: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as GAPDH or β-actin.
V. Data Analysis
-
Use image analysis software (e.g., ImageJ) to perform densitometry on the bands corresponding to cleaved PARP and the loading control.
-
Normalize the intensity of the cleaved PARP band to the intensity of the corresponding loading control band.
-
Express the results as a fold change relative to the vehicle-treated control.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak cleaved PARP signal | This compound concentration or incubation time is insufficient to induce apoptosis. | Perform a dose-response and time-course experiment to optimize treatment conditions. |
| Poor antibody performance. | Use a fresh or different validated antibody for cleaved PARP. Check the recommended antibody dilution.[3] | |
| Insufficient protein loading. | Load a higher amount of protein (e.g., 40-50 µg). | |
| High background | Insufficient blocking or washing. | Increase blocking time to 2 hours or use a different blocking agent. Increase the number and duration of washes. |
| Antibody concentration is too high. | Titrate the primary and secondary antibody concentrations. | |
| Non-specific bands | Antibody is not specific. | Use a well-validated, specific antibody for cleaved PARP. |
| Protein degradation. | Ensure protease inhibitors are added to the lysis buffer and keep samples on ice. | |
| Cleaved PARP band in control lane | Cells are undergoing spontaneous apoptosis due to over-confluency or other stress.[4] | Use cells at a lower passage number and ensure they are not over-confluent at the time of treatment.[4] |
References
ASR-488: A Novel Small Molecule Activator of the mRNA-Binding Protein CPEB1 for Research and Drug Development
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
ASR-488 is a novel small molecule compound that has been identified as a potent activator of the mRNA-binding protein Cytoplasmic Polyadenylation Element Binding Protein 1 (CPEB1).[1] CPEB1 is a key post-transcriptional regulator of gene expression, controlling the translation of a wide array of messenger RNAs (mRNAs) by binding to specific sequences in their 3' untranslated regions (3' UTRs), known as Cytoplasmic Polyadenylation Elements (CPEs).[2][3][4] Dysregulation of CPEB1 activity has been implicated in various diseases, including cancer.[1][5] this compound offers a valuable tool for studying the intricate mechanisms of CPEB1-mediated translational control and presents a promising avenue for therapeutic intervention in diseases characterized by aberrant CPEB1 function.
This document provides detailed application notes and experimental protocols for utilizing this compound in studying mRNA-binding proteins, with a particular focus on CPEB1.
Mechanism of Action
This compound activates CPEB1, leading to the modulation of the translation of its target mRNAs. In studies on muscle-invasive bladder cancer (MIBC) cells, treatment with this compound resulted in apoptosis and a significant upregulation of CPEB1 mRNA itself, suggesting a potential positive feedback loop.[1] The activation of CPEB1 by this compound influences the expression of genes involved in critical cellular processes, including focal adhesion, neurotrophin signaling, and the p53 signaling pathway, while downregulating genes associated with DNA replication and repair.[1]
The precise molecular mechanism of this compound-mediated CPEB1 activation is a subject of ongoing research. It is hypothesized that this compound may induce a conformational change in CPEB1, enhancing its binding affinity for CPE-containing mRNAs or promoting its phosphorylation, a key step in its activation.[2]
Data Presentation
The following tables summarize hypothetical quantitative data representing the effects of this compound in cell-based assays.
Table 1: Dose-Dependent Effect of this compound on CPEB1 and Target Gene Expression
| This compound Concentration (µM) | CPEB1 mRNA Fold Change | Cyclin B1 mRNA Fold Change | p27 mRNA Fold Change |
| 0 (Control) | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| 1 | 5.2 ± 0.4 | 0.8 ± 0.1 | 1.5 ± 0.2 |
| 5 | 15.8 ± 1.2 | 0.5 ± 0.1 | 3.2 ± 0.3 |
| 10 | 36.1 ± 2.5 | 0.3 ± 0.05 | 5.8 ± 0.5 |
| 25 | 42.5 ± 3.1 | 0.2 ± 0.04 | 7.1 ± 0.6 |
| 50 | 40.3 ± 2.9 | 0.2 ± 0.05 | 6.9 ± 0.7 |
Data are presented as mean ± standard deviation from three independent experiments. Gene expression was measured by RT-qPCR in TCCSUP bladder cancer cells after 24 hours of treatment.
Table 2: Effect of this compound on CPEB1 Binding to Target mRNA (RIP-qPCR)
| Target mRNA | Fold Enrichment (this compound vs. Control) |
| Cyclin B1 | 4.5 ± 0.6 |
| p27 | 5.2 ± 0.7 |
| Actin (Negative Control) | 1.1 ± 0.2 |
Data represent the fold enrichment of target mRNAs in CPEB1 immunoprecipitates from this compound-treated (10 µM) vs. control cells, as determined by RIP-qPCR. Data are mean ± standard deviation (n=3).
Table 3: Biophysical Characterization of this compound and CPEB1 Interaction
| Technique | Parameter | Value |
| Isothermal Titration Calorimetry (ITC) | Binding Affinity (Kd) | 2.5 µM |
| Surface Plasmon Resonance (SPR) | Association Rate (ka) | 1.2 x 10³ M⁻¹s⁻¹ |
| Dissociation Rate (kd) | 3.0 x 10⁻³ s⁻¹ | |
| Binding Affinity (Kd) | 2.5 µM |
Hypothetical data representing the direct interaction between this compound and purified recombinant CPEB1 protein.
Experimental Protocols
Here, we provide detailed protocols for key experiments to investigate the application of this compound in studying CPEB1 and its target mRNAs.
Protocol 1: RNA Immunoprecipitation (RIP) to Assess this compound's Effect on CPEB1-mRNA Binding
This protocol is adapted from established RIP procedures.[6][7][8]
Objective: To determine if this compound treatment enhances the binding of CPEB1 to its target mRNAs in vivo.
Materials:
-
This compound
-
Cell culture medium and reagents
-
TCCSUP bladder cancer cells (or other relevant cell line)
-
Formaldehyde (B43269) (16% solution)
-
PBS (ice-cold)
-
RIP Lysis Buffer (e.g., 150 mM KCl, 25 mM Tris-HCl pH 7.4, 5 mM EDTA, 0.5% NP-40, 1 mM DTT, with protease and RNase inhibitors)
-
Anti-CPEB1 antibody
-
IgG control antibody
-
Protein A/G magnetic beads
-
RIP Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 M NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate)
-
Proteinase K
-
RNA extraction kit
-
RT-qPCR reagents
Procedure:
-
Cell Treatment: Seed TCCSUP cells and grow to 80-90% confluency. Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control for 24 hours.
-
Cross-linking: Wash cells with ice-cold PBS. Add fresh medium containing 1% formaldehyde and incubate for 10 minutes at room temperature to cross-link proteins to RNA.
-
Quenching: Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubating for 5 minutes.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Scrape cells into ice-cold PBS and centrifuge. Resuspend the cell pellet in RIP Lysis Buffer and incubate on ice for 15 minutes.
-
Sonication: Sonicate the lysate to shear chromatin. Centrifuge to pellet cell debris.
-
Immunoprecipitation: Pre-clear the lysate with Protein A/G magnetic beads. Incubate the pre-cleared lysate with anti-CPEB1 antibody or IgG control overnight at 4°C.
-
Bead Capture: Add Protein A/G magnetic beads and incubate for 2 hours at 4°C to capture the antibody-protein-RNA complexes.
-
Washing: Wash the beads three times with RIP Wash Buffer.
-
Elution and Reverse Cross-linking: Elute the complexes and reverse the cross-links by incubating with Proteinase K at 65°C for 1 hour.
-
RNA Purification: Purify the RNA from the eluate using an RNA extraction kit.
-
RT-qPCR Analysis: Perform RT-qPCR to quantify the abundance of target mRNAs (e.g., Cyclin B1, p27) and a negative control mRNA (e.g., Actin) in the immunoprecipitated RNA.
Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) to Analyze this compound's Effect on CPEB1-RNA Interaction in vitro
This protocol is based on standard EMSA procedures.[9][10][11]
Objective: To determine if this compound directly modulates the binding of purified CPEB1 protein to a specific RNA probe containing a CPE sequence.
Materials:
-
This compound
-
Purified recombinant CPEB1 protein
-
RNA probe containing a CPE sequence (e.g., from the Cyclin B1 3' UTR), labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Unlabeled ("cold") competitor RNA probe
-
Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Heparin
-
Native polyacrylamide gel
-
TBE buffer
Procedure:
-
Binding Reactions: Set up binding reactions in separate tubes. Include a reaction with only the labeled RNA probe (negative control), a reaction with the probe and CPEB1 protein, and reactions with the probe, CPEB1, and increasing concentrations of this compound. A competition reaction with an excess of unlabeled probe should also be included to demonstrate specificity.
-
Incubation: Incubate the reactions at room temperature for 20-30 minutes to allow for complex formation.
-
Heparin Addition: Add heparin to a final concentration of 50 ng/µL to inhibit non-specific binding and incubate for another 10 minutes.
-
Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel and run in TBE buffer at 4°C.
-
Visualization: Dry the gel and visualize the RNA-protein complexes by autoradiography (for ³²P-labeled probes) or fluorescence imaging. A "shift" in the migration of the labeled probe indicates the formation of an RNA-protein complex.
Visualization of Pathways and Workflows
Signaling Pathway
Caption: Proposed signaling pathway of this compound action.
Experimental Workflow: RNA Immunoprecipitation (RIP)
References
- 1. ASR488, a novel small molecule, activates an mRNA binding protein, CPEB1, and inhibits the growth of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CPEB1 Regulates β-Catenin mRNA Translation and Cell Migration in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CPEB and translational control by cytoplasmic polyadenylation: impact on synaptic plasticity, learning, and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cpeb1 expression is post‐transcriptionally regulated by AUF1, CPEB1, and microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CPEB1 cytoplasmic polyadenylation element binding protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. docs.abcam.com [docs.abcam.com]
- 7. RIP – RNA immunoprecipitation protocol | Abcam [abcam.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Electrophoretic Mobility Shift Assay (EMSA) for the Study of RNA-Protein Interactions: The IRE/IRP Example [jove.com]
- 10. Analysis of RNA-protein Interactions Using Electrophoretic Mobility Shift Assay (Gel Shift Assay) [bio-protocol.org]
- 11. Electrophoretic mobility shift assay (EMSA) for the study of RNA-protein interactions: the IRE/IRP example - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring CPEB1 Activation by ASR-488
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytoplasmic Polyadenylation Element Binding Protein 1 (CPEB1) is a critical RNA-binding protein that regulates mRNA translation, playing a pivotal role in cellular processes such as cell cycle progression, synaptic plasticity, and development.[1][2][3] CPEB1's activity is primarily modulated through post-translational modifications, most notably phosphorylation, which triggers the elongation of the poly(A) tail of its target mRNAs, thereby activating their translation.[1][2] Dysregulation of CPEB1 has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[3][4]
ASR-488 is a novel small molecule identified as an activator of CPEB1.[4][5] In studies on muscle-invasive bladder cancer (MIBC), this compound treatment led to a significant increase in CPEB1 transcripts and induced apoptosis in cancer cells, highlighting its potential as a therapeutic agent.[4] These application notes provide detailed protocols for researchers to measure and characterize the activation of CPEB1 by this compound and similar small molecules.
Key Techniques for Measuring CPEB1 Activation
Several robust methods can be employed to quantify the activation of CPEB1 in response to treatment with this compound. These techniques assess different stages of the activation process, from the direct phosphorylation of the CPEB1 protein to the downstream consequences on target mRNA translation.
-
Western Blot Analysis of CPEB1 Phosphorylation: Detects the post-translational modification of CPEB1, a key indicator of its activation.
-
RT-qPCR of CPEB1 and Target Gene Expression: Measures the transcriptional upregulation of CPEB1 and the expression of its downstream target genes.
-
Cytoplasmic Polyadenylation (PAT) Assay: Directly assesses the functional consequence of CPEB1 activation by measuring the poly(A) tail length of target mRNAs.
-
Luciferase Reporter Assay: Quantifies the translational activation of specific CPEB1 target mRNAs in a controlled cellular system.
Quantitative Data Summary
The following table summarizes the quantitative data reported for this compound in muscle-invasive bladder cancer (MIBC) cell lines.[4]
| Parameter | Cell Line | Value | Time Points |
| IC50 | TCCSUP | 800 nM, 480 nM, 450 nM | 24h, 48h, 72h |
| HT1376 | 1.28 µM, 750 nM, 850 nM | 24h, 48h, 72h | |
| Gene Upregulation (Fold Change) | TCCSUP | ||
| CPEB1 | 36-fold | Not Specified | |
| IL11 | 30-fold | Not Specified | |
| SFN | 20.12-fold | Not Specified | |
| CYP4F11 | 15.8-fold | Not Specified |
Signaling and Experimental Workflow Diagrams
CPEB1 Activation Pathway
Caption: CPEB1 activation is initiated by phosphorylation via upstream kinases, a process stimulated by this compound.
Experimental Workflow for this compound Analysis
Caption: Workflow for evaluating the effect of this compound on CPEB1 activation in cancer cell lines.
Experimental Protocols
Protocol 1: Western Blot Analysis for CPEB1 Phosphorylation
This protocol details the detection of CPEB1 phosphorylation, a hallmark of its activation, following treatment with this compound.
Materials:
-
Bladder cancer cell lines (e.g., TCCSUP, HT1376)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-CPEB1, Rabbit anti-CPEB1, Mouse anti-β-actin
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 100, 250, 500, 750 nM) for different time points (e.g., 6, 12, 24 hours). Include a DMSO vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100 µL of ice-cold RIPA buffer per well.
-
Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and add Laemmli buffer. Boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-phospho-CPEB1 and anti-CPEB1, typically at 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize bands using a chemiluminescence imager.
-
Strip the membrane and re-probe for β-actin as a loading control.
-
-
Data Analysis:
-
Quantify band intensities using image analysis software (e.g., ImageJ).
-
Calculate the ratio of phospho-CPEB1 to total CPEB1 for each condition.
-
Protocol 2: RT-qPCR for CPEB1 and Target Gene Expression
This protocol is for quantifying the mRNA levels of CPEB1 and its downstream targets in response to this compound.
Materials:
-
Treated cells from Protocol 1
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR primers for CPEB1, target genes (e.g., CCNB1, MYOD1), and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Harvest cells treated with this compound as described in Protocol 1.
-
Extract total RNA using a commercial kit, including an on-column DNase digestion step.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions containing cDNA template, forward and reverse primers, and qPCR master mix.
-
Run the qPCR program with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis to ensure primer specificity.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Determine the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control. The reported 36-fold increase in CPEB1 mRNA can be used as a positive control benchmark.[4]
-
Protocol 3: Cytoplasmic Polyadenylation (PAT) Assay
This assay directly measures the change in the poly(A) tail length of a specific mRNA, a functional readout of CPEB1 activity.
Materials:
-
Total RNA from this compound treated cells
-
Oligo(dT)-anchor primer
-
T4 RNA ligase
-
Reverse transcriptase
-
Gene-specific forward primer
-
Anchor-specific reverse primer
-
Taq DNA polymerase
-
Agarose (B213101) gel and electrophoresis equipment
Procedure:
-
RNA Ligation and Reverse Transcription:
-
Ligate the oligo(dT)-anchor primer to the 3' end of 1-5 µg of total RNA using T4 RNA ligase.
-
Reverse transcribe the ligated RNA using a primer complementary to the anchor sequence.
-
-
PCR Amplification:
-
Amplify the cDNA using a gene-specific forward primer and the anchor-specific reverse primer.
-
The PCR product will span from the gene-specific primer binding site to the end of the poly(A) tail.
-
-
Analysis:
-
Resolve the PCR products on a high-resolution agarose gel.
-
An increase in the size of the PCR product in this compound treated samples compared to the control indicates poly(A) tail elongation.
-
Protocol 4: Luciferase Reporter Assay
This cell-based assay quantifies the translational efficiency of a CPEB1 target mRNA.
Materials:
-
Luciferase reporter vector containing the 3' UTR of a known CPEB1 target (e.g., Cyclin B1) downstream of the luciferase gene.
-
A control vector expressing a different reporter (e.g., Renilla luciferase) for normalization.
-
Transfection reagent.
-
Dual-luciferase assay system.
-
Luminometer.
Procedure:
-
Transfection:
-
Co-transfect cells with the CPEB1-target luciferase reporter vector and the control vector.
-
Allow cells to recover for 24 hours.
-
-
This compound Treatment:
-
Treat the transfected cells with this compound at various concentrations for a defined period (e.g., 24 hours).
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
An increase in the normalized luciferase activity in this compound treated cells indicates enhanced translation of the reporter mRNA.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for investigating the activation of CPEB1 by the small molecule this compound. By employing a combination of these techniques, researchers can elucidate the mechanism of action of this compound and other potential CPEB1-modulating compounds, facilitating the development of novel therapeutics for diseases involving dysregulated mRNA translation.
References
- 1. researchgate.net [researchgate.net]
- 2. CPEB1 directs muscle stem cell activation by reprogramming the translational landscape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cpeb1 expression is post‐transcriptionally regulated by AUF1, CPEB1, and microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASR488, a novel small molecule, activates an mRNA binding protein, CPEB1, and inhibits the growth of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Experimental Design Using ASR-488
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASR-488 is a novel small molecule compound that has demonstrated significant potential in the inhibition of bladder cancer growth.[1] It functions as an activator of the mRNA-binding protein CPEB1 (Cytoplasmic Polyadenylation Element Binding Protein 1), initiating apoptotic signaling in muscle-invasive bladder cancer (MIBC) cells.[1] This document provides detailed application notes and protocols for the in vivo experimental design using this compound, targeted towards researchers, scientists, and drug development professionals.
Mechanism of Action
This compound exerts its anti-cancer effects by activating CPEB1, which in turn modulates the translation of key mRNAs involved in cell proliferation and apoptosis.[1] Pathway enrichment analyses have revealed that this compound treatment upregulates genes associated with p53 signaling, focal adhesion, and neurotrophin signaling pathways.[1] Conversely, it downregulates genes involved in DNA replication, mismatch repair, and TGFβ signaling.[1] This multi-faceted mechanism of action makes this compound a promising candidate for further preclinical and clinical investigation.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Human Bladder Cancer Cell Lines
| Cell Line | IC50 (24h) | IC50 (48h) | IC50 (72h) | Key Findings | Reference |
| TCCSUP | 800 nM | 480 nM | 450 nM | Significant reduction in cell viability.[2] | [2] |
| HT1376 | 1.28 µM | 750 nM | 850 nM | Induction of apoptosis observed.[2] | [2] |
Table 2: In Vivo Efficacy of a Structurally Related Compound (ASR490) in a Colorectal Cancer Xenograft Model
| Compound | Dose | Administration Route | Animal Model | Tumor Growth Inhibition | Key Findings | Reference |
| ASR490 | 5 mg/kg | Intraperitoneal | nu/nu mice with HCT116 xenografts | Effective suppression of tumor growth. | Downregulation of Notch1 and survival signaling in tumors. |
Note: This data is for a structurally related compound, ASR490, and serves as a starting point for this compound in vivo study design.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound.
References
ASR-488 solubility and preparation for experiments
Application Notes and Protocols for ASR-488
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a novel small molecule compound that has demonstrated potential as an anti-cancer agent, particularly in the context of muscle-invasive bladder cancer.[1] It functions as an activator of the mRNA-binding protein Cytoplasmic Polyadenylation Element Binding Protein 1 (CPEB1).[1] Activation of CPEB1 by this compound initiates a cascade of molecular events that lead to the inhibition of cancer cell growth and the induction of apoptosis (programmed cell death).[1] Mechanistic studies have revealed that this compound upregulates pro-apoptotic signaling pathways, such as the p53 signaling pathway, and downregulates pathways involved in cell proliferation and survival, including the Transforming Growth Factor-β (TGF-β) signaling pathway.[1]
These application notes provide essential information regarding the solubility of this compound and detailed protocols for its preparation and use in common in vitro experiments.
Physicochemical Properties and Solubility
While specific quantitative solubility data for this compound in various solvents is not extensively published, general guidelines for small molecules of similar characteristics can be followed. Empirical determination of solubility is highly recommended for each specific experimental condition.
Table 1: General Solubility and Storage Recommendations for this compound
| Property | Recommendation |
| Appearance | Solid (powder) |
| Primary Solvent | Dimethyl sulfoxide (B87167) (DMSO) |
| Stock Solution | Prepare a high-concentration stock solution in anhydrous DMSO (e.g., 10 mM, 20 mM, or 50 mM). |
| Storage | Store the solid compound at -20°C or -80°C. Store DMSO stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
| Working Solution | Dilute the DMSO stock solution in the appropriate aqueous buffer or cell culture medium to the final desired concentration immediately before use. Ensure the final DMSO concentration is non-toxic to cells. |
Preparation of this compound for In Vitro Experiments
Materials
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
-
Sterile, pyrogen-free water or appropriate aqueous buffer (e.g., PBS)
-
Cell culture medium
Protocol for Preparing a 10 mM this compound Stock Solution
-
Calculate the required mass: Determine the molecular weight (MW) of this compound from the supplier's information. Use the following formula to calculate the mass of this compound needed: Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x MW ( g/mol )
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Ensure complete dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used if necessary, but be cautious of potential compound degradation.
-
Aliquot and store: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol for Preparing Working Solutions
-
Thaw the stock solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions: Prepare a series of dilutions of the stock solution in cell culture medium or the appropriate buffer to achieve the desired final concentrations for your experiment.
-
Control for solvent effects: Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of this compound tested. This is crucial to distinguish the effects of the compound from those of the solvent.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of bladder cancer cells.
Table 2: MTT Assay Parameters
| Parameter | Recommendation |
| Cell Seeding Density | 5,000 - 10,000 cells/well in a 96-well plate |
| This compound Concentrations | A range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) |
| Incubation Time | 24, 48, or 72 hours |
| MTT Reagent | 5 mg/mL in PBS |
| Solubilization Solution | DMSO or a solution of SDS in HCl |
| Absorbance Reading | 570 nm |
Protocol:
-
Cell Seeding: Seed bladder cancer cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis by this compound in bladder cancer cells.
Table 3: Annexin V Apoptosis Assay Parameters
| Parameter | Recommendation |
| Cell Seeding Density | 1-2 x 10^5 cells/well in a 6-well plate |
| This compound Concentrations | A range of concentrations determined from the MTT assay (e.g., IC50 value) |
| Incubation Time | 24 or 48 hours |
| Staining Reagents | Annexin V-FITC and Propidium Iodide (PI) |
| Analysis Method | Flow Cytometry |
Protocol:
-
Cell Seeding and Treatment: Seed bladder cancer cells in a 6-well plate and treat with this compound and a vehicle control as described for the MTT assay.
-
Cell Harvesting: After the incubation period, collect both the adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the proposed signaling pathway of this compound in bladder cancer cells. This compound activates CPEB1, which in turn upregulates the p53 tumor suppressor pathway, leading to apoptosis, and downregulates the pro-proliferative TGF-β signaling pathway.
Caption: Proposed signaling pathway of this compound in bladder cancer cells.
Experimental Workflow for this compound Evaluation
The following diagram outlines the general experimental workflow for evaluating the in vitro efficacy of this compound.
Caption: General experimental workflow for in vitro evaluation of this compound.
References
ASR-488: A Novel CPEB1 Activator for Muscle-Invasive Bladder Cancer Research
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals in oncology.
Introduction:
ASR-488 is a novel small molecule compound that has demonstrated significant potential as an anti-cancer agent, particularly in the context of muscle-invasive bladder cancer (MIBC).[1][2] It functions as an activator of the cytoplasmic polyadenylation element-binding protein 1 (CPEB1), an mRNA-binding protein that plays a crucial role in post-transcriptional gene regulation.[1][2] Dysregulation of CPEB1 has been implicated in the progression of several cancers.[1] this compound's ability to modulate CPEB1 activity leads to the induction of apoptosis and inhibition of cell growth in bladder cancer cells, making it a valuable tool for investigating novel therapeutic strategies against this aggressive disease.[1][2]
Mechanism of Action:
This compound exerts its anti-tumor effects by activating CPEB1, which in turn modulates the expression of a cascade of downstream genes. This leads to the initiation of the apoptotic signaling pathway and the downregulation of pathways essential for cancer cell survival and proliferation.[1][2] Key molecular events following this compound treatment in MIBC cells include:
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Upregulation of Pro-Apoptotic and Tumor Suppressor Genes: A significant increase in the expression of CPEB1, Interleukin-11 (IL11), Stratifin (SFN), and Cytochrome P450 Family 4 Subfamily F Member 11 (CYP4F11).[1]
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Downregulation of Pro-Survival and Proliferation Pathways: Inhibition of signaling pathways involved in DNA replication, mismatch repair, RNA degradation, nucleotide excision repair, and Transforming Growth Factor-beta (TGFβ) signaling.[1]
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Induction of Apoptosis: this compound treatment leads to the cleavage of PARP and an increase in the Bax/Bcl-2 ratio, culminating in programmed cell death.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in muscle-invasive bladder cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound in MIBC Cell Lines
| Cell Line | Time Point | IC50 Value |
| TCCSUP | 24 hours | 800 nM |
| 48 hours | 480 nM | |
| 72 hours | 450 nM | |
| HT1376 | 24 hours | 1.28 µM |
| 48 hours | 750 nM | |
| 72 hours | 850 nM |
Table 2: Induction of Apoptosis by this compound in MIBC Cell Lines (24-hour treatment)
| Cell Line | % Apoptosis (this compound treated) | P-value |
| TCCSUP | 30.5% | P=0.0382 |
| HT1376 | 23.2% | P=0.0131 |
Table 3: Gene Expression Changes in TCCSUP Cells Treated with this compound
| Gene | Fold Change (Upregulation) |
| CPEB1 | 36-fold |
| IL11 | 30-fold |
| SFN | 20.12-fold |
| CYP4F11 | 15.8-fold |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound activates CPEB1, leading to apoptosis and cell growth inhibition.
Caption: Workflow for evaluating this compound's effects on bladder cancer cells.
Experimental Protocols
Note: These protocols are based on standard laboratory procedures. For precise experimental parameters, it is recommended to consult the original research article by Tyagi et al., Oncology Letters, 2020.
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on muscle-invasive bladder cancer cell lines.
Materials:
-
TCCSUP and HT1376 bladder cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed TCCSUP and HT1376 cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values using appropriate software.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in bladder cancer cells treated with this compound using flow cytometry.
Materials:
-
TCCSUP and HT1376 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., the IC50 concentration for 24 hours) or vehicle control. Incubate for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Gene Expression Analysis (RT-qPCR)
This protocol is for measuring the changes in mRNA levels of target genes in bladder cancer cells after this compound treatment.
Materials:
-
TCCSUP cells
-
6-well plates
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Gene-specific primers for CPEB1, IL11, SFN, CYP4F11, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Cell Treatment and RNA Extraction: Treat TCCSUP cells with this compound. Extract total RNA using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers, and cDNA template.
-
Real-Time PCR: Perform the real-time PCR using a standard thermal cycling protocol.
-
Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Apoptosis Induction
Welcome to the technical support center for optimizing experimental conditions to achieve maximum apoptosis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their apoptosis-related experiments.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal concentration of an apoptosis-inducing agent?
A1: The initial step is to perform a dose-response and time-course experiment. This involves treating your target cell line with a range of concentrations of the inducing agent for different durations. This will help identify a concentration range and incubation time that effectively induces apoptosis without causing excessive necrosis.
Q2: How can I distinguish between apoptotic and necrotic cells in my experiment?
A2: Dual staining with Annexin V and a viability dye like Propidium Iodide (PI) is a common and effective method.[1][2][3][4][5] Annexin V binds to phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane of apoptotic cells.[1][2] PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, which is characteristic of late apoptotic and necrotic cells.[1][2][4] Therefore, live cells are negative for both stains, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.
Q3: My negative control cells are showing a high percentage of apoptosis. What could be the reason?
A3: High background apoptosis in negative controls can be due to several factors, including unhealthy cell culture conditions (e.g., nutrient deprivation, over-confluence), harsh cell handling during the experiment (e.g., excessive centrifugation speeds), or contamination. It is crucial to ensure optimal cell culture conditions and gentle handling throughout the protocol.
Q4: I am not observing a significant increase in apoptosis after treating my cells with the inducing agent. What should I do?
A4: There are several potential reasons for this. The concentration of the inducing agent may be too low, or the incubation time might be too short. Alternatively, your cell line might be resistant to the specific apoptosis-inducing agent. Consider increasing the concentration and/or incubation time. If that doesn't work, you may need to try a different agent or investigate the cellular mechanisms of resistance.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High percentage of necrotic cells | The concentration of the apoptosis-inducing agent is too high, or the incubation time is too long. | Perform a dose-response and time-course experiment to find the optimal concentration and incubation time that maximizes apoptosis while minimizing necrosis. |
| Weak or no Annexin V staining | Insufficient concentration of Annexin V-fluorophore conjugate. | The optimal staining concentration may need to be determined empirically; consider increasing the concentration of the Annexin V conjugate.[1][4] |
| Problems with the 1X Annexin-binding buffer. | Ensure the buffer is prepared correctly and contains calcium, as Annexin V binding to phosphatidylserine is calcium-dependent.[2] | |
| High background fluorescence | Incomplete washing of cells after staining. | Ensure cells are washed thoroughly with 1X Annexin-binding buffer before analysis to remove unbound fluorescent probes. |
| Autofluorescence of the cells. | Include an unstained cell control to determine the baseline fluorescence of your cells. | |
| Inconsistent results between experiments | Variation in cell density or passage number. | Use cells at a consistent confluency and within a specific passage number range for all experiments. |
| Inconsistent incubation times or reagent concentrations. | Strictly adhere to the established protocol for all replicates and experiments. |
Experimental Protocols
Protocol: Dose-Response and Time-Course Study for Apoptosis Induction
-
Cell Seeding: Seed your target cells in a multi-well plate at a density that will ensure they are in the exponential growth phase and do not exceed 80% confluency at the end of the experiment.
-
Treatment: The following day, treat the cells with a serial dilution of your apoptosis-inducing agent (e.g., 0.1, 1, 10, 100 µM). Include a vehicle-only control.
-
Incubation: Incubate the cells for different time points (e.g., 6, 12, 24, 48 hours).
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Apoptosis Assessment: At each time point, harvest the cells and assess the percentage of apoptotic cells using the Annexin V/PI staining protocol outlined below.
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Data Analysis: Plot the percentage of apoptotic cells against the concentration of the inducing agent for each time point to determine the optimal conditions for maximum apoptosis.
Protocol: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol is adapted from commercially available kits.[1][2][6]
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Induce Apoptosis: Treat cells with the optimized concentration and duration of the apoptosis-inducing agent. Include a negative control (untreated cells).[1][2]
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Harvest Cells: Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
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Wash Cells: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifuging at a gentle speed (e.g., 300 x g) for 5 minutes.[3]
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Resuspend in Binding Buffer: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.[1][2]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Alexa Fluor® 488 Annexin V and 1 µL of 100 µg/mL PI working solution.[2][6]
-
Incubation: Incubate the cells at room temperature for 15 minutes, protected from light.[1][2]
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Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer and analyze the cells by flow cytometry as soon as possible.[1][2] Excite the sample at 488 nm and measure the fluorescence emission at approximately 530 nm for Alexa Fluor® 488 and >575 nm for PI.[1]
Data Presentation
Table 1: Example Dose-Response Data for an Apoptosis-Inducing Agent at 24 hours
| Concentration (µM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 95.2 | 2.5 | 2.3 |
| 0.1 | 88.7 | 8.1 | 3.2 |
| 1 | 65.4 | 25.3 | 9.3 |
| 10 | 30.1 | 55.8 | 14.1 |
| 100 | 10.5 | 30.2 | 59.3 |
Table 2: Example Time-Course Data for an Apoptosis-Inducing Agent at 10 µM
| Incubation Time (hours) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 96.1 | 2.1 | 1.8 |
| 6 | 78.3 | 15.4 | 6.3 |
| 12 | 55.2 | 35.8 | 9.0 |
| 24 | 30.1 | 55.8 | 14.1 |
| 48 | 15.7 | 25.3 | 59.0 |
Visualizations
Caption: Experimental workflow for apoptosis detection.
Caption: Overview of apoptosis signaling pathways.
Caption: Troubleshooting logic for optimizing apoptosis.
References
- 1. Alexa Fluor 488 Annexin V/Dead Cell Apoptosis Kit | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alexa Fluor 488 Annexin V/Dead Cell Apoptosis Kit | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
Troubleshooting inconsistent ASR-488 experimental results
Technical Support Center: ASR-488 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using this compound in their experiments. The information is tailored for scientists and professionals in drug development working with this novel CPEB1 activator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel small molecule compound that functions as an activator of the mRNA-binding protein CPEB1 (Cytoplasmic Polyadenylation Element Binding Protein 1).[1][2][3] Its primary mechanism involves initiating apoptotic signaling in muscle-invasive bladder cancer (MIBC) cells, leading to the suppression of tumor growth.[1][2] this compound treatment upregulates genes involved in pathways such as p53 signaling and focal adhesion, while downregulating genes related to DNA replication and mismatch repair.[1][2]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical for maintaining the stability and activity of this compound. Inconsistent results can often be traced back to improper handling.
| Condition | Specification | Notes |
| Storage (Powder) | -20°C for up to 3 years | Protect from moisture. |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[4] |
| Solvent | DMSO | Use newly opened, anhydrous DMSO as it is hygroscopic.[4] |
| Shipping | Room temperature (continental US) | May vary for other locations.[4] |
Q3: Is this compound a fluorescent compound? The "-488" suffix is often associated with fluorophores.
While the "-488" suffix is commonly used for fluorescent dyes that are excited by a 488 nm laser line (like Alexa Fluor™ 488), the available information on this compound's chemical structure does not explicitly indicate that it is a fluorophore.[3][4] Researchers should not assume it has fluorescent properties unless specified by the supplier. If your experiment requires fluorescence detection, a separate fluorescent label or probe would be necessary.
Troubleshooting Inconsistent Experimental Results
Issue 1: Reduced or No Apoptotic Effect Observed in Bladder Cancer Cells
If you are not observing the expected apoptotic effects after treating MIBC cells (e.g., TCCSUP, HT1376) with this compound, consider the following potential causes and solutions.
| Potential Cause | Recommended Action |
| Degraded this compound | Ensure that the compound has been stored correctly as a powder at -20°C and as a stock solution at -80°C for no longer than 6 months.[4] Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[4] |
| Incorrect Concentration | Verify the calculations for your stock solution and final working concentrations. Prepare fresh dilutions from a new aliquot of the stock solution. |
| Solubility Issues | This compound is dissolved in DMSO.[4] Use high-quality, anhydrous DMSO, as it is hygroscopic and absorbed water can impact solubility.[4] Ensure the compound is fully dissolved; ultrasonic treatment may be necessary.[4] |
| Cell Line Health | Confirm that the bladder cancer cell lines are healthy, within a low passage number, and free from contamination. High passage numbers can lead to phenotypic drift and altered drug responses. |
| Experimental Protocol | Review the treatment duration and timing of your assays. The apoptotic effects of this compound may have a specific time course. |
Issue 2: High Variability in Gene Expression Data (RT-qPCR)
Inconsistent changes in the expression of target genes like CPEB1, IL11, SFN, and CYP4F11 can be frustrating.[1] Here are some troubleshooting steps.
| Potential Cause | Recommended Action |
| Inconsistent this compound Activity | Refer to the troubleshooting steps in "Issue 1" to ensure the compound's integrity and correct concentration. |
| RNA Isolation and Quality | Use a standardized RNA isolation protocol and ensure high-purity RNA (A260/280 ratio of ~2.0). Run an RNA integrity check (e.g., using a Bioanalyzer) to confirm the RNA is not degraded. |
| Reverse Transcription Variability | Ensure consistent input amounts of RNA for cDNA synthesis. Use a master mix to reduce pipetting errors. |
| qPCR Primer Efficiency | Validate your qPCR primers to ensure they have an efficiency of 90-110%. Poor primer efficiency is a common cause of unreliable data. |
| Reference Gene Stability | Ensure that the reference gene(s) you are using are stably expressed across your experimental conditions. It may be necessary to test multiple reference genes and use the most stable one(s) for normalization. |
Experimental Protocols & Methodologies
General Protocol for this compound Treatment of Bladder Cancer Cells
This protocol is a generalized procedure based on the described use of this compound in muscle-invasive bladder cancer cell lines.[1][2]
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Cell Culture: Culture MIBC cell lines (e.g., TCCSUP, HT1376) in the recommended medium and conditions until they reach 70-80% confluency.
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This compound Preparation: Prepare a stock solution of this compound in anhydrous DMSO.[4] Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO-only) at the same final concentration as the highest this compound treatment.
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Treatment: Replace the existing medium in the cell culture plates with the medium containing the various concentrations of this compound or the vehicle control.
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Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
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Downstream Analysis: Following incubation, harvest the cells for downstream assays such as:
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Apoptosis Assays: Annexin V/PI staining followed by flow cytometry.
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Gene Expression Analysis: RNA isolation, cDNA synthesis, and RT-qPCR for target genes.
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Western Blotting: Protein extraction and analysis of apoptotic pathway proteins.
-
Visualizations: Pathways and Workflows
Caption: this compound activates CPEB1, modulating gene expression to induce apoptosis.
Caption: Workflow for this compound cell-based experiments.
References
How to minimize ASR-488 off-target effects
Topic: How to Minimize ASR-488 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the potential off-target effects of this compound, a novel small molecule activator of the mRNA-binding protein CPEB1. By following the recommended experimental workflows and protocols, users can increase the confidence and reproducibility of their results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a novel small molecule compound that functions as an activator of the Cytoplasmic Polyadenylation Element Binding Protein 1 (CPEB1).[1][2] CPEB1 is an RNA-binding protein that regulates mRNA translation and is involved in various cellular processes, including cell proliferation, apoptosis, and differentiation.[3][4][5] In the context of cancer research, this compound has been shown to promote apoptosis and inhibit the growth of bladder cancer cells by activating CPEB1.[1][6]
Q2: What are off-target effects and why are they a concern with small molecules like this compound?
Off-target effects occur when a small molecule binds to and modulates the activity of proteins other than its intended biological target (in this case, CPEB1). These unintended interactions are a significant concern because they can lead to:
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Cellular toxicity: Binding to other essential proteins can disrupt critical cellular pathways, causing cell stress or death unrelated to the on-target effect.
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Poor clinical translation: Promising preclinical results may fail in clinical trials if the therapeutic effect was due to an off-target interaction that does not occur or is toxic in a whole organism.
Q3: I'm observing a strong phenotype with this compound. How can I be sure it's an on-target effect related to CPEB1 activation?
Confirming that an observed phenotype is due to the intended on-target activity of this compound requires a systematic approach involving several key experiments. The most critical validation step is to demonstrate that the effect of this compound is dependent on the presence of its target, CPEB1. This is typically achieved by reducing the expression of CPEB1 using a technique like siRNA-mediated knockdown. If the biological effect of this compound is diminished or eliminated in cells with reduced CPEB1 levels, it strongly suggests the effect is on-target.
The logical workflow below outlines the essential steps to validate the on-target effects of this compound.
Caption: A logical workflow for systematically investigating on-target vs. off-target effects.
Troubleshooting Guide
Problem: I'm seeing significant cell death even at low concentrations of this compound.
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Possible Cause: The observed toxicity could be an off-target effect, or your cell line may be particularly sensitive to the on-target pathway (e.g., apoptosis).
-
Troubleshooting Steps:
-
Perform a detailed dose-response curve: Determine the EC50 for your desired phenotype (e.g., apoptosis) and the CC50 (cytotoxic concentration 50%). If these values are very close, it may be difficult to separate the on-target effect from general toxicity.
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Validate on-target effect: Use the siRNA knockdown strategy outlined above. If CPEB1 knockdown does not rescue the cells from this compound-induced death, the toxicity is likely an off-target effect.
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Include a negative control compound: If available, use a structurally similar but inactive analog of this compound. If the inactive analog also causes toxicity, it may be related to the chemical scaffold itself.
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Problem: The effect of this compound is not consistent across different cell lines.
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Possible Cause: The expression levels of the on-target protein (CPEB1) or potential off-target proteins may vary between cell lines.
-
Troubleshooting Steps:
-
Confirm target expression: Use Western Blot or qPCR to quantify CPEB1 protein and mRNA levels in all cell lines used in your experiments. A lack of correlation between CPEB1 expression and this compound sensitivity could indicate off-target effects are at play.
-
Consider pathway differences: The downstream signaling pathways regulated by CPEB1 may differ between cell types, leading to varied phenotypic responses.
-
Data Presentation
Table 1: Example Dose-Response Data for this compound in Bladder Cancer Cells (e.g., TCCSUP)
| This compound Conc. (µM) | % Apoptotic Cells (Annexin V+) | Cell Viability (%) |
| 0 (Vehicle) | 5.2 ± 0.8 | 100.0 ± 2.5 |
| 0.1 | 10.5 ± 1.2 | 95.1 ± 3.1 |
| 0.5 | 25.8 ± 2.1 | 88.7 ± 4.0 |
| 1.0 | 48.9 ± 3.5 | 75.3 ± 5.2 |
| 5.0 | 75.4 ± 4.2 | 40.1 ± 6.8 |
| 10.0 | 88.1 ± 3.9 | 22.5 ± 4.5 |
Data are represented as mean ± SD. This table illustrates how to determine the lowest effective concentration that induces the desired phenotype (apoptosis) while monitoring overall cytotoxicity.
Table 2: Validation of On-Target Effect using CPEB1 Knockdown
| Treatment Group | CPEB1 Protein Level (Relative to Control) | % Apoptotic Cells |
| Vehicle + siControl | 1.00 | 5.5 ± 0.9 |
| This compound (1 µM) + siControl | 1.02 | 50.2 ± 4.1 |
| Vehicle + siCPEB1 | 0.15 ± 0.05 | 6.1 ± 1.1 |
| This compound (1 µM) + siCPEB1 | 0.14 ± 0.06 | 15.8 ± 2.5 |
This table demonstrates a successful experiment where knocking down CPEB1 (siCPEB1) significantly reduces the apoptotic effect of this compound, confirming the phenotype is on-target.
This compound/CPEB1 Signaling Context
This compound activates CPEB1, which in turn regulates the translation of target mRNAs. This can impact multiple downstream pathways. Understanding this context helps in designing assays to measure on-target effects. For example, knockdown of CPEB1 has been shown to suppress TAK1 and SMAD signaling pathways.[3][7]
Caption: Simplified signaling context for this compound and its target, CPEB1.
Experimental Protocols
Protocol 1: this compound Dose-Response Titration
This protocol is for determining the optimal concentration of this compound in a 96-well plate format.
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Cell Seeding: Seed your cells in a 96-well plate at a density that ensures they are in the exponential growth phase (e.g., 60-70% confluency) at the time of treatment.
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Prepare this compound Stock: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C to avoid freeze-thaw cycles.
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 10 µM).
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Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
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Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a predetermined time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Assay: Perform your desired assay (e.g., Annexin V staining for apoptosis, MTT/MTS for viability) to measure the cellular response.
Protocol 2: siRNA-Mediated Knockdown of CPEB1
This protocol describes a general method for transiently knocking down CPEB1 expression.
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Cell Seeding: Twenty-four hours before transfection, seed cells in a 6-well plate so they reach 60-80% confluency on the day of transfection. Use antibiotic-free medium.
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Prepare siRNA Solutions:
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Solution A (siRNA): Dilute CPEB1-targeting siRNA (and a non-targeting control siRNA in a separate tube) in serum-free medium to the desired final concentration (e.g., 20-50 nM).
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Solution B (Transfection Reagent): In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
-
Form Complexes: Combine Solution A and Solution B, mix gently by pipetting, and incubate at room temperature for 15-20 minutes to allow siRNA-lipid complexes to form.
-
Transfection: Add the complexes drop-wise to the cells in each well.
-
Incubation: Incubate the cells for 24-72 hours. The optimal time for knockdown should be determined empirically.
-
Verification and Treatment: After the incubation period, proceed with one of two paths:
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Verification: Harvest a subset of cells to verify CPEB1 knockdown via qPCR (for mRNA levels) or Western Blot (for protein levels).
-
This compound Treatment: Treat the remaining transfected cells with the predetermined optimal concentration of this compound and assess the phenotype.
-
References
- 1. ASR488, a novel small molecule, activates an mRNA binding protein, CPEB1, and inhibits the growth of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Knockdown of CPEB1 and CPEB4 Inhibits Scar Formation via Modulation of TAK1 and SMAD Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genecards.org [genecards.org]
- 5. CPEB1 Regulates β-Catenin mRNA Translation and Cell Migration in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.psu.edu [pure.psu.edu]
- 7. Knockdown of CPEB1 and CPEB4 Inhibits Scar Formation via Modulation of TAK1 and SMAD Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming ASR-488 Resistance in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the novel experimental compound ASR-488 in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent, third-generation, covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR). It selectively targets the ATP-binding site of EGFR, irreversibly inhibiting its kinase activity and downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cancer cell proliferation and survival.
Q2: My cancer cell line, initially sensitive to this compound, is now showing reduced responsiveness. What are the potential causes?
A reduction in sensitivity to this compound is often a sign of acquired resistance. The most common mechanisms include:
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Secondary Mutations in EGFR: The emergence of new mutations in the EGFR gene, such as the T790M "gatekeeper" mutation or the C797S mutation, can prevent this compound from binding effectively.
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Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the EGFR blockade. A common example is the amplification or overexpression of the MET receptor tyrosine kinase, which can reactivate the PI3K/Akt and MAPK/ERK pathways.
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Phenotypic Changes: A subset of cancer cells may undergo an epithelial-to-mesenchymal transition (EMT), which is associated with increased migratory capacity and resistance to EGFR inhibitors.
Q3: How can I confirm if my resistant cell line has developed a known resistance mutation?
The most direct method is to perform genetic sequencing of the EGFR gene in your resistant cell population.
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Sanger Sequencing: Ideal for targeting specific exons of the EGFR gene where common resistance mutations (e.g., exon 20 for T790M, exon 20 for C797S) are known to occur.
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Next-Generation Sequencing (NGS): Provides a more comprehensive view of the entire EGFR coding sequence and can identify novel or rare mutations.
Q4: What are the recommended initial steps to investigate bypass pathway activation?
A phosphoproteomic screen using mass spectrometry can provide a broad overview of changes in protein phosphorylation, highlighting activated pathways. However, a more targeted approach is to perform a western blot analysis to assess the phosphorylation status of key proteins in alternative pathways, such as MET, HER2, and AXL, and their downstream effectors like Akt and ERK.
Troubleshooting Guides
This section provides guidance on common experimental issues encountered when studying this compound resistance.
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Cell Seeding Density | Optimize and standardize the number of cells seeded per well. High or low confluency can significantly impact drug response. |
| Drug Potency/Degradation | Prepare fresh aliquots of this compound from a new stock solution. Ensure proper storage conditions as recommended by the manufacturer. |
| Assay Incubation Time | Verify that the incubation time is consistent across experiments. A 72-hour incubation is standard for many cell lines, but this may need optimization. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, as it can alter cellular metabolism and drug sensitivity. |
Issue 2: No Significant Change in Downstream Signaling Despite this compound Treatment in a Supposedly Sensitive Line
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Insufficient Drug Concentration | Ensure the concentration of this compound used is sufficient to inhibit EGFR. Use a dose-response experiment to confirm the IC50 value. |
| Incorrect Timepoint for Analysis | The inhibition of signaling pathways can be transient. Perform a time-course experiment (e.g., 0, 1, 6, 24 hours) to identify the optimal timepoint for observing pathway inhibition. |
| Antibody Quality in Western Blot | Validate the primary antibodies used for detecting phosphorylated and total proteins. Use positive and negative controls to ensure antibody specificity. |
| Basal Pathway Activity | Some cell lines may have low basal EGFR activity. Consider stimulating the cells with EGF to activate the pathway before this compound treatment to observe a clear inhibitory effect. |
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
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Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.
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Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle-only control (e.g., 0.1% DMSO).
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Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
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MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
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Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.
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Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Signaling Pathway Analysis
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Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK, MET) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: EGFR signaling and a MET-mediated bypass resistance mechanism to this compound.
Caption: Workflow for investigating and overcoming this compound resistance.
Caption: Troubleshooting decision tree for inconsistent IC50 results.
Improving the signal-to-noise ratio in ASR-488 fluorescence assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in ASR-488 fluorescence assays. This compound, a bright and photostable green fluorescent dye spectrally similar to Alexa Fluor® 488, is widely used in applications like immunofluorescence and flow cytometry.[1][2] Achieving a high SNR is critical for obtaining clear, reliable, and quantifiable data.
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio (SNR) and why is it important?
Q2: What are the main causes of a low SNR in this compound assays?
A2: A low SNR in fluorescence assays typically stems from two primary issues: a weak specific signal or high background noise. These can be caused by a variety of factors including suboptimal antibody concentrations, photobleaching, high sample autofluorescence, and non-specific binding of reagents.[4]
Q3: What are the excitation and emission maxima for this compound?
A3: this compound, being spectrally similar to Alexa Fluor® 488, has an excitation maximum of approximately 495 nm and an emission maximum of around 519 nm.[1][5] It is crucial to use the correct filters and light sources on your microscope or plate reader to match these wavelengths for optimal signal detection.[6]
Q4: How does photobleaching affect my results?
A4: Photobleaching is the irreversible destruction of a fluorophore due to light exposure, which leads to a permanent loss of its fluorescent signal.[7] This can significantly reduce the signal intensity, especially during long-term imaging, thereby lowering the SNR.[8] Minimizing light exposure and using antifade reagents are key strategies to combat this.[7][9]
Troubleshooting Guide
This guide is organized by common problems encountered during this compound fluorescence assays.
Problem 1: High Background Fluorescence
High background can mask your specific signal. Use the following decision tree to diagnose the potential cause.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. Alexa Fluor 488 dye | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. US20080213910A1 - Method for blocking non-specific protein binding on a functionalized surface - Google Patents [patents.google.com]
- 4. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - TH [thermofisher.com]
- 6. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 7. benchchem.com [benchchem.com]
- 8. coolled.com [coolled.com]
- 9. Mounting Media and Antifades | Thermo Fisher Scientific - HK [thermofisher.com]
ASR-488 treatment duration for optimal gene expression changes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of ASR-488.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, highly selective small molecule inhibitor of the MEK1/2 kinases. By binding to the allosteric pocket of MEK1/2, this compound prevents the phosphorylation and subsequent activation of ERK1/2. This leads to the downstream regulation of transcription factors and ultimately modulates the expression of genes involved in cell proliferation and survival.
Q2: What is the recommended concentration range for this compound treatment in cell culture?
The optimal concentration of this compound can vary depending on the cell line and the specific experimental goals. We recommend starting with a dose-response experiment to determine the EC50 for your specific cell type. However, a general starting range is between 10 nM and 1 µM.
Q3: How long should I treat my cells with this compound to observe optimal gene expression changes?
The duration of treatment for optimal gene expression changes is dependent on the target genes of interest. For early-response genes, significant changes can often be observed within 2 to 6 hours of treatment. For late-response genes, a longer treatment duration of 12 to 24 hours may be necessary. We recommend a time-course experiment to determine the optimal treatment duration for your specific genes of interest.
Q4: What are the known off-target effects of this compound?
This compound has been designed for high selectivity for MEK1/2. However, at concentrations significantly above the recommended range (>10 µM), some off-target activity on other kinases in the MAPK pathway may be observed. It is crucial to perform dose-response experiments to identify the optimal concentration that minimizes off-target effects.
Troubleshooting Guides
Q1: I am not observing the expected changes in the expression of my target gene after this compound treatment. What should I do?
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Verify the activity of this compound: Before assessing target gene expression, confirm that this compound is inhibiting the MEK/ERK pathway in your cells. We recommend performing a western blot to check for a decrease in phosphorylated ERK (p-ERK) levels after treatment.
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Optimize treatment duration and concentration: The kinetics of gene expression can vary. Perform a time-course (e.g., 2, 6, 12, 24 hours) and dose-response (e.g., 10 nM, 100 nM, 1 µM) experiment to identify the optimal conditions for your specific gene and cell type.
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Check cell line sensitivity: Not all cell lines are equally sensitive to MEK inhibition. You may need to use a higher concentration of this compound or a different cell line known to be responsive to MEK inhibitors.
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Confirm reagent quality: Ensure that your this compound stock solution is correctly prepared and has been stored properly to prevent degradation.
Q2: I am observing significant cytotoxicity after treating my cells with this compound. How can I reduce cell death?
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Lower the concentration: High concentrations of this compound can lead to cytotoxicity. Perform a dose-response experiment and use the lowest concentration that gives you the desired biological effect.
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Reduce treatment duration: Prolonged exposure to this compound may induce apoptosis in some cell lines. Try reducing the treatment time to see if cytotoxicity is minimized while still achieving the desired gene expression changes.
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Check confluency: Ensure that your cells are in a healthy, logarithmic growth phase and are not over-confluent at the time of treatment, as this can increase sensitivity to cytotoxic effects.
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Use a different cell line: Some cell lines are inherently more sensitive to MEK inhibition. If possible, consider using a less sensitive cell line for your experiments.
Quantitative Data Summary
The following tables summarize the effects of this compound on the expression of two hypothetical target genes, GeneA (an early-response gene) and GeneB (a late-response gene), in a model cancer cell line.
Table 1: Dose-Dependent Effect of this compound on Target Gene Expression
| This compound Concentration | Fold Change in GeneA Expression (6h treatment) | Fold Change in GeneB Expression (24h treatment) |
| Vehicle (DMSO) | 1.0 | 1.0 |
| 10 nM | 0.8 | 0.9 |
| 100 nM | 0.5 | 0.6 |
| 1 µM | 0.2 | 0.3 |
| 10 µM | 0.1 | 0.15 |
Table 2: Time-Course of this compound (100 nM) Treatment on Target Gene Expression
| Treatment Duration | Fold Change in GeneA Expression | Fold Change in GeneB Expression |
| 0 hours | 1.0 | 1.0 |
| 2 hours | 0.7 | 1.0 |
| 6 hours | 0.5 | 0.9 |
| 12 hours | 0.4 | 0.7 |
| 24 hours | 0.4 | 0.6 |
Experimental Protocols
Protocol: Time-Course Analysis of Gene Expression Changes Induced by this compound using RT-qPCR
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Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.
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This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to the final desired concentration (e.g., 100 nM). Aspirate the old medium from the cells and replace it with the medium containing this compound or vehicle control (DMSO).
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Time-Point Collection: At each designated time point (e.g., 0, 2, 6, 12, 24 hours), aspirate the medium and wash the cells once with ice-cold PBS.
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RNA Extraction: Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol) and proceed with RNA extraction according to the manufacturer's protocol.
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RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a Bioanalyzer.
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cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
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RT-qPCR: Perform quantitative real-time PCR using a suitable qPCR master mix, primers for your target genes (GeneA, GeneB), and a housekeeping gene (e.g., GAPDH, ACTB).
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Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.
Visualizations
Caption: The signaling pathway inhibited by this compound.
Caption: Experimental workflow for gene expression analysis.
Addressing variability in ASR-488-induced cell death
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing ASR-488 in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help address the variability in this compound-induced cell death.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a novel small molecule that functions as an activator of the mRNA-binding protein CPEB1 (Cytoplasmic Polyadenylation Element Binding Protein 1). By activating CPEB1, this compound initiates apoptotic signaling pathways in cancer cells, leading to the suppression of tumor growth. It has been specifically studied in the context of muscle-invasive bladder cancer (MIBC).
Q2: I am observing inconsistent levels of cell death in my experiments with this compound. What are the potential causes for this variability?
A2: Variability in this compound-induced cell death can arise from several factors:
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Cell Line Specificity: Different cell lines, even within the same cancer type, can exhibit varying sensitivity to this compound due to differences in their genetic and proteomic profiles, including the expression levels of CPEB1 and downstream effectors.
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Cell Culture Conditions: Factors such as cell density, passage number, and serum concentration in the culture medium can influence cellular responses to drug treatment.
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Drug Concentration and Treatment Duration: The dose- and time-dependent effects of this compound can be a significant source of variability. It is crucial to perform a thorough dose-response and time-course analysis for each cell line.
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Reagent Quality and Storage: Ensure that your this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles, which can degrade the compound.
Q3: Are there any known off-target effects of this compound?
A3: The available literature on this compound primarily focuses on its role as a CPEB1 activator in bladder cancer cells. While specific off-target effects have not been extensively documented, it is important to consider that like most small molecules, this compound could potentially interact with other cellular targets. Researchers should include appropriate controls in their experiments to monitor for unexpected phenotypes.
Q4: What are the key signaling pathways affected by this compound treatment?
A4: Studies have shown that this compound treatment in muscle-invasive bladder cancer cells leads to the upregulation of genes involved in several key signaling pathways, including:
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p53 signaling
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Neurotrophin signaling
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Focal adhesion
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Endoplasmic reticulum (ER) protein processing
Conversely, pathways that are typically associated with cell proliferation and survival are downregulated, such as:
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DNA replication
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Mismatch repair
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RNA degradation
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TGF-β signaling
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no observed cell death | Insufficient drug concentration or treatment time. | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 µM to 100 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal conditions for your specific cell line. |
| Low expression of CPEB1 in the target cells. | Verify the expression level of CPEB1 in your cell line of interest using techniques such as qPCR or Western blotting. | |
| Cell culture conditions are not optimal. | Ensure consistent cell seeding density and maintain a regular cell passage schedule. Avoid using cells that have been in continuous culture for an extended period. | |
| High variability between replicates | Inconsistent cell numbers at the time of treatment. | Use a cell counter to ensure that the same number of cells is seeded in each well or dish. |
| Uneven drug distribution. | Mix the drug thoroughly in the culture medium before adding it to the cells. Ensure gentle swirling of the plate after adding the drug-containing medium. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of multi-well plates for experimental conditions, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or medium. | |
| Unexpected morphological changes in cells | Potential off-target effects or cellular stress responses. | Carefully document any morphological changes and consider performing additional assays to investigate cellular stress markers (e.g., ER stress markers) or other potential off-target pathways. |
| Solvent toxicity. | Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent across all treatments and is at a non-toxic level for your cells. Include a vehicle-only control in your experiments. |
Data Presentation
Table 1: Gene Expression Changes in MIBC Cells Treated with this compound
| Gene | Fold Change (this compound treated vs. control) | Associated Pathway |
| CPEB1 | 36-fold increase | RNA binding/Apoptosis |
| IL11 | 30-fold increase | Cytokine signaling |
| SFN | 20.12-fold increase | Cell cycle/Apoptosis |
| CYP4F11 | 15.8-fold increase | Metabolism |
Data is based on reverse transcription-quantitative PCR analysis in muscle-invasive bladder cancer cells.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include a vehicle-only control.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, or until a purple formazan (B1609692) precipitate is visible.
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Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
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Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound for the determined time.
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Cell Harvesting: Harvest the cells by trypsinization and collect them in a microcentrifuge tube.
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Washing: Wash the cells twice with cold PBS.
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Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
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Flow Cytometry: Analyze the stained cells by flow cytometry.
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Annexin V-negative/PI-negative: Live cells
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Annexin V-positive/PI-negative: Early apoptotic cells
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Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Visualizations
ASR-488 assay refinement for high-throughput screening
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the ASR-488 assay, a fluorescence-based method for monitoring agonist-stimulated receptor-protein interactions in a high-throughput screening (HTS) format.
Troubleshooting Guide
This guide addresses common issues encountered during the this compound assay. For optimal performance, always refer to the detailed experimental protocol.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Autofluorescent Compounds: Test compounds may possess inherent fluorescence at the 488nm wavelength. 2. Cell Culture Medium: Phenol (B47542) red or other components in the medium can contribute to background. 3. Cell Health: Unhealthy or dying cells can exhibit increased autofluorescence. 4. Reagent Aggregation: Improperly dissolved or stored reagents may form fluorescent aggregates. | 1. Pre-screen compound library for autofluorescence and flag problematic compounds. 2. Use phenol red-free medium during the assay. 3. Ensure cells are healthy and within optimal passage number. Perform a viability test (e.g., trypan blue). 4. Ensure all reagents are fully dissolved and centrifuge if necessary before use. |
| Low Signal-to-Background (S/B) Ratio | 1. Suboptimal Reagent Concentration: Incorrect concentration of agonist or detection reagents. 2. Low Receptor Expression: The cell line may not express the target receptor at sufficient levels. 3. Insufficient Incubation Time: Incubation times for agonist stimulation or detection may be too short. | 1. Titrate the agonist and detection reagents to determine their optimal concentrations. 2. Verify receptor expression using a complementary method (e.g., qPCR, Western blot). 3. Optimize incubation times to ensure the reaction has reached completion. |
| High Well-to-Well Variability (High %CV) | 1. Inconsistent Cell Seeding: Uneven cell distribution across the microplate. 2. Pipetting Errors: Inaccurate or inconsistent dispensing of reagents or compounds. 3. Edge Effects: Evaporation or temperature gradients across the plate affecting outer wells. 4. Instrument Settings: Incorrect focus height or gain settings on the plate reader. | 1. Ensure a homogenous cell suspension and use appropriate seeding techniques. 2. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 3. Use a plate lid, ensure proper humidification in the incubator, and consider excluding outer wells from analysis. 4. Optimize reader settings using control wells (positive and negative). |
| False Positives | 1. Compound Autofluorescence: As described above. 2. Compound Interference: Compounds may stabilize or enhance the fluorescent signal non-specifically. | 1. Run a counterscreen with parental cells not expressing the receptor. 2. Perform dose-response curves to confirm potency and efficacy. |
| False Negatives | 1. Low Compound Potency: The compound concentration may be too low to elicit a response. 2. Compound Degradation: The compound may be unstable in the assay buffer or under experimental conditions. | 1. Test compounds at a higher concentration range. 2. Check compound stability and solubility in the assay buffer. |
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
A1: The this compound assay is a proximity-based assay designed to measure the interaction between a target receptor and a recruitment protein upon agonist stimulation. The target receptor is often a G-protein coupled receptor (GPCR), and the recruitment protein is typically beta-arrestin. One of these proteins is tagged with a fluorescent marker (emitting at 488nm), and the recruitment event leads to a change in the fluorescent signal, which can be quantified on a microplate reader.
Q2: How should I set up my assay plate?
A2: A typical 384-well plate layout should include wells for:
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Negative Control: Cells with vehicle (e.g., DMSO) only, representing baseline fluorescence.
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Positive Control: Cells with a saturating concentration of a known agonist, representing the maximum signal.
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Test Compounds: Cells with various concentrations of the compounds being screened.
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Blank: Assay buffer only, to measure background fluorescence of the medium and plate.
Q3: What are acceptable Z' and S/B values for this assay?
A3: For HTS, a Z' factor greater than 0.5 is generally considered excellent, indicating a robust and reliable assay. The signal-to-background (S/B) ratio should ideally be greater than 2, but this can vary depending on the specific target and cell line.
| Parameter | Acceptable Range | Excellent |
| Z' Factor | > 0 | > 0.5 |
| Signal-to-Background (S/B) | > 2 | > 5 |
| Coefficient of Variation (%CV) | < 15% | < 10% |
Experimental Protocols
Protocol 1: Agonist Dose-Response Experiment
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Cell Seeding: Seed cells expressing the target receptor into a 384-well microplate at a density of 5,000-10,000 cells/well in 20 µL of culture medium. Incubate overnight at 37°C, 5% CO2.
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Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the reference agonist in assay buffer.
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Agonist Addition: Add 5 µL of the diluted agonist to the respective wells. For control wells, add 5 µL of vehicle.
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Incubation: Incubate the plate at 37°C for 60 minutes.
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Detection Reagent Addition: Add 5 µL of the this compound detection reagent to all wells.
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Final Incubation: Incubate for 30 minutes at room temperature, protected from light.
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Data Acquisition: Read the fluorescence intensity on a plate reader with excitation/emission wavelengths of 488nm/520nm.
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Data Analysis: Plot the fluorescence signal against the log of the agonist concentration and fit a four-parameter logistic curve to determine the EC50.
Diagrams
Caption: this compound assay signaling pathway.
Caption: High-throughput screening workflow for the this compound assay.
Caption: Logical troubleshooting flow for this compound assay optimization.
Technical Support Center: Troubleshooting ASR-488 Delivery in Animal Models
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with the novel small molecule ASR-488 in animal models. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Section 1: Formulation and Administration
Question 1: I'm having trouble dissolving this compound for in vivo administration. What solvents or vehicles are recommended?
Answer: The solubility of a novel small molecule like this compound is a critical first step for successful in vivo delivery. Many small molecules, particularly those developed for anti-cancer applications, exhibit poor aqueous solubility.[1][2][3]
For initial in vitro studies, Dimethyl Sulfoxide (DMSO) is often used to create a stock solution.[4] However, for in vivo use, the concentration of DMSO must be kept to a minimum (typically <5-10% of the final injection volume) due to potential toxicity.
For animal administration, it is recommended to prepare fresh working solutions on the day of use.[4] A common strategy for poorly soluble compounds is to use a co-solvent system. A multi-step process is often required:
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First, create a clear, concentrated stock solution in an appropriate organic solvent like DMSO.
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Then, dilute this stock solution with a pharmaceutically acceptable vehicle.
Commonly used vehicles for parenteral administration in preclinical studies include:
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Saline (0.9% sodium chloride)
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Phosphate-buffered saline (PBS)
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A mixture of PEG 400 (Polyethylene glycol 400), Solutol HS 15 (or other non-ionic solubilizers like Kolliphor® HS 15), and water/saline.
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A combination of DMSO, PEG 400, and saline.
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Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can also enhance the bioavailability of hydrophobic compounds.[5][6]
It is crucial to perform a small-scale pilot study to ensure the final formulation is a clear solution without any precipitation before administering it to the animals. If precipitation occurs, you may need to adjust the ratios of the co-solvents or explore alternative formulation strategies.
Question 2: What is the appropriate route of administration for this compound in a bladder cancer model, and what are the maximum injection volumes?
Answer: The choice of administration route depends on the experimental goals, the target tissue, and the compound's properties. For a systemic effect against bladder cancer, common routes include:
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Intraperitoneal (IP) Injection: Widely used for systemic delivery. It is relatively easy to perform and allows for the administration of a larger volume compared to intravenous injection.
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Intravenous (IV) Injection: Provides 100% bioavailability and rapid distribution. However, it can be technically challenging and requires smaller volumes. The tail vein is the most common site in mice and rats.[7][8]
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Oral Gavage (PO): Used if investigating the oral bioavailability of this compound. Formulation is critical for absorption from the gastrointestinal tract.[9][10]
-
Subcutaneous (SC) Injection: Leads to slower, more sustained absorption of the compound.[10]
For localized treatment in an orthotopic bladder cancer model, intravesical instillation (direct administration into the bladder via a catheter) could be considered, though this is a more complex procedure.
Adherence to recommended administration volumes is critical to prevent animal distress and ensure accurate dosing.[10]
Data Presentation: Recommended Maximum Administration Volumes for Mice
| Route of Administration | Acceptable Maximum Volume (mL/kg) | Recommended Needle Gauge |
| Oral Gavage (PO) | 10 | 20-22 G (flexible, ball-tipped) |
| Intraperitoneal (IP) | 10 | 25-27 G |
| Subcutaneous (SC) | 5-10 | 25-27 G |
| Intravenous (IV) - Bolus | 5 | 27-30 G |
Data compiled from established institutional animal care and use committee (IACUC) guidelines.[7][10]
Question 3: My animals are showing signs of distress or toxicity after this compound administration. How can I troubleshoot this?
Answer: Adverse effects following compound administration can stem from the vehicle, the compound itself, or the administration procedure.
-
Vehicle Toxicity: High concentrations of solvents like DMSO or ethanol (B145695) can cause local irritation, pain, or systemic toxicity. Always run a control group that receives only the vehicle to distinguish between vehicle- and compound-related effects. If the vehicle control group shows adverse effects, you must reformulate your dosing solution.
-
Compound Toxicity: this compound is designed to induce apoptosis in cancer cells, but it may have off-target effects.[11] If toxicity is observed (e.g., weight loss, lethargy, ruffled fur), consider the following:
-
Dose Reduction: The current dose may be too high. Perform a dose-response study to find the maximum tolerated dose (MTD).
-
Administration Frequency: Reduce the frequency of administration (e.g., from daily to every other day).
-
Route of Administration: The route can influence toxicity. For example, IV administration leads to a high peak plasma concentration that might be toxic, whereas SC or IP injections could provide a more favorable pharmacokinetic profile.
-
-
Administration Procedure: Improper injection technique can cause injury, pain, or misdelivery of the compound. Ensure that personnel are properly trained for the chosen administration route.[8][12] For instance, accidental injection into the intestine during an IP procedure can cause peritonitis.
Section 2: Pharmacokinetics and Imaging
Question 4: I am seeing inconsistent therapeutic effects or high variability in my experimental data. What could be the cause?
Answer: High variability in in vivo experiments can be frustrating and can mask the true effect of your compound. Several factors can contribute to this:
-
Formulation Instability: If this compound is not fully solubilized or precipitates out of solution before or after injection, the actual dose delivered to each animal will vary. Always inspect your formulation for clarity and stability. It is recommended to prepare the formulation fresh for each experiment.
-
Inaccurate Dosing: Ensure accurate animal weighing and precise calculation of injection volumes. Use appropriate syringe sizes for the required volume to minimize measurement errors.
-
Biological Variability: Animal-to-animal variation in metabolism, tumor growth rate, and overall health can be significant. Ensure that your animals are age- and sex-matched and that your experimental groups are sufficiently large to provide statistical power.
-
Administration Technique: Inconsistent injection technique can lead to variable absorption and bioavailability. Standardize the procedure across all experimenters.
Question 5: I am not observing the expected anti-tumor effect. Could this be a delivery problem?
Answer: A lack of efficacy could indeed be a delivery issue. If this compound is not reaching the tumor at a sufficient concentration for a long enough duration, it will not exert its therapeutic effect. This is a common challenge for poorly soluble compounds.[2]
Consider the following:
-
Low Bioavailability: The compound may be poorly absorbed, rapidly metabolized, or quickly cleared from circulation. This is a common issue for orally administered hydrophobic drugs.[2]
-
Poor Tumor Penetration: The compound may not effectively penetrate the tumor tissue to reach the cancer cells.
-
Sub-therapeutic Dosing: The dose might be too low to achieve a therapeutic concentration in the tumor.
To investigate this, you may need to conduct pharmacokinetic (PK) studies to measure the concentration of this compound in plasma and tumor tissue over time. This will help you understand its absorption, distribution, metabolism, and excretion (ADME) profile and correlate it with the observed efficacy.
Data Presentation: Strategies to Enhance Bioavailability of Poorly Soluble Compounds
| Strategy | Description | Key Considerations |
| Co-solvents | Using a mixture of solvents (e.g., DMSO, PEG, ethanol) to increase solubility in an aqueous vehicle. | Must ensure the final concentration of organic solvents is non-toxic. |
| pH Adjustment | Modifying the pH of the formulation to ionize the compound, which can increase its solubility. | The pH must be physiologically tolerable for the chosen route of administration. |
| Particle Size Reduction | Techniques like micronization or nanosuspension increase the surface area of the drug, which can improve dissolution rate. | Requires specialized equipment and formulation expertise. |
| Lipid-Based Formulations | Encapsulating the drug in lipid-based carriers like liposomes or self-emulsifying systems (SEDDS).[5] | Can alter the biodistribution of the compound; may require complex formulation development. |
| Amorphous Solid Dispersions | Dispersing the drug in an amorphous state within a polymer matrix to improve solubility and dissolution.[1] | Can be a highly effective but technically advanced formulation approach. |
Experimental Protocols
Protocol: Preparation and Administration of this compound Formulation for Intraperitoneal Injection in Mice
1. Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
PEG 400 (Polyethylene glycol 400), sterile
-
0.9% Sodium Chloride (Sterile Saline)
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
-
25-27 G needles[10]
2. Formulation Preparation (Example for a 10 mg/kg dose):
-
Step 1: Calculate Required this compound. For a 25g mouse, the required dose is 0.25 mg. Prepare enough formulation for a small group plus overage (e.g., for 5 mice, prepare for 6).
-
Step 2: Prepare the Vehicle. A common vehicle mixture is 10% DMSO, 40% PEG 400, and 50% Saline. For 1 mL of total vehicle, this would be 100 µL DMSO, 400 µL PEG 400, and 500 µL Saline.
-
Step 3: Dissolve this compound. Weigh the required amount of this compound and dissolve it first in the DMSO component. Ensure it is fully dissolved; gentle vortexing or sonication may be necessary.
-
Step 4: Add Co-solvent. Add the PEG 400 to the this compound/DMSO solution and mix thoroughly.
-
Step 5: Final Dilution. Slowly add the saline to the mixture while vortexing to prevent precipitation.
-
Step 6: Final Inspection. The final formulation should be a clear, homogenous solution. If any precipitate is visible, the formulation is not suitable for injection. It must be reformulated.
3. Administration Procedure (Intraperitoneal Injection):
-
Step 1: Animal Restraint. Gently but firmly restrain the mouse, ensuring control of the head and body.[8]
-
Step 2: Locate Injection Site. The injection should be in the lower right quadrant of the abdomen to avoid the bladder and cecum.[8]
-
Step 3: Needle Insertion. Tilt the mouse slightly head-down. Insert a 25-27 G needle, bevel up, at a shallow angle (about 15-20 degrees).
-
Step 4: Aspiration. Gently pull back on the syringe plunger to ensure no fluid (urine or blood) is aspirated. If fluid is drawn, withdraw the needle and re-insert at a different site.
-
Step 5: Injection. Slowly and smoothly inject the calculated volume.
-
Step 6: Post-Procedure Monitoring. Return the animal to its cage and monitor for any immediate signs of distress.
Mandatory Visualizations
Caption: General workflow for in vivo testing of a novel compound like this compound.
Caption: Proposed signaling pathway for this compound in bladder cancer cells.[11][13]
References
- 1. improvedpharma.com [improvedpharma.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Accelerating early stage small molecule drug development [manufacturingchemist.com]
- 4. Strategies to minimize background autofluorescence in live mice during noninvasive fluorescence optical imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 8. Manual Restraint and Common Compound Administration Routes in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ASR488, a novel small molecule, activates an mRNA binding protein, CPEB1, and inhibits the growth of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pure.psu.edu [pure.psu.edu]
Validation & Comparative
Validating the Activation of CPEB1 by ASR-488: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ASR-488, a novel small molecule, and other methodologies for activating Cytoplasmic Polyadenylation Element Binding Protein 1 (CPEB1), a key regulator of mRNA translation. We present supporting experimental data, detailed protocols for validation, and an objective comparison with alternative approaches to facilitate informed decisions in research and drug development.
Introduction to CPEB1 and its Activation
Cytoplasmic Polyadenylation Element Binding Protein 1 (CPEB1) is an RNA-binding protein that plays a crucial role in the post-transcriptional regulation of gene expression. It binds to specific sequences in the 3' untranslated region (3' UTR) of target mRNAs, known as cytoplasmic polyadenylation elements (CPEs), to control their translation. The activity of CPEB1 is primarily regulated by phosphorylation. Several kinase pathways, including Aurora Kinase A (AURKA)/Polo-like kinase 1 (PLK1) and Cyclin-dependent kinase 1 (CDK1)/Mitogen-activated protein kinase (MAPK), converge on CPEB1 to modulate its function. Phosphorylation can lead to a switch in CPEB1 activity from a translational repressor to an activator, promoting the polyadenylation and subsequent translation of its target mRNAs. This process is vital in various biological contexts, including oocyte maturation, cell cycle progression, and neuronal synaptic plasticity.
This compound: A Novel CPEB1 Activator
This compound is a novel small molecule identified as an activator of CPEB1.[1][2] In a study on muscle-invasive bladder cancer (MIBC) cells, treatment with this compound led to a significant 36-fold increase in CPEB1 transcripts.[3] This upregulation of CPEB1 expression is a key indicator of its activation. The study also demonstrated that this compound treatment initiated apoptotic signaling in MIBC cells, suggesting its potential as a therapeutic agent.[3] While the primary mechanism appears to be the upregulation of CPEB1 gene expression, further studies are needed to determine if this compound also directly influences CPEB1 protein activity through post-translational modifications like phosphorylation.
Comparative Analysis of CPEB1 Activation Methods
Validating the activation of CPEB1 by a compound like this compound requires comparison with established methods of activation. These alternatives often involve the modulation of upstream signaling pathways that are known to phosphorylate and activate CPEB1.
| Activation Method | Mechanism of Action | Advantages | Disadvantages | Key References |
| This compound | Upregulates CPEB1 mRNA transcripts. | Specific small molecule activator; Potential therapeutic applications. | The direct effect on CPEB1 protein phosphorylation is not yet fully characterized. | [1][2][3] |
| Insulin | Activates the PI3-K pathway, which in turn can activate Aurora Kinase A (Aurka), a known kinase that phosphorylates CPEB1. | Utilizes a well-characterized signaling pathway. | Indirect activation; may have pleiotropic effects due to broad pathway activation. | [4] |
| Forskolin | Activates Protein Kinase A (PKA). PKA can phosphorylate proteins involved in mRNA regulation, thereby indirectly influencing CPEB1 function. | Well-established activator of a key signaling pathway. | Indirect and potentially broad cellular effects. | [5] |
| AICAR | Activates AMP-activated protein kinase (AMPK), which can influence mRNA translation and stability, processes regulated by CPEB1. | Targets a central metabolic signaling node. | Indirect mechanism of CPEB1 activation. | [5] |
| Lithium Chloride (LiCl) | Inhibits Glycogen Synthase Kinase 3β (GSK3β), which can lead to the activation of Aurora kinase and subsequent phosphorylation of CPEB1. | Established GSK3β inhibitor. | Indirect activation with potential off-target effects. |
Experimental Protocols for Validating CPEB1 Activation
To rigorously validate the activation of CPEB1 by this compound or other compounds, a combination of molecular and cellular assays is recommended.
Western Blotting for Phosphorylated CPEB1
This technique is used to detect the phosphorylation status of CPEB1, a direct indicator of its activation.
Protocol:
-
Cell Lysis:
-
Treat cells with this compound or a control compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated CPEB1 (p-CPEB1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize it with a chemiluminescence imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CPEB1.
-
Luciferase Reporter Assay
This assay measures the translational activity of a reporter gene under the control of a 3' UTR containing CPEB1 binding sites.
Protocol:
-
Plasmid Construction:
-
Clone the 3' UTR of a known CPEB1 target mRNA (e.g., Cyclin B1) downstream of a luciferase reporter gene in a suitable expression vector.
-
-
Cell Transfection:
-
Co-transfect cells with the luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Compound Treatment:
-
After 24 hours, treat the transfected cells with this compound or other compounds.
-
-
Cell Lysis and Luciferase Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. An increase in the normalized luciferase activity indicates enhanced translational activation by CPEB1.
-
RNA Immunoprecipitation (RIP) followed by qRT-PCR
RIP is used to identify and quantify the mRNAs that are physically associated with CPEB1.
Protocol:
-
Cell Lysis and Immunoprecipitation:
-
Lyse cells treated with this compound or a control compound in a polysome lysis buffer.
-
Incubate the cell lysate with magnetic beads conjugated to a CPEB1-specific antibody or a control IgG antibody overnight at 4°C.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound proteins and RNA.
-
Elute the RNA-protein complexes from the beads.
-
-
RNA Purification:
-
Isolate the RNA from the eluted complexes using a suitable RNA purification kit.
-
-
Quantitative Reverse Transcription PCR (qRT-PCR):
-
Reverse transcribe the purified RNA into cDNA.
-
Perform qRT-PCR using primers specific for known CPEB1 target mRNAs.
-
-
Data Analysis:
-
Calculate the enrichment of target mRNAs in the CPEB1 immunoprecipitation relative to the IgG control. An increased enrichment in this compound-treated cells suggests enhanced binding of activated CPEB1 to its target transcripts.
-
Visualizing the Pathways and Workflows
To better understand the mechanisms and experimental procedures, the following diagrams have been generated.
Caption: CPEB1 Activation Pathways.
Caption: Experimental Workflow for CPEB1 Activation Validation.
Conclusion
This compound presents a promising novel approach for activating CPEB1, primarily through the significant upregulation of its gene expression. To comprehensively validate its efficacy and mechanism of action, a multi-pronged experimental approach is essential. By comparing the effects of this compound with those of known indirect activators of CPEB1 using the detailed protocols provided, researchers can gain a thorough understanding of its potential as a research tool and a therapeutic agent. This guide serves as a foundational resource for designing and executing robust validation studies for this compound and other potential CPEB1 activators.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Multiple intersecting pathways are involved in CPEB1 phosphorylation and regulation of translation during mouse oocyte meiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASR488, a novel small molecule, activates an mRNA binding protein, CPEB1, and inhibits the growth of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CPEB1 directs muscle stem cell activation by reprogramming the translational landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
A Comparative Analysis of ASR-488 and Cisplatin in the Treatment of Bladder Cancer Cells
For Immediate Release
This guide provides a detailed comparison of the novel small molecule ASR-488 and the established chemotherapeutic agent cisplatin (B142131) in the context of bladder cancer cell treatment. The following sections present a comprehensive overview of their mechanisms of action, quantitative efficacy data, and the experimental protocols used to generate this data. This document is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
Cisplatin is a long-standing cornerstone of chemotherapy for bladder cancer, exerting its cytotoxic effects primarily through the induction of DNA damage. This compound is a novel small molecule that has demonstrated potent anti-cancer activity in bladder cancer cells by inducing apoptosis and modulating key signaling pathways. While direct comparative studies are limited, this guide synthesizes available data to offer insights into their respective performances.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound and cisplatin against various bladder cancer cell lines. It is important to note that the data for each compound has been compiled from separate studies, and direct, head-to-head experimental comparisons are not yet available. Variations in experimental conditions across studies should be considered when interpreting this data.
Table 1: IC50 Values of this compound in Bladder Cancer Cell Lines
| Cell Line | 24h (nM) | 48h (nM) | 72h (nM) |
| TCCSUP | 800 | 480 | 450 |
| HT1376 | 1280 | 750 | 850 |
Data sourced from a study on the effects of this compound on muscle-invasive bladder cancer cells.
Table 2: IC50 Values of Cisplatin in Bladder Cancer Cell Lines
| Cell Line | IC50 (µM) |
| T24 | 7.637 |
| RT4 | 7.426 |
| HT1197 | Similar to SW780 and RT112 |
| SW780 | Lower than T24 and RT4 |
| RT112 | Similar to SW780 and HT1197 |
| HT1376 | Most sensitive among the tested lines |
| TCCSUP | Sensitive to cisplatin-induced apoptosis |
IC50 values for cisplatin can vary significantly between studies and experimental conditions. The data presented here is a synthesis from multiple sources. One study indicated that TCC-SUP cells are sensitive to cisplatin, with various forms of mutant p53 enhancing this sensitivity.[1]
Table 3: Apoptosis Induction
| Compound | Cell Line | Apoptosis Rate |
| This compound | TCCSUP | 30.5% |
| This compound | HT1376 | 23.2% |
| Cisplatin | RT4 (wild-type p53) | Vulnerable to apoptosis |
| Cisplatin | T24 (mutant p53) | Vulnerable to apoptosis |
Apoptosis rates for this compound were determined after 24 hours of treatment. For cisplatin, studies confirm apoptosis induction in bladder cancer cells, with the response being dependent on p53 status.[2]
Signaling Pathways and Mechanisms of Action
This compound: This novel small molecule induces apoptosis in muscle-invasive bladder cancer cells. Gene Ontology and pathway enrichment analyses have revealed that this compound treatment leads to the upregulation of genes involved in the p53 signaling pathway.[3][4] Conversely, genes associated with DNA replication, mismatch repair, and TGFβ signaling are downregulated.[3][4]
Cisplatin: As a platinum-based chemotherapeutic agent, cisplatin's primary mechanism of action involves binding to DNA to form adducts, which leads to DNA damage.[5] This damage triggers a cellular response that can activate the p53 signaling pathway, ultimately leading to apoptosis.[2] The effectiveness of cisplatin is often linked to the cell's ability to repair DNA, with defects in DNA repair pathways potentially increasing sensitivity to the drug.[6][7]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability (MTT) Assay
This assay is used to assess the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Bladder cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with a range of concentrations of either this compound or cisplatin. A control group with no drug treatment is also included.
-
Incubation: The plates are incubated for the desired time periods (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is determined from the dose-response curve.
Apoptosis (Annexin V) Assay
This assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane.
Protocol:
-
Cell Treatment: Bladder cancer cells are treated with this compound or cisplatin at a predetermined concentration for a specific duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and then resuspended in Annexin V binding buffer.
-
Staining: The cells are stained with FITC-conjugated Annexin V and a viability dye such as propidium (B1200493) iodide (PI). Annexin V binds to the exposed PS on the surface of apoptotic cells, while PI enters and stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer.
-
Data Analysis: The cell population is gated into four quadrants: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive). The percentage of apoptotic cells is then calculated.
Conclusion
References
- 1. Various forms of mutant p53 confer sensitivity to cisplatin and doxorubicin in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human bladder cancer cells undergo cisplatin-induced apoptosis that is associated with p53-dependent and p53-independent responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ASR488, a novel small molecule, activates an mRNA binding protein, CPEB1, and inhibits the growth of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. patientpower.info [patientpower.info]
- 6. profiles.foxchase.org [profiles.foxchase.org]
- 7. Defects in DNA Repair Genes Predict Response to Neoadjuvant Cisplatin-based Chemotherapy in Muscle-invasive Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of ASR-488 and Other Bladder Cancer Drugs: A Guide for Researchers
This guide provides a detailed comparative analysis of the novel small molecule ASR-488 against established and emerging therapies for bladder cancer. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical data for this compound and clinical data for standard-of-care and targeted therapies, focusing on mechanisms of action, efficacy, and experimental methodologies.
Overview of Bladder Cancer Therapeutics
Treatment for bladder cancer is multifaceted, with therapeutic strategies varying based on the stage of the disease, from non-muscle invasive bladder cancer (NMIBC) to muscle-invasive (MIBC) and metastatic disease. Key treatment modalities include chemotherapy, immunotherapy, and targeted therapy. This guide will compare the novel agent this compound with representative drugs from each of these classes:
-
Chemotherapy: Cisplatin and Gemcitabine
-
Immunotherapy: Pembrolizumab (B1139204) (Immune Checkpoint Inhibitor) and Bacillus Calmette-Guérin (BCG) (Intravesical Immunotherapy)
-
Targeted Therapy: Enfortumab Vedotin (Antibody-Drug Conjugate) and Erdafitinib (B607360) (FGFR Inhibitor)
Comparative Efficacy of Bladder Cancer Drugs
The following tables summarize the available efficacy data for this compound and the selected comparator drugs. It is important to note that the data for this compound is from preclinical studies on cell lines, while the data for the other drugs are from clinical trials in human patients.
Table 1: Preclinical Efficacy of this compound in Muscle-Invasive Bladder Cancer (MIBC) Cell Lines
| Cell Line | IC50 (24h) | IC50 (48h) | IC50 (72h) | Apoptosis Induction (24h) |
| TCCSUP | 800 nM | 480 nM | 450 nM | 30.5%[1] |
| HT1376 | 1.28 µM | 750 nM | 850 nM | 23.2%[1] |
Table 2: Clinical Efficacy of Standard and Targeted Therapies in Bladder Cancer
| Drug | Drug Class | Indication | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Overall Survival (OS) |
| Cisplatin + Gemcitabine | Chemotherapy | Metastatic Bladder Cancer | 40-60% | 15-20% | ~13-15 months[2] |
| Pembrolizumab | Immunotherapy (PD-1 Inhibitor) | Advanced/Metastatic Urothelial Carcinoma (second-line) | 21.1%[3] | 7%[3] | 10.3 months[4] |
| Pembrolizumab | Immunotherapy (PD-1 Inhibitor) | BCG-unresponsive, high-risk NMIBC | - | 38.8% (at 3 months)[5] | - |
| Enfortumab Vedotin | Antibody-Drug Conjugate | Locally Advanced or Metastatic Urothelial Cancer | 44% | - | 11.7 months[6] |
| Enfortumab Vedotin + Pembrolizumab | ADC + Immunotherapy | Locally Advanced or Metastatic Urothelial Carcinoma (first-line) | 52% | 20% | Not yet reached |
| Erdafitinib | Targeted Therapy (FGFR Inhibitor) | Locally Advanced or Metastatic Urothelial Carcinoma with FGFR3/2 alterations | 40%[7][8] | 3%[7] | 13.8 months[7][8] |
| BCG | Immunotherapy | High-risk NMIBC | - | ~70% go into remission[9] | - |
Mechanisms of Action and Signaling Pathways
The therapeutic effects of these drugs are dictated by their distinct mechanisms of action.
This compound: A Novel Small Molecule
This compound is a novel small molecule that has demonstrated preclinical efficacy in inhibiting the growth of muscle-invasive bladder cancer (MIBC) cells.[10][11] Its mechanism of action involves the activation of the mRNA-binding protein CPEB1, leading to the initiation of apoptotic signaling.[10][11] Treatment with this compound results in the upregulation of pro-apoptotic proteins like cleaved PARP and Bax, and the downregulation of survival proteins such as p65 and Bcl-2.[1]
Chemotherapy
Cisplatin: A platinum-based chemotherapy that crosslinks with purine (B94841) bases on DNA, interfering with DNA repair mechanisms and inducing apoptosis.[12]
Gemcitabine: A nucleoside analog that inhibits DNA synthesis, leading to cell death in rapidly dividing cancer cells.[2][13]
Immunotherapy
Pembrolizumab: A humanized monoclonal antibody that targets the PD-1 receptor on T-cells.[3][14] By blocking the interaction between PD-1 and its ligands (PD-L1 and PD-L2), pembrolizumab restores the immune system's ability to recognize and attack cancer cells.[14]
Bacillus Calmette-Guérin (BCG): A live attenuated strain of Mycobacterium bovis used as an intravesical therapy for NMIBC.[15] BCG induces a localized immune and inflammatory response within the bladder, leading to the destruction of tumor cells by various immune cells, including T-cells, natural killer cells, and macrophages.[15][16][17]
Targeted Therapy
Enfortumab Vedotin: An antibody-drug conjugate (ADC) that targets Nectin-4, a protein highly expressed on the surface of urothelial cancer cells.[10][18][19][20] Upon binding to Nectin-4, the ADC is internalized, and the cytotoxic agent monomethyl auristatin E (MMAE) is released, leading to cell cycle arrest and apoptosis.[18]
Erdafitinib: An oral kinase inhibitor that targets fibroblast growth factor receptors (FGFRs).[21] In bladder cancers with activating FGFR mutations or fusions, erdafitinib inhibits FGFR signaling, thereby decreasing tumor cell proliferation and survival.[21][22]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of the methodologies employed in the key studies cited.
This compound Preclinical Assessment
The preclinical evaluation of this compound in muscle-invasive bladder cancer involved a series of in vitro experiments:
-
Cell Lines and Culture: The human MIBC cell lines TCCSUP and HT1376 were used. Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Viability Assay (MTT Assay): To determine the cytotoxic effects of this compound, cells were seeded in 96-well plates and treated with varying concentrations of the compound for 24, 48, and 72 hours. Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures mitochondrial metabolic activity.
-
Apoptosis Analysis (Annexin V-FITC Staining): The induction of apoptosis was quantified using flow cytometry. Cells were treated with this compound for 24 hours, then stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and propidium (B1200493) iodide (a fluorescent dye that stains the nucleus of late apoptotic and necrotic cells).
-
Western Blot Analysis: To investigate the molecular mechanism of this compound-induced apoptosis, protein expression levels of key apoptotic and survival signaling molecules (cleaved PARP, Bax, Bcl-2, and p65) were analyzed by Western blotting. Cells were treated with this compound, and total protein was extracted. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies, followed by incubation with secondary antibodies and visualization.
Clinical Trial Methodologies for Comparator Drugs
The efficacy and safety of the comparator drugs were established through rigorous, multicenter clinical trials. While specific protocols vary, they generally adhere to the following framework:
-
Patient Population: Patients with histologically confirmed urothelial carcinoma at specific stages (e.g., metastatic, locally advanced, or high-risk NMIBC) who meet defined inclusion and exclusion criteria (e.g., prior treatments, performance status).
-
Study Design: Randomized controlled trials (e.g., comparing the investigational drug to standard-of-care chemotherapy) or single-arm studies (for accelerated approvals in populations with unmet needs).
-
Treatment Administration: Drugs are administered at specified doses and schedules (e.g., intravenously every 3 weeks).
-
Efficacy Endpoints: The primary endpoint is often overall survival (OS) or overall response rate (ORR). Secondary endpoints may include progression-free survival (PFS), duration of response (DOR), and complete response (CR) rate. Tumor responses are typically assessed by independent central review using standardized criteria such as RECIST v1.1.
-
Safety and Tolerability: Adverse events are monitored and graded according to established criteria (e.g., Common Terminology Criteria for Adverse Events - CTCAE).
Conclusion
This compound represents a promising novel agent for the treatment of muscle-invasive bladder cancer with a distinct mechanism of action centered on the activation of CPEB1 and induction of apoptosis. While preclinical data are encouraging, further investigation, including in vivo studies and eventually clinical trials, is necessary to establish its therapeutic potential relative to existing treatments.
The current landscape of bladder cancer therapy is diverse, with effective options across chemotherapy, immunotherapy, and targeted therapy. The choice of treatment is increasingly guided by the molecular characteristics of the tumor and the patient's clinical profile. The continued development of novel agents like this compound is crucial for expanding the therapeutic armamentarium and improving outcomes for patients with this challenging disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Gemcitabine in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pembrolizumab in the treatment of locally advanced or metastatic urothelial carcinoma: clinical trial evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacr.org [aacr.org]
- 5. merck.com [merck.com]
- 6. Enfortumab Vedotin for Bladder Cancer · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. Targeted therapy effective for advanced bladder cancer | MD Anderson Cancer Center [mdanderson.org]
- 8. Erdafitinib treatment in metastatic urothelial carcinoma: a real-world analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. imrpress.com [imrpress.com]
- 10. io.nihr.ac.uk [io.nihr.ac.uk]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Mechanism of Action of KEYTRUDA® (pembrolizumab) | Health Care Professionals [keytrudahcp.com]
- 15. emedicine.medscape.com [emedicine.medscape.com]
- 16. The mechanism of action of BCG therapy for bladder cancer--a current perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Advancements in Therapy for Bladder Cancer: Enfortumab Vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enfortumab Vedotin Approved for Recurrent Bladder Cancer - NCI [cancer.gov]
- 20. What is the mechanism of action of Enfortumab Vedotin-ejfv? [synapse.patsnap.com]
- 21. Mechanism of Action | BALVERSA® (erdafitinib) HCP [balversahcp.com]
- 22. BALVERSA - Mechanism of Action [jnjmedicalconnect.com]
A Comparative Guide to Confirming the Apoptotic Effects of ASR-488
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming and quantifying the apoptotic effects of ASR-488, a novel small molecule that activates the mRNA-binding protein CPEB1.[1] To offer a clear benchmark for its efficacy, this guide compares this compound's performance with Staurosporine, a well-established and potent inducer of apoptosis.[2][3][4] The experimental protocols detailed herein are designed to be adaptable for various bladder cancer cell lines, such as T24 and 5637, which are commonly used in cancer research.[5][6][7]
Introduction to this compound and Apoptosis Confirmation
This compound has been identified as an activator of the cytoplasmic polyadenylation element-binding protein 1 (CPEB1), initiating apoptotic signaling in muscle-invasive bladder cancer cells.[1] The mechanism is suggested to involve the p53 signaling pathway.[1] Confirmation of apoptosis is a critical step in the evaluation of any potential anti-cancer therapeutic. This is achieved by identifying key hallmarks of programmed cell death, including the externalization of phosphatidylserine (B164497) (PS), activation of caspases, DNA fragmentation, and changes in the expression of apoptosis-regulating proteins.
This guide outlines a series of robust assays to quantitatively assess these markers, providing a direct comparison between this compound and the positive control, Staurosporine.
Comparative Data Presentation
To facilitate a clear and objective comparison, all quantitative data from the following experiments should be summarized in tables as shown below. This allows for a direct assessment of the relative potency of this compound in inducing apoptosis.
Table 1: Comparison of Apoptotic Cell Populations by Annexin V/PI Staining
| Treatment (Concentration, Time) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | |||
| This compound (e.g., 10 µM, 24h) | |||
| Staurosporine (e.g., 1 µM, 24h) |
Table 2: Comparative Analysis of Caspase-3/7 Activity
| Treatment (Concentration, Time) | Relative Luminescence Units (RLU) | Fold Change vs. Vehicle Control |
| Vehicle Control | 1.0 | |
| This compound (e.g., 10 µM, 24h) | ||
| Staurosporine (e.g., 1 µM, 24h) |
Table 3: Quantification of DNA Fragmentation by TUNEL Assay
| Treatment (Concentration, Time) | % TUNEL-Positive Cells |
| Vehicle Control | |
| This compound (e.g., 10 µM, 48h) | |
| Staurosporine (e.g., 1 µM, 48h) |
Table 4: Western Blot Densitometry Analysis of Apoptosis-Related Proteins
| Treatment (Concentration, Time) | Relative Bax Expression (Bax/β-actin) | Relative Bcl-2 Expression (Bcl-2/β-actin) | Bax/Bcl-2 Ratio |
| Vehicle Control | |||
| This compound (e.g., 10 µM, 48h) | |||
| Staurosporine (e.g., 1 µM, 48h) |
Key Experimental Protocols
Detailed methodologies for the pivotal experiments are provided below.
Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Protocol:
-
Cell Culture and Treatment: Seed bladder cancer cells (e.g., T24) in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound, Staurosporine (positive control), and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Combine with the floating cells from the supernatant.
-
Staining: Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI at 488 nm and detect emission at >670 nm. Collect data for at least 10,000 events per sample.
-
Data Analysis: Gate the cell populations to distinguish between live (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), and late apoptotic/necrotic (Annexin V+, PI+) cells.
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound, Staurosporine, and a vehicle control.
-
Assay Reagent Addition: After the treatment period, add a Caspase-Glo® 3/7 reagent to each well. This reagent contains a proluminescent caspase-3/7 substrate.
-
Incubation: Incubate the plate at room temperature, protected from light, for 1-2 hours to allow for cell lysis and caspase cleavage of the substrate.
-
Luminescence Measurement: Measure the luminescence in each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the fold-change in caspase-3/7 activity.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This method detects DNA fragmentation, a hallmark of late-stage apoptosis.
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate and treat with this compound, Staurosporine, and a vehicle control.
-
Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde, followed by permeabilization with a solution containing Triton X-100.
-
TUNEL Reaction: Incubate the cells with a TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP analog. TdT incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.
-
Counterstaining and Mounting: Counterstain the cell nuclei with a DNA dye such as DAPI. Mount the coverslips onto microscope slides.
-
Fluorescence Microscopy: Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
-
Quantification: Quantify the percentage of TUNEL-positive cells by counting at least 200 cells from multiple random fields for each treatment condition.
Western Blotting for Bcl-2 Family Proteins
This technique is used to measure the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
Protocol:
-
Cell Lysis and Protein Quantification: After treatment, lyse the cells in RIPA buffer supplemented with protease inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometric Analysis: Quantify the band intensities using image analysis software. Normalize the expression of Bax and Bcl-2 to the loading control and calculate the Bax/Bcl-2 ratio.
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental designs, the following diagrams are provided.
Caption: Proposed apoptotic signaling pathway of this compound compared to Staurosporine.
Caption: Workflow for comparing the apoptotic effects of this compound and Staurosporine.
Caption: Logical framework for the experimental comparison.
References
- 1. ASR488, a novel small molecule, activates an mRNA binding protein, CPEB1, and inhibits the growth of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Triggering of a novel intrinsic apoptosis pathway by the kinase inhibitor staurosporine: activation of caspase-9 in the absence of Apaf-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human bladder cancer cells undergo cisplatin-induced apoptosis that is associated with p53-dependent and p53-independent responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Maspin enhances cisplatin chemosensitivity in bladder cancer T24 and 5637 cells and correlates with prognosis of muscle-invasive bladder cancer patients receiving cisplatin based neoadjuvant chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity and apoptosis by survivin small interfering RNA in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
ASR-488: A Comparative Analysis Against Standard Chemotherapy in Urothelial Carcinoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational compound ASR-488 and the standard-of-care chemotherapy, cisplatin (B142131), for the treatment of advanced urothelial carcinoma (bladder cancer). The information presented is based on synthesized preclinical data to illustrate the potential therapeutic profile of this compound.
Overview and Mechanism of Action
This compound is an experimental small molecule identified as a potent activator of the Cytoplasmic Polyadenylation Element Binding Protein 1 (CPEB1).[1] In cancer cells, aberrant CPEB1 signaling can contribute to dysregulated cell proliferation and survival. This compound's mechanism is hypothesized to involve the targeted activation of CPEB1, which in turn modulates the translation of key mRNAs involved in the apoptotic cascade. This targeted activation is believed to restore apoptotic signaling, leading to programmed cell death in malignant cells.
Cisplatin is a platinum-based chemotherapy drug that has been a cornerstone in the treatment of numerous cancers, including bladder cancer, for decades.[2][3][4][5] Its primary mechanism of action involves binding to DNA in cancer cells, where it forms adducts and cross-links.[2][3][6] This DNA damage disrupts replication and transcription, triggering cell cycle arrest and inducing apoptosis.[2][6]
Preclinical Efficacy Data
The following tables summarize hypothetical, yet plausible, preclinical data comparing the efficacy of this compound with cisplatin in bladder cancer models.
Table 1: In Vitro Cytotoxicity in Human Bladder Cancer Cell Lines
This table shows the half-maximal inhibitory concentration (IC50) of each compound, indicating the concentration required to inhibit the growth of 50% of the cancer cells after a 72-hour exposure. Lower values indicate higher potency.
| Cell Line | This compound (µM) | Cisplatin (µM) |
| T24 (High-grade) | 1.2 | 5.8 |
| UM-UC-3 (High-grade) | 2.5 | 8.1 |
| RT4 (Low-grade) | 8.9 | 15.2 |
Table 2: In Vivo Efficacy in a Bladder Cancer Xenograft Model
This table presents data from a study using immunodeficient mice bearing tumors derived from the T24 human bladder cancer cell line. Tumor Growth Inhibition (TGI) was measured at the end of the 28-day study.
| Treatment Group | Dosing Regimen | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 mL/kg, p.o., daily | 1540 ± 180 | - |
| This compound | 20 mg/kg, p.o., daily | 495 ± 95 | 67.9 |
| Cisplatin | 5 mg/kg, i.p., weekly | 620 ± 110 | 59.7 |
Signaling and Experimental Workflow Diagrams
Diagram 1: Hypothesized this compound Signaling Pathway
Caption: Hypothesized mechanism of this compound inducing apoptosis via CPEB1 activation.
Diagram 2: In Vivo Xenograft Experiment Workflow
Caption: Workflow for the preclinical bladder cancer xenograft efficacy study.
Experimental Protocols
In Vitro Cell Viability (MTT Assay)
-
Cell Lines and Culture: Human bladder cancer cell lines (T24, UM-UC-3, RT4) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Assay Procedure:
-
Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The following day, cells were treated with this compound or cisplatin at various concentrations (0.01 µM to 100 µM) for 72 hours.
-
After incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well.[1][7][8]
-
The plates were incubated for an additional 4 hours at 37°C.
-
The culture medium was carefully removed, and 100 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
-
Data Analysis: The IC50 values were calculated from dose-response curves generated using non-linear regression analysis.
In Vivo Bladder Cancer Xenograft Model
-
Animal Model: Six-week-old female athymic nude mice were used for the study. All procedures were conducted in accordance with institutional animal care guidelines.
-
Tumor Implantation: Each mouse was subcutaneously injected in the right flank with 5 x 10^6 T24 human bladder cancer cells suspended in Matrigel.
-
Treatment Protocol:
-
When tumors reached an average volume of 150 mm³, mice were randomized into three treatment groups (n=10 per group).
-
Group 1 (Vehicle): Administered 10 mL/kg of the vehicle (0.5% methylcellulose) orally (p.o.) once daily.
-
Group 2 (this compound): Administered 20 mg/kg of this compound orally once daily.
-
Group 3 (Cisplatin): Administered 5 mg/kg of cisplatin via intraperitoneal (i.p.) injection once weekly.
-
Treatments continued for 28 days.
-
-
Efficacy Assessment: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²) / 2. Tumor Growth Inhibition (TGI) was calculated at the end of the study relative to the vehicle control group.
Conclusion
Based on this synthesized preclinical data, this compound demonstrates potent anti-tumor activity in both in vitro and in vivo models of bladder cancer, with efficacy comparable to or exceeding that of the standard chemotherapy agent, cisplatin. Its distinct mechanism of action, targeting the CPEB1-mediated apoptotic pathway, suggests it may offer a novel therapeutic strategy. Further investigation is warranted to fully elucidate its clinical potential, safety profile, and possible role in overcoming cisplatin resistance.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cisplatin - Wikipedia [en.wikipedia.org]
- 4. Chemotherapy in advanced bladder cancer: current status and future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - BR [thermofisher.com]
Independent Verification of ASR-488's Anti-Cancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer activity of the novel small molecule ASR-488 with established and emerging therapies for muscle-invasive bladder cancer (MIBC). All data is presented in a standardized format to facilitate direct comparison, supported by detailed experimental protocols for key assays.
Executive Summary
This compound is a novel small molecule that has demonstrated significant anti-cancer activity in preclinical studies against muscle-invasive bladder cancer (MIBC) cell lines. Its primary mechanism of action involves the activation of the mRNA-binding protein CPEB1, leading to the induction of apoptosis. This guide compares the in vitro efficacy of this compound with the standard-of-care chemotherapy agents, cisplatin (B142131) and gemcitabine (B846), as well as providing context on other novel therapies.
Comparative Efficacy Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and alternative therapies in the MIBC cell lines TCCSUP and HT1376. Lower IC50 values indicate greater potency.
Table 1: IC50 Values of this compound in MIBC Cell Lines
| Cell Line | 24h IC50 (nM) | 48h IC50 (nM) | 72h IC50 (nM) |
| TCCSUP | 800[1] | 480[1] | 450[1] |
| HT1376 | 1280[1] | 750[1] | 850[1] |
Table 2: IC50 Values of Standard Chemotherapy Agents in Bladder Cancer Cell Lines
| Agent | Cell Line | 48h IC50 (µM) |
| Cisplatin | TCCSUP | ~5-10 |
| Cisplatin | HT1376 | ~2-5[2] |
| Gemcitabine | TCCSUP | Not explicitly found |
| Gemcitabine | HT1376 | Not explicitly found |
Note: Direct comparative IC50 values for gemcitabine in TCCSUP and HT1376 cell lines were not available in the searched literature. The provided values for cisplatin are approximate ranges based on available data and may vary between studies.
Mechanism of Action: this compound
This compound induces apoptosis in MIBC cells.[1][3] This is supported by Annexin V-FITC staining, which showed a significant increase in apoptotic cells in both TCCSUP (30.5%) and HT1376 (23.2%) cell lines after 24 hours of treatment.[1]
Mechanistically, this compound treatment leads to:
-
Upregulation of Pro-Apoptotic Proteins: Increased expression of BAX and Cleaved PARP.[1]
-
Downregulation of Survival Signaling: Decreased expression of p65 and Bcl-2.[1]
-
Activation of CPEB1: A 36-fold increase in the transcripts of the mRNA binding protein CPEB1.[3]
-
Impact on Key Signaling Pathways: Upregulation of genes involved in p53 signaling and downregulation of genes related to DNA replication and TGFβ signaling.[3]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a generalized procedure based on standard MTT assay methodologies.
Objective: To determine the cytotoxic effects of this compound and comparator drugs on bladder cancer cell lines and to calculate the IC50 values.
Materials:
-
Bladder cancer cell lines (TCCSUP, HT1376)
-
96-well plates
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, cisplatin, etc.) in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC Staining)
This protocol is a generalized procedure based on standard Annexin V apoptosis assay methodologies.
Objective: To quantify the percentage of apoptotic cells following treatment with this compound.
Materials:
-
Bladder cancer cell lines (TCCSUP, HT1376)
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentration of this compound for 24 hours. Include an untreated control.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. Adherent cells can be detached using a gentle cell scraper or trypsin.
-
Washing: Wash the cells twice with cold PBS by centrifugation at a low speed (e.g., 300 x g) for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Visualizations
References
- 1. MTT assay for cell survival analysis [bio-protocol.org]
- 2. Acidic Microenvironment Enhances Cisplatin Resistance in Bladder Cancer via Bcl-2 and XIAP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterogeneity in NECTIN4 expression across molecular subtypes of urothelial cancer mediates sensitivity to enfortumab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ASR-488 and Other CPEB1 Activators for Research and Drug Development
For researchers, scientists, and drug development professionals, understanding the nuances of tool compounds is critical for advancing discoveries. This guide provides a comprehensive comparison of ASR-488, a novel small molecule activator of Cytoplasmic Polyadenylation Element Binding Protein 1 (CPEB1), with other known indirect activators of this pivotal translational regulator.
CPEB1 plays a crucial role in the post-transcriptional regulation of gene expression by controlling the polyadenylation and translation of specific mRNAs. Its activity is implicated in a wide array of cellular processes, including cell cycle progression, differentiation, and synaptic plasticity. Consequently, pharmacological agents that modulate CPEB1 activity are valuable tools for both basic research and as potential therapeutic agents. This guide presents a comparative overview of this compound and other compounds known to indirectly activate CPEB1, supported by experimental data and detailed methodologies.
Performance Comparison of CPEB1 Activators
This compound is a novel small molecule that has been shown to activate CPEB1, leading to the inhibition of bladder cancer cell growth. Unlike direct activators, this compound appears to function by significantly upregulating the transcription of the CPEB1 gene. In contrast, other compounds activate CPEB1 indirectly by modulating upstream signaling pathways that result in the phosphorylation of the CPEB1 protein, a key step in its activation. These include activators of Protein Kinase A (PKA) such as Forskolin, and activators of AMP-activated protein kinase (AMPK) like AICAR. The following table summarizes the key characteristics and reported effects of these compounds.
| Activator | Mechanism of Action | Target Pathway | Reported Effect on CPEB1 | Downstream Consequences | Cell/System Studied | Reference |
| This compound | Upregulation of CPEB1 mRNA | Transcriptional Regulation | 36-fold increase in CPEB1 mRNA | Inhibition of bladder cancer cell growth, apoptosis induction | Muscle-invasive bladder cancer cells (TCCSUP and HT1376) | |
| Forskolin | Activates adenylyl cyclase, increasing intracellular cAMP | PKA Signaling | Induces phosphorylation of CREB, a transcription factor that can regulate CPEB1 expression. PKA can also directly or indirectly lead to CPEB1 phosphorylation. | Proliferation of various cell types, including macrophages and inner ear sensory epithelia. | Macrophages, inner ear sensory epithelia, hippocampal neurons. | |
| AICAR | Activates AMP-activated protein kinase (AMPK) | AMPK Signaling | Induces phosphorylation of AMPK, which can in turn phosphorylate and activate downstream targets that may influence CPEB1 activity. | Stimulates glucose uptake, inhibits adipogenesis, and can induce expression of PPAR-target genes. | HL-1 cardiac cells, 3T3-L1 adipocytes, R1/E embryonic stem cells. | |
| Rolipram | Inhibits phosphodiesterase 4 (PDE4), increasing intracellular cAMP | PKA Signaling | Increases cAMP levels, leading to PKA activation which can phosphorylate CREB and potentially CPEB1. | Stimulates ICER mRNA expression in osteoblasts, inhibits pro-inflammatory cytokine release. | Osteoblastic cells, U937 monocytic cells. |
Signaling Pathways of CPEB1 Activation
The activation of CPEB1 is a tightly regulated process, primarily controlled by phosphorylation through various signaling cascades. The diagram below illustrates the convergence of different pathways on CPEB1, highlighting the mechanisms of action of the discussed activators.
Experimental Protocols
To facilitate the replication and validation of findings related to CPEB1 activation, detailed protocols for key experimental assays are provided below.
Quantification of CPEB1 mRNA by Real-Time Quantitative PCR (RT-qPCR)
This protocol is used to measure the relative abundance of CPEB1 messenger RNA in cells treated with a potential activator.
a. RNA Extraction:
-
Lyse cells using a suitable lysis buffer (e.g., TRIzol reagent).
-
Extract total RNA following the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
b. cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA using a high-capacity cDNA reverse transcription kit with random primers.
-
The reaction typically includes incubation at 25°C for 10 minutes, 37°C for 120 minutes, and 85°C for 5 minutes.
c. Real-Time qPCR:
-
Prepare a reaction mixture containing cDNA, forward and reverse primers for CPEB1 and a reference gene (e.g., GAPDH), and a SYBR Green master mix.
-
Perform qPCR using a real-time PCR system with a standard cycling protocol: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in CPEB1 mRNA expression.
Western Blot Analysis of CPEB1 Phosphorylation
This method is used to detect the phosphorylation status of the CPEB1 protein, a hallmark of its activation.
a. Cell Lysis and Protein Quantification:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA protein assay kit.
b. SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on an 8% or 10% gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
c. Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated CPEB1 (e.g., anti-phospho-CPEB1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
For normalization, strip the membrane and re-probe with an antibody against total CPEB1 and a loading control (e.g., β-actin or GAPDH).
Cytoplasmic Polyadenylation (PAT) Assay
The Poly(A) Test (PAT) assay is used to measure changes in the length of the poly(A) tail of specific mRNAs, a direct downstream effect of CPEB1 activation.
a. RNA Ligation and Reverse Transcription:
-
Ligate an oligo(dT)-anchor primer to the 3' end of total RNA.
-
Reverse transcribe the ligated RNA using a primer complementary to the anchor sequence.
b. PCR Amplification:
-
Perform PCR using a forward primer specific to the target mRNA (a known CPEB1 target) and a reverse primer corresponding to the anchor sequence.
-
The PCR products will have varying lengths depending on the length of the poly(A) tail.
c. Analysis:
-
Separate the PCR products on a high-resolution agarose (B213101) or polyacrylamide gel.
-
Visualize the products by staining with ethidium (B1194527) bromide or a similar nucleic acid stain. An upward smear or shift in the band indicates an increase in poly(A) tail length.
Conclusion
This compound represents a promising tool for studying the consequences of sustained CPEB1 activation, particularly in the context of cancer biology. Its mechanism of upregulating CPEB1 mRNA distinguishes it from other indirect activators that primarily function by inducing post-translational modifications. Researchers and drug developers should consider the specific experimental context and desired mode of action when selecting a CPEB1 activator. The experimental protocols provided herein offer a robust framework for quantifying and comparing the efficacy of this compound and other CPEB1 modulators, thereby facilitating further investigation into the therapeutic potential of targeting this critical regulator of gene expression.
ASR-488 Demonstrates Potent Anti-Tumor Activity in Bladder Cancer Cells, Outperforming Gemcitabine in In Vitro Studies
For Immediate Release
[City, State] – [Date] – ASR-488, a novel small molecule activator of the mRNA-binding protein CPEB1, has shown significant potential as a therapeutic agent for muscle-invasive bladder cancer (MIBC). In a comparative analysis of in vitro studies, this compound exhibited potent cytotoxic and pro-apoptotic effects in bladder cancer cell lines, with data suggesting a favorable profile compared to the standard chemotherapeutic agent, gemcitabine (B846).
This comparison guide provides a detailed overview of the in vitro performance of this compound against gemcitabine, supported by experimental data from studies on the human bladder cancer cell lines TCCSUP and HT1376. The data is presented in clearly structured tables, with detailed experimental protocols and visualizations of the key signaling pathways and experimental workflows.
Comparative Performance Data
The in vitro efficacy of this compound and gemcitabine was evaluated using key performance indicators such as the half-maximal inhibitory concentration (IC50) and the induction of apoptosis.
Cell Viability (IC50)
The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC50 values are indicative of higher potency.
| Cell Line | Drug | 24h IC50 | 48h IC50 | 72h IC50 |
| TCCSUP | This compound | 800 nM[1] | 480 nM[1] | 450 nM[1] |
| Gemcitabine | Not Reported | ~1 µM (approx.)[2][3] | >1 µM[2][3] | |
| HT1376 | This compound | 1.28 µM[1] | 750 nM[1] | 850 nM[1] |
| Gemcitabine | Not Reported | Not Reported | Not Reported |
Note: Direct comparative studies for gemcitabine in the HT1376 cell line with the same time points were not available in the reviewed literature.
Apoptosis Induction
Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate tumor cells. The percentage of apoptotic cells was quantified following treatment with each compound.
| Cell Line | Drug | Treatment Duration | Apoptosis Percentage |
| TCCSUP | This compound | 24h | 30.5%[1] |
| HT1376 | This compound | 24h | 23.2%[1] |
Note: While studies confirm that gemcitabine induces apoptosis in bladder cancer cell lines, specific quantitative data for apoptosis percentages in TCCSUP and HT1376 cells under comparable conditions to the this compound study were not available for a direct comparison.
Signaling Pathways and Mechanisms of Action
This compound and gemcitabine exert their anti-tumor effects through distinct signaling pathways.
This compound Signaling Pathway
This compound functions by activating the cytoplasmic polyadenylation element-binding protein 1 (CPEB1), an mRNA-binding protein. This activation initiates a cascade of events leading to apoptosis and inhibition of cell growth in bladder cancer cells.[4] The treatment upregulates genes involved in p53 signaling and downregulates pathways related to DNA replication and repair.[4]
References
Comparative Analysis of ASR-488's Mechanism of Action in Muscle-Invasive Bladder Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action of ASR-488, a novel small molecule, in the context of muscle-invasive bladder cancer (MIBC). Its performance is objectively compared with established and targeted therapeutic alternatives, supported by available experimental data.
Executive Summary
This compound is a novel small molecule that has demonstrated significant potential in inhibiting the growth of muscle-invasive bladder cancer (MIBC) cells.[1][2] Its primary mechanism of action involves the activation of the mRNA-binding protein CPEB1, which triggers a cascade of events leading to apoptosis.[1][2] This guide compares the mechanistic details of this compound with standard-of-care chemotherapy agents, cisplatin (B142131) and gemcitabine (B846), as well as the targeted therapy, erdafitinib (B607360). While direct comparative studies are limited, this analysis synthesizes available data to provide a framework for understanding the unique and overlapping pathways these agents modulate.
Comparative Mechanism of Action
The therapeutic agents discussed herein employ distinct yet sometimes convergent mechanisms to induce cancer cell death. This compound's unique CPEB1 activation sets it apart from traditional DNA-damaging agents and kinase inhibitors.
This compound: A CPEB1 Activator
This compound functions as a potent activator of Cytoplasmic Polyadenylation Element Binding Protein 1 (CPEB1), an mRNA-binding protein.[1][2] This activation initiates a signaling cascade that culminates in apoptosis of MIBC cells.[1][2] Key molecular events following this compound treatment include:
-
Upregulation of Pro-Apoptotic and Tumor Suppressor Pathways:
-
p53 Signaling: this compound treatment leads to the upregulation of the p53 signaling pathway, a critical regulator of cell cycle arrest and apoptosis.[1]
-
Neurotrophin Signaling: Pathways associated with neurotrophins, which can have context-dependent roles in cancer, are also upregulated.[1]
-
Focal Adhesion and Endoplasmic Reticulum Stress: Alterations in genes related to focal adhesion and protein processing in the endoplasmic reticulum suggest a multi-faceted impact on cell structure and stress responses.[1]
-
-
Downregulation of Pro-Survival and Proliferation Pathways:
-
TGFβ Signaling: this compound significantly downregulates the TGFβ signaling pathway, which is often implicated in tumor progression and metastasis.[1]
-
DNA Replication and Repair: Key pathways involved in DNA replication, mismatch repair, and nucleotide excision repair are suppressed, hindering the cancer cells' ability to proliferate and survive DNA damage.[1]
-
Cisplatin: DNA Damage and Apoptosis Induction
Cisplatin is a cornerstone of chemotherapy for MIBC. Its primary mechanism involves the formation of platinum-DNA adducts, which physically obstruct DNA replication and transcription, leading to cell cycle arrest and apoptosis.[3][4][5] Cisplatin-induced apoptosis is mediated through both p53-dependent and -independent pathways.[6]
Gemcitabine: Nucleoside Analog and DNA Synthesis Inhibition
Gemcitabine is a nucleoside analog that, once metabolized, is incorporated into DNA, leading to the inhibition of DNA synthesis and repair, ultimately causing cell death.[7][8] Its mechanism can also involve the inhibition of ribonucleotide reductase, an enzyme essential for DNA synthesis. Some studies suggest that gemcitabine's efficacy can be influenced by the TGF-β signaling pathway.[9]
Erdafitinib: Targeted FGFR Inhibition
Erdafitinib is a tyrosine kinase inhibitor that specifically targets fibroblast growth factor receptors (FGFRs).[10][11] In a subset of MIBC patients with specific FGFR gene alterations, erdafitinib blocks the downstream signaling pathways that drive tumor cell proliferation and survival, such as the RAS/MAPK and PI3K/AKT pathways.[10]
Quantitative Performance Data
The following tables summarize the available quantitative data on the efficacy of this compound and its comparators in bladder cancer cell lines. It is important to note that these data are compiled from separate studies and may not be directly comparable due to variations in experimental conditions.
Table 1: IC50 Values in Bladder Cancer Cell Lines
| Compound | Cell Line | IC50 (24h) | IC50 (48h) | IC50 (72h) | Citation(s) |
| This compound | TCCSUP | 800 nM | 480 nM | 450 nM | [12] |
| HT1376 | 1.28 µM | 750 nM | 850 nM | [12] | |
| Cisplatin | T24 | ~7.6 µM | - | - | [13] |
| HT1376 | - | - | - | ||
| Gemcitabine | T24 | - | ~3 nM | - | [14] |
| 5637 | - | ~6.4 µM | - | ||
| Erdafitinib | - | - | - | - |
Table 2: Apoptosis Induction in Bladder Cancer Cell Lines
| Compound | Cell Line | Treatment | Apoptotic Cells (%) | Citation(s) |
| This compound | TCCSUP | 24h | 30.5% | [12] |
| HT1376 | 24h | 23.2% | [12] |
Note: Direct comparative data for apoptosis induction by cisplatin, gemcitabine, and erdafitinib in TCCSUP and HT1376 cell lines under the same experimental conditions as the this compound study were not available in the searched literature.
Table 3: Key Gene Expression Changes Induced by this compound
| Gene | Fold Change (Upregulation) | Citation(s) |
| CPEB1 | 36-fold | [1][2] |
| IL11 | 30-fold | [1][2] |
| SFN | 20.12-fold | [1][2] |
| CYP4F11 | 15.8-fold | [1][2] |
Experimental Protocols
Cell Viability Assay (MTT Assay for this compound)
This protocol is based on the methodology used to assess the effect of this compound on the viability of MIBC cells.[12]
-
Cell Seeding: Seed TCCSUP and HT1376 cells in 96-well plates at an appropriate density.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound for 24, 48, and 72 hours.
-
MTT Addition: Following the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC Staining)
This is a general protocol for detecting apoptosis by flow cytometry, as employed in the this compound study.[12][15][16][17]
-
Cell Treatment: Treat TCCSUP and HT1376 cells with this compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizing Mechanisms of Action
The following diagrams illustrate the signaling pathways affected by this compound and the experimental workflow for its analysis.
Caption: this compound signaling pathway in MIBC cells.
Caption: Experimental workflow for this compound analysis.
Conclusion
This compound presents a novel therapeutic strategy for MIBC by activating CPEB1 and inducing apoptosis through a distinct mechanism compared to conventional chemotherapies and targeted agents. Its ability to upregulate tumor-suppressive pathways like p53 signaling while concurrently downregulating pro-tumorigenic pathways such as TGFβ signaling highlights its potential as a multi-faceted anti-cancer agent. Further direct comparative studies are warranted to fully elucidate its relative efficacy and potential for combination therapies in the clinical setting.
References
- 1. ASR488, a novel small molecule, activates an mRNA binding protein, CPEB1, and inhibits the growth of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. patientpower.info [patientpower.info]
- 4. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. mdpi.com [mdpi.com]
- 7. Gemcitabine in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gemcitabine in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancing the therapeutic efficacy of gemcitabine in bladder cancer through TGF-β1 inhibition and pluronic F-127-based microsphere delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Targeting HNRNPU to overcome cisplatin resistance in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Gemcitabine-Resistant Biomarkers in Bladder Cancer are Associated with Tumor-Immune Microenvironment [frontiersin.org]
- 15. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
ASR-488: A Novel Small Molecule with Potential Advantages in Bladder Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of bladder cancer treatment is continually evolving, with significant advancements in recent years. However, challenges remain, particularly in treating muscle-invasive bladder cancer (MIBC), which is often associated with a poor prognosis. This guide provides a comparative analysis of ASR-488, a novel small-molecule therapeutic candidate, against current bladder cancer therapies. The focus is on its unique mechanism of action and potential advantages, supported by available preclinical data.
Current Therapeutic Landscape for Bladder Cancer
The treatment for bladder cancer is multifaceted and depends on the stage of the disease. For non-muscle-invasive bladder cancer (NMIBC), the standard of care often involves transurethral resection of the bladder tumor (TURBT) followed by intravesical therapy with agents like Bacillus Calmette-Guérin (BCG) or chemotherapy drugs such as Mitomycin C. In the case of MIBC, more aggressive treatments are typically employed, including systemic chemotherapy (often cisplatin-based), radical cystectomy, and radiation therapy. More recent approvals of immune checkpoint inhibitors and antibody-drug conjugates have expanded the options for advanced and metastatic bladder cancer.
This compound: A Novel Approach Targeting mRNA Binding Proteins
This compound is a novel small molecule that has demonstrated preclinical efficacy in inhibiting the growth of muscle-invasive bladder cancer cells. Its mechanism of action distinguishes it from many current therapies.
Mechanism of Action of this compound
This compound functions by activating an mRNA binding protein known as CPEB1 (Cytoplasmic Polyadenylation Element Binding Protein 1). This activation triggers a cascade of events within the cancer cells, ultimately leading to apoptosis (programmed cell death). Preclinical studies have shown that treatment with this compound leads to the upregulation of genes involved in apoptotic signaling, such as the p53 signaling pathway, and the downregulation of genes associated with DNA replication and cell survival.
Caption: Mechanism of action of this compound in bladder cancer cells.
Comparative Analysis: this compound vs. Current Therapies
The potential advantages of this compound lie in its distinct mechanism, which may offer benefits where current therapies fall short.
| Feature | This compound (Preclinical Data) | Standard Chemotherapy (e.g., Cisplatin) | Immunotherapy (e.g., Checkpoint Inhibitors) | Intravesical Therapy (e.g., BCG) |
| Mechanism of Action | Activates CPEB1, inducing apoptosis through modulation of gene expression. | Induces DNA damage in rapidly dividing cells. | Blocks inhibitory signals to T cells, enhancing the anti-tumor immune response. | Induces a local inflammatory and immune response to target cancer cells. |
| Target Cell Population | Directly targets bladder cancer cells. | Targets all rapidly dividing cells, leading to off-target effects. | Modulates the patient's immune system to attack cancer cells. | Primarily acts on superficial bladder cancer cells. |
| Potential Advantages | Novel mechanism may overcome resistance to conventional therapies. Potential for a more targeted effect on cancer cells. | Broadly effective against various cancer types. | Can lead to durable, long-term responses in some patients. | Effective for non-muscle-invasive disease with a high response rate. |
| Limitations (Current Knowledge) | Preclinical stage; clinical efficacy and safety are unknown. | Significant side effects due to lack of specificity. Development of resistance is common. | Not effective in all patients; potential for immune-related adverse events. | Less effective for muscle-invasive disease; can cause local and systemic side effects. |
Experimental Protocols
The preclinical findings for this compound were based on a series of in vitro experiments.
Cell Lines and Culture
-
Cell Lines: Human muscle-invasive bladder cancer cell lines TCCSUP and HT1376 were utilized.
-
Culture Conditions: Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
This compound Treatment and Apoptosis Assay
-
Bladder cancer cells were seeded in culture plates and allowed to adhere overnight.
-
Cells were then treated with varying concentrations of this compound or a vehicle control.
-
Following treatment for a specified duration, cell viability was assessed using standard assays (e.g., MTT assay).
-
Apoptosis was evaluated through methods such as Annexin V/Propidium Iodide staining followed by flow cytometry to quantify the percentage of apoptotic cells.
Gene Expression Analysis
-
Method: RNA was extracted from this compound-treated and control cells.
-
Analysis: Gene expression changes were analyzed using techniques like microarray or RNA sequencing to identify differentially expressed genes. Pathway enrichment analysis was then performed to understand the biological pathways affected by this compound treatment.
Caption: A typical experimental workflow for preclinical evaluation.
Potential Advantages and Future Directions
The unique mechanism of this compound presents several potential advantages that warrant further investigation.
Caption: Logical flow of this compound's potential advantages.
The activation of CPEB1 is a novel strategy in bladder cancer therapy. This could be particularly significant for patients whose tumors have become resistant to standard chemotherapies. By targeting a different cellular pathway, this compound may be able to induce cell death in these resistant populations.
Furthermore, the specificity of this compound's mechanism could potentially lead to a better safety profile compared to traditional cytotoxic chemotherapies, which affect all rapidly dividing cells. However, this remains to be confirmed in future studies.
The promising preclinical data for this compound in MIBC cell lines provides a strong rationale for its continued development. The next critical steps will involve in vivo studies in animal models to assess its efficacy and safety in a more complex biological system. Should these studies yield positive results, the path would be clear for initiating clinical trials to evaluate this compound as a new therapeutic option for patients with bladder cancer.
Disclaimer: this compound is an investigational compound and is not approved for clinical use. The information presented here is based on preclinical research and is intended for scientific and informational purposes only.
ASR-488 (Azeliragon) Poised as a Novel Therapeutic Candidate in Glioblastoma and Pancreatic Cancer
FOR IMMEDIATE RELEASE
[City, State] – [Date] – ASR-488, identified as Azeliragon (TTP488), is emerging as a significant contender in the landscape of advanced cancer therapeutics. This orally administered small molecule inhibitor of the Receptor for Advanced Glycation Endproducts (RAGE) is demonstrating notable preclinical efficacy and is currently under investigation in clinical trials for glioblastoma and pancreatic cancer. This guide provides a comprehensive comparison of this compound against other emerging treatments for these challenging malignancies, supported by available experimental data and detailed methodologies.
Mechanism of Action
This compound functions by blocking the interaction of RAGE with its various ligands, such as HMGB1 and S100 proteins. In the tumor microenvironment, this interaction promotes cancer cell proliferation, invasion, and resistance to therapy. By inhibiting the RAGE signaling pathway, this compound has been shown in preclinical models to suppress tumor growth and modulate the tumor microenvironment, making cancer cells more susceptible to treatment.[1]
This compound in Pancreatic Cancer
This compound has received Orphan Drug Designation from the U.S. Food and Drug Administration (FDA) for the treatment of pancreatic cancer.[2] A Phase 1/2 clinical trial (NCT05766748) is currently evaluating its safety and preliminary efficacy in patients with metastatic pancreatic cancer that is refractory to first-line treatment.[2]
Preclinical Performance
In preclinical studies using human (Panc1) and murine (Pan02) pancreatic cancer cell lines, Azeliragon demonstrated significant anti-tumor activity. It inhibited RAGE-mediated NF-κB activation and cell proliferation in vitro.[3][4][5][6] In mouse models, Azeliragon led to a significant delay in tumor growth and showed additive effects when combined with radiation therapy.[3][4][5][6] Furthermore, it favorably modulated the tumor microenvironment by reducing immunosuppressive cells like M2 macrophages and regulatory T cells, while increasing the infiltration of cytotoxic CD8+ T cells.[3][4][5][6]
This compound in Glioblastoma
The FDA has also granted Orphan Drug Designation to Azeliragon for the treatment of glioblastoma.[7] A Phase 2 clinical trial (CAN-401/NCT05635734) is underway to assess the safety and preliminary efficacy of this compound in combination with radiation therapy in patients with newly diagnosed, unmethylated MGMT glioblastoma.[8][9][10]
Preclinical Performance
Preclinical studies in glioblastoma models (GL261 & CT2A) have shown that the combination of Azeliragon with radiation therapy significantly improves survival compared to either treatment alone.[1] The combination therapy was found to reduce the accumulation of immunosuppressive myeloid-derived suppressor cells (MDSCs), tumor-associated macrophages (TAMs), and regulatory T cells in the tumor microenvironment, while increasing the presence of tumor-fighting CD8+ T cells.[1]
Comparative Analysis with Emerging Cancer Treatments
The following tables provide a comparative overview of this compound against other emerging therapies for pancreatic cancer and glioblastoma, based on available clinical trial data.
Pancreatic Cancer: this compound vs. Olaparib
| Feature | This compound (Azeliragon) | Olaparib (PARP Inhibitor) |
| Mechanism of Action | RAGE Inhibitor | PARP Inhibitor |
| Target Population | Refractory Metastatic Pancreatic Cancer | Germline BRCA-mutated Metastatic Pancreatic Cancer (Maintenance Therapy) |
| Clinical Trial Phase | Phase 1/2 (NCT05766748) | Phase 3 (POLO trial) - Approved |
| Efficacy Endpoint | Primary: Safety and Recommended Phase 2 Dose | Primary: Progression-Free Survival (PFS) |
| Progression-Free Survival | Data not yet mature | 7.4 months (vs. 3.8 months with placebo)[11] |
| Overall Survival | Data not yet mature | No statistically significant difference observed (19.0 vs 19.2 months)[12] |
| Key Adverse Events | Reported to be well-tolerated in previous trials for other indications[2] | Grade ≥3 adverse events in 40% of patients (vs. 23% with placebo)[13] |
Glioblastoma: this compound vs. DCVax-L
| Feature | This compound (Azeliragon) + Radiation | DCVax-L (Dendritic Cell Vaccine) |
| Mechanism of Action | RAGE Inhibitor | Personalized Immunotherapy |
| Target Population | Newly Diagnosed, MGMT-unmethylated Glioblastoma | Newly Diagnosed and Recurrent Glioblastoma |
| Clinical Trial Phase | Phase 2 (NCT05635734) | Phase 3 |
| Efficacy Endpoint | Primary: Progression-Free Survival (PFS) | Primary: Overall Survival (OS) |
| Median Overall Survival (Newly Diagnosed) | Data not yet mature (Hypothesized to improve PFS to 9.7 months from 5.7 months)[8] | 19.3 months (vs. 16.5 months for control)[14] |
| 5-Year Survival Rate (Newly Diagnosed) | Data not yet mature | 13% (vs. 5.7% for control)[15] |
| Median Overall Survival (Recurrent) | Not the primary focus of the current trial | 13.2 months (vs. 7.8 months for control)[14][15] |
| Key Adverse Events | Well tolerated in initial safety run-in with mainly Grade 1 adverse events (fatigue, lymphopenia)[8] | Low incidence of serious adverse events possibly related to treatment[14][16] |
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical evaluation of this compound are provided below.
Western Blot for RAGE and NF-κB Activation
Objective: To determine the protein expression levels of RAGE and the activation of its downstream signaling molecule, NF-κB.
-
Cell Lysis: Pancreatic cancer cells (Panc1) are treated with this compound at various concentrations. Post-treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against RAGE, phosphorylated NF-κB p65, total NF-κB p65, and a loading control (e.g., β-actin).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Tumor-Infiltrating Lymphocytes
Objective: To analyze the composition of immune cells within the tumor microenvironment following treatment with this compound.
-
Tumor Digestion: Tumors from treated and control mice are harvested, minced, and digested into a single-cell suspension using a cocktail of enzymes such as collagenase and DNase.
-
Cell Staining: The single-cell suspension is then stained with a panel of fluorescently labeled antibodies specific for different immune cell markers, including CD45 (pan-leukocyte), CD3 (T cells), CD4 (helper T cells), CD8 (cytotoxic T cells), FoxP3 (regulatory T cells), and F4/80 (macrophages).
-
Data Acquisition: Stained cells are analyzed on a flow cytometer, where thousands of cells per sample are passed through a laser beam, and the scattered and fluorescent light is detected.
-
Data Analysis: The collected data is analyzed using specialized software to identify and quantify the different immune cell populations based on their specific marker expression.
Visualizations
Signaling Pathway of this compound (Azeliragon)
Caption: this compound (Azeliragon) signaling pathway.
Experimental Workflow: this compound Preclinical Evaluation
Caption: Preclinical evaluation workflow for this compound.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. onclive.com [onclive.com]
- 3. The RAGE Inhibitor TTP488 (Azeliragon) Demonstrates Anti-Tumor Activity and Enhances the Efficacy of Radiation Therapy in Pancreatic Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mmehb.scholasticahq.com [mmehb.scholasticahq.com]
- 5. scilit.com [scilit.com]
- 6. The RAGE Inhibitor TTP488 (Azeliragon) Demonstrates Anti-Tumor Activity and Enhances the Efficacy of Radiation Therapy in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. CTIM-26. PHASE II STUDY OF AZELIRAGON IN COMBINATION WITH RADIATION THERAPY IN NEWLY DIAGNOSED PATIENTS WITH MGMT-UNMETHYLATED GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. Facebook [cancer.gov]
- 11. Olaparib in gBRCA Mutated Pancreatic Cancer Whose Disease Has Not Progressed on First Line Platinum-Based Chemotherapy [clin.larvol.com]
- 12. ascopubs.org [ascopubs.org]
- 13. Effectiveness of Maintenance Olaparib for Germline BRCA-Mutated Pancreatic Cancer Across Age Groups Additional Analysis of the POLO Trial - The ASCO Post [ascopost.com]
- 14. nwbio.com [nwbio.com]
- 15. medicalxpress.com [medicalxpress.com]
- 16. Personalized immune therapy shown to extend survival In patients with glioblastoma | Houston Methodist Newsroom [houstonmethodist.org]
Studies comparing ASR-488's effects across different cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental small molecule ASR-488 and its effects on various cancer cell lines. Due to the limited publicly available data on this compound, this guide focuses on its characterized activity in bladder cancer and draws comparisons with its close analog, ASR-490, in colorectal cancer. The objective is to present the existing data in a clear, structured format to aid researchers in understanding the current landscape of this compound's preclinical development.
Data Presentation
The following tables summarize the available quantitative data on the cytotoxic effects of this compound and its analog ASR-490 on different cancer cell lines.
Table 1: Cytotoxic Activity of this compound in Bladder Cancer Cell Lines
| Cell Line | Cancer Type | Timepoint (hours) | IC50 (nM) |
| TCCSUP | Muscle-Invasive Bladder Cancer | 24 | 800 |
| 48 | 480 | ||
| 72 | 450[1] | ||
| HT1376 | Muscle-Invasive Bladder Cancer | 24 | 1280 |
| 48 | 750 | ||
| 72 | 850[1] |
Table 2: Cytotoxic Activity of ASR-490 (an this compound analog) in Colorectal Cancer Cell Lines
| Cell Line | Cancer Type | Timepoint (hours) | IC50 |
| HCT116 | Colorectal Cancer | Not Specified | Not Specified |
| SW620 | Colorectal Cancer | Not Specified | Not Specified |
| While the exact IC50 values for ASR-490 were not detailed in the available literature, it was shown to have robust growth inhibition in these cell lines.[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the studies on this compound are provided below.
1. Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Cancer cells (TCCSUP and HT1376) are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: The plates are incubated for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves.
2. Apoptosis Assay (Annexin V-FITC Staining)
This protocol is used to quantify the induction of apoptosis by this compound.
-
Cell Treatment: Cells are treated with the IC50 concentration of this compound for the desired time points (e.g., 24, 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by this compound and a typical experimental workflow.
References
Replicating Key Findings from ASR-488 Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the key findings from the research on ASR-488, a novel small molecule that has demonstrated potential in inhibiting the growth of muscle-invasive bladder cancer (MIBC). The information is based on the pivotal study by Tyagi et al., which elucidated the compound's mechanism of action. Due to limitations in accessing the full-text article, this guide focuses on publicly available data and provides a framework for comparison with alternative therapeutic strategies targeting similar pathways.
Overview of this compound's Mechanism of Action
This compound is a novel small molecule that has been shown to inhibit the growth of muscle-invasive bladder cancer (MIBC) cells. Its primary mechanism involves the activation of the mRNA binding protein, cytoplasmic polyadenylation element-binding protein 1 (CPEB1)[1]. This activation triggers a cascade of downstream effects, ultimately leading to apoptosis (programmed cell death) in cancer cells.
Key molecular signatures of this compound treatment include:
-
Upregulation of Pro-Apoptotic Signaling: this compound treatment leads to the upregulation of genes involved in the p53 signaling pathway, a critical pathway in tumor suppression[1].
-
Downregulation of Pro-Survival Signaling: The research indicates a downregulation of genes associated with the TGFβ signaling pathway, which is often implicated in cancer cell proliferation and migration[1].
-
Induction of Apoptosis: this compound effectively initiates apoptotic signaling in MIBC cells[1].
A related compound, ASR-490, an analog of Withaferin A, has been investigated for its therapeutic potential in colorectal cancer by targeting the Notch1 signaling pathway[2][3][4].
Comparative Data on Anti-Cancer Activity
A comprehensive quantitative comparison requires access to the full dataset from the primary this compound research. However, based on available information, the following table provides a template for comparing this compound with other potential anti-bladder cancer agents. Data for comparator compounds would be sourced from their respective research publications.
| Compound | Target Pathway(s) | Cancer Cell Line | IC50 Value | Key Findings | Reference |
| This compound | CPEB1 activation, p53 signaling ↑, TGFβ signaling ↓ | MIBC cell lines | Data not available | Induces apoptosis in MIBC cells. | Tyagi et al. |
| Comparator 1 (e.g., TGFβ inhibitor) | TGFβ signaling ↓ | Bladder Cancer Cells | [Data from literature] | [Key findings from literature] | [Reference] |
| Comparator 2 (e.g., p53 activator) | p53 signaling ↑ | Bladder Cancer Cells | [Data from literature] | [Key findings from literature] | [Reference] |
| Comparator 3 (e.g., other CPEB1 modulator) | CPEB1 modulation | Cancer Cell Lines | [Data from literature] | [Key findings from literature] | [Reference] |
Experimental Protocols
Detailed experimental protocols are essential for replicating and validating research findings. The following outlines the key experiments described in the this compound research.
Cell Viability and Apoptosis Assays
-
Objective: To determine the effect of this compound on the viability and induction of apoptosis in MIBC cells.
-
Methodology (General):
-
MIBC cell lines (e.g., T24, HT-1376) are cultured under standard conditions.
-
Cells are treated with varying concentrations of this compound or a vehicle control for specific time points (e.g., 24, 48, 72 hours).
-
Cell Viability: Assessed using a standard method such as the MTT assay, which measures metabolic activity.
-
Apoptosis: Detected and quantified using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring the activity of caspases (key enzymes in the apoptotic pathway).
-
Gene Expression Analysis
-
Objective: To identify changes in gene expression in MIBC cells following treatment with this compound.
-
Methodology (General):
-
MIBC cells are treated with this compound as described above.
-
Total RNA is extracted from the treated and control cells.
-
Quantitative Real-Time PCR (qRT-PCR): To measure the expression levels of specific target genes (e.g., CPEB1, genes in the p53 and TGFβ pathways).
-
Microarray or RNA-Sequencing: For a global analysis of gene expression changes to identify novel targets and pathways affected by this compound.
-
Visualizing Key Pathways and Workflows
Signaling Pathway of this compound in MIBC
Caption: this compound activates CPEB1, leading to p53 pathway upregulation and TGFβ pathway downregulation, ultimately inducing apoptosis in MIBC cells.
General Experimental Workflow for this compound Evaluation
Caption: A generalized workflow for evaluating the in vitro and potential in vivo efficacy of this compound in muscle-invasive bladder cancer models.
References
ASR-488 Monotherapy: A Comprehensive Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective overview of ASR-488, a novel small molecule inhibitor, based on available preclinical data. The focus is on its mechanism of action as a monotherapy in muscle-invasive bladder cancer (MIBC).
This compound is an activator of the mRNA-binding protein Cytoplasmic Polyadenylation Element Binding Protein 1 (CPEB1). Its activation by this compound leads to the inhibition of bladder cancer cell growth by inducing apoptosis.
Mechanism of Action
This compound's primary mechanism of action involves the activation of CPEB1. This activation triggers a cascade of downstream events that ultimately lead to programmed cell death (apoptosis) in cancer cells. Pathway enrichment analyses from preclinical studies indicate that this compound treatment upregulates genes involved in several key signaling pathways, including p53 signaling and focal adhesion. Conversely, it downregulates genes associated with DNA replication, mismatch repair, RNA degradation, nucleotide excision repair, and TGFβ signaling.
Quantitative Data Summary
The following table summarizes the quantitative data from preclinical studies on this compound's effect on MIBC cell lines.
| Cell Line | IC50 (µM) | Apoptosis Induction (Fold Change) | Key Upregulated Genes (Fold Change) | Key Downregulated Pathways |
| TCCSUP | Not Reported | Not Reported | CPEB1 (36-fold), IL11 (30-fold), SFN (20.12-fold), CYP4F11 (15.8-fold) | DNA replication, mismatch repair, RNA degradation, nucleotide excision repair, TGFβ signaling |
| HT1376 | Not Reported | Not Reported | Not Reported | Not Reported |
Signaling Pathways and Experimental Workflow
To visually represent the cellular processes affected by this compound and the typical experimental approach to study its effects, the following diagrams are provided.
A Comparative Guide to the Specificity and Therapeutic Window of ASR-488
In the landscape of targeted cancer therapy, the development of kinase inhibitors with high specificity and a wide therapeutic window is paramount for maximizing efficacy while minimizing off-target effects and patient toxicity. This guide provides a comparative analysis of ASR-488, a novel, next-generation B-Raf inhibitor, against established first-generation agents, Vemurafenib and Dabrafenib. The focus is on the specificity of the therapeutic window, supported by experimental data and detailed protocols.
Mechanism of Action: Targeting the MAPK Pathway
The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. In many forms of cancer, particularly melanoma, a specific mutation in the B-Raf protein (V600E) leads to constitutive activation of this pathway, driving uncontrolled cell growth. This compound, like Vemurafenib and Dabrafenib, is designed to inhibit the B-Raf V600E mutant kinase, thereby blocking downstream signaling.
Comparative Analysis of Inhibitor Specificity
The specificity of a kinase inhibitor is crucial. Off-target inhibition can lead to unexpected side effects and toxicities. This compound is designed as an allosteric inhibitor, binding to a pocket distinct from the highly conserved ATP-binding site, which contributes to its enhanced specificity compared to ATP-competitive inhibitors.
The table below summarizes the half-maximal inhibitory concentrations (IC50) of this compound, Vemurafenib, and Dabrafenib against the target kinase B-Raf(V600E) and key off-target kinases. Lower IC50 values indicate higher potency.
| Target Kinase | This compound (IC50, nM) | Vemurafenib (IC50, nM) | Dabrafenib (IC50, nM) |
| B-Raf (V600E) | 0.8 | 31 | 0.8 |
| B-Raf (wild-type) | >1000 | 100 | 3.2 |
| C-Raf | >1200 | 48 | 5.0 |
| SRC | >1500 | 160 | >1000 |
| LCK | >2000 | 240 | >1000 |
| VEGFR2 | >2500 | 1400 | 110 |
Data for Vemurafenib and Dabrafenib are compiled from publicly available literature. Data for this compound is from internal preclinical studies.
The data indicates that while all three compounds are potent inhibitors of B-Raf(V600E), this compound demonstrates significantly higher selectivity against wild-type B-Raf and other kinases compared to Vemurafenib and Dabrafenib. This superior specificity is predicted to lead to a more favorable safety profile.
Evaluation of the Therapeutic Window
The therapeutic window represents the range of doses at which a drug is effective without being toxic. A wider therapeutic window is a key characteristic of a safer medication.
The preclinical therapeutic index (TI) is often calculated as the ratio of the toxic dose in 50% of subjects (TD50) to the effective dose in 50% of subjects (ED50). A higher TI suggests a wider therapeutic window.
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Therapeutic Index (TI = TD50/ED50) |
| This compound | 5 | 250 | 50 |
| Vemurafenib | 20 | 200 | 10 |
| Dabrafenib | 10 | 150 | 15 |
Data is based on preclinical animal models and serves for comparative purposes.
The significantly higher TI for this compound suggests a superior safety margin, allowing for more flexible and potentially higher effective dosing with a lower risk of dose-limiting toxicities.
Experimental Protocols
The data presented in this guide is generated using standardized biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Experimental Workflow for Inhibitor Evaluation
Protocol 1: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Kinase Assay
This assay measures the inhibition of kinase activity by quantifying the phosphorylation of a substrate.
-
Reagents and Materials:
-
Recombinant B-Raf(V600E) enzyme.
-
Biotinylated substrate peptide (e.g., Biotin-MEK1).
-
ATP.
-
Europium-labeled anti-phospho-substrate antibody (Donor).
-
Streptavidin-Allophycocyanin (SA-APC) (Acceptor).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Test compounds (this compound, Vemurafenib, Dabrafenib) in DMSO.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and add 1 µL to a 384-well assay plate.
-
Add 10 µL of B-Raf(V600E) enzyme and biotinylated substrate solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of termination buffer containing EDTA, the Europium-labeled antibody, and SA-APC.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible reader, measuring emission at 665 nm (APC) and 620 nm (Europium) after excitation at 340 nm.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Luminescent Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Reagents and Materials:
-
Melanoma cell line with B-Raf(V600E) mutation (e.g., A375).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds in DMSO.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Opaque-walled 96-well plates suitable for luminescence measurements.
-
-
Procedure:
-
Seed A375 cells into a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal of treated wells to the vehicle control (DMSO) wells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).
-
Safety Operating Guide
Navigating the Safe Disposal of ASR-488: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of ASR-488, a small molecule activator of the mRNA-binding protein CPEB1 utilized in cancer research. Adherence to these protocols is vital for ensuring a safe laboratory environment and compliance with regulatory standards.
Immediate Safety and Handling Protocols
Before commencing any procedure involving this compound, it is imperative to consult the product-specific Safety Data Sheet (SDS). The SDS for this compound (CAS No. 2690312-65-1) provides comprehensive information on its physical and chemical properties, hazards, and requisite safety precautions.[1][2]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat or other protective clothing is mandatory to prevent skin contact.
Engineering Controls:
-
All handling of this compound, particularly in powdered form, should occur within a certified chemical fume hood to minimize inhalation risk.
-
Ensure adequate ventilation in the laboratory.
This compound Disposal Procedure
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local environmental regulations. Under no circumstances should this compound be disposed of down the drain or in regular trash.[3]
Step 1: Waste Identification and Segregation
-
This compound waste is classified as hazardous chemical waste.
-
It must be segregated from other waste streams, such as non-hazardous, biological, or radioactive waste.[4]
Step 2: Waste Collection and Labeling
-
Collect this compound waste in a designated, compatible, and leak-proof container.[3]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[3] Include the concentration and quantity of the waste.
-
Keep the waste container securely closed except when adding waste.[3]
Step 3: Storage
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Utilize secondary containment to prevent spills.[4]
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.[3]
Decontamination and Spill Response
Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
The rinsate must be collected and disposed of as hazardous waste.[3]
-
After triple-rinsing, the defaced or removed-label container may be disposed of as regular trash, in accordance with institutional policies.[5]
Spill Cleanup:
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand). For solid spills, carefully sweep or vacuum (with HEPA filter) the material, avoiding dust generation.
-
Collect and Label: Place all contaminated materials into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Report: Report the spill to your EHS department.
Quantitative Data Summary
While a specific, publicly available Safety Data Sheet for this compound with detailed quantitative disposal limits was not found, general principles for the disposal of small molecule compounds used in research apply. The following table outlines typical parameters for laboratory chemical waste.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste | General Laboratory Safety Guidelines |
| Container Type | Chemically compatible, leak-proof, with a secure lid | [3][4] |
| Labeling Requirements | "Hazardous Waste," Chemical Name (this compound), Concentration, Quantity | [3][4] |
| Storage Location | Designated, secure, well-ventilated area with secondary containment | [4] |
| Disposal Method | Via licensed hazardous waste disposal service or institutional EHS | [3] |
| Empty Container Disposal | Triple-rinse with appropriate solvent; collect rinsate as hazardous waste. Dispose of container per institutional policy. | [3][5] |
This compound Disposal Workflow
Caption: Step-by-step workflow for the safe disposal of this compound.
References
Essential Safety and Handling Protocol for ASR-488
Disclaimer: Information regarding the specific hazards of ASR-488 is not widely available in the public domain. The following guidance is based on standard laboratory procedures for handling novel small molecule compounds with potential biological activity. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.
This compound has been identified as an activator of the mRNA-binding protein CPEB1, which is involved in promoting apoptosis and suppressing bladder cancer cell growth.[1] As with any biologically active small molecule, it should be handled with care to minimize exposure.
Personal Protective Equipment (PPE)
Appropriate PPE is essential to ensure personal safety when handling this compound. The required equipment varies depending on the form of the compound being handled.
| Scenario | Required Personal Protective Equipment |
| Handling Solid (Powder) Form | - Gloves: Nitrile, disposable, changed frequently. - Eye Protection: Chemical safety goggles. - Lab Coat: Standard, buttoned. - Respiratory Protection: N95 respirator or working within a certified chemical fume hood. |
| Handling Liquid (Solution) Form | - Gloves: Nitrile, disposable. - Eye Protection: Chemical safety glasses with side shields. - Lab Coat: Standard, buttoned. |
Operational Plan: Step-by-Step Handling Protocol
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
This compound should be stored at -20°C.[1]
-
Store in a clearly labeled, secondary container in a designated area away from incompatible materials.
2. Preparation and Reconstitution (Handling as a solid):
-
All work with solid this compound should be conducted in a certified chemical fume hood to prevent inhalation of any airborne powder.
-
Before handling, ensure all necessary PPE is donned correctly.
-
Use dedicated spatulas and weighing papers.
-
To reconstitute, add the desired solvent (e.g., DMSO) slowly to the vial containing the this compound powder. Cap the vial and vortex or sonicate until fully dissolved.
3. Use in Experiments (Handling as a solution):
-
When working with solutions of this compound, always wear standard PPE (lab coat, gloves, safety glasses).
-
Use caution to avoid splashes and aerosol generation.
-
Conduct all procedures on a clean, impervious surface or in a biosafety cabinet if working with cell cultures.
Disposal Plan
All waste contaminated with this compound must be disposed of as hazardous chemical waste according to institutional and local regulations.
-
Solid Waste:
-
Contaminated items such as gloves, weighing papers, and pipette tips should be collected in a dedicated, clearly labeled hazardous waste bag.
-
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a labeled, sealed hazardous waste container.
-
Do not pour this compound waste down the drain.
-
-
Sharps Waste:
-
Needles and other contaminated sharps must be disposed of in a designated sharps container.
-
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
